N-Acetyl-S-benzyl-L-cysteine
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-acetamido-3-benzylsulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-9(14)13-11(12(15)16)8-17-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUXDERNWYKSIQ-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90894753 | |
| Record name | S-Benzyl-N-acetyl-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90894753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19542-77-9 | |
| Record name | Benzylmercapturic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19542-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-Benzyl-N-acetyl-L-cysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019542779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Benzyl-N-acetyl-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90894753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENZYLMERCAPTURIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3H719RFPT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-Acetyl-S-benzyl-L-cysteine: Physicochemical Properties, Synthesis, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction
N-Acetyl-S-benzyl-L-cysteine, also known as S-benzylmercapturic acid, is a significant metabolite of toluene, a widely used industrial solvent. Its detection and quantification in biological matrices serve as a reliable biomarker for assessing exposure to toluene. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed methodologies for its synthesis and analysis, and insights into its metabolic pathway. This document is intended to be a valuable resource for researchers in toxicology, drug metabolism, and occupational health.
Physicochemical Properties
This compound is a white to yellow crystalline powder.[1] Its fundamental properties are summarized in the table below, providing a foundational understanding of its behavior in various experimental settings.
| Property | Value | References |
| Chemical Name | This compound | [1][2] |
| Synonyms | S-Benzylmercapturic acid, Benzylmercapturic acid, N-acetyl-S-(phenylmethyl)-L-cysteine | [3][4] |
| CAS Number | 19542-77-9 | [1][2] |
| Molecular Formula | C₁₂H₁₅NO₃S | [1][2] |
| Molecular Weight | 253.32 g/mol | [3] |
| Melting Point | 162 - 163 °C | [1] |
| Boiling Point | 506.2 °C at 760 mmHg | [1] |
| Solubility | Slightly soluble in DMSO, ethanol, and methanol. | [1] |
| Appearance | White to yellow crystalline powder | [1] |
| pKa | 3.37 ± 0.10 (Predicted) | [1] |
| LogP | 1.90 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bonds | 6 | [1] |
Chemical Structure and Spectroscopic Data
The chemical structure of this compound consists of an N-acetylated L-cysteine backbone with a benzyl group attached to the sulfur atom.
Sources
The Mercapturic Acid Pathway: An In-depth Technical Guide to the In Vivo Synthesis of N-Acetyl-S-benzyl-L-cysteine
This guide provides a comprehensive overview of the in vivo biochemical pathway responsible for the synthesis of N-Acetyl-S-benzyl-L-cysteine, a mercapturic acid derivative. This pathway is a critical component of xenobiotic metabolism, playing a central role in the detoxification of electrophilic compounds. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this vital metabolic process.
Introduction: The Significance of the Mercapturic Acid Pathway
Living organisms are constantly exposed to a wide array of foreign compounds, known as xenobiotics, which include drugs, pollutants, and other environmental chemicals. The mercapturic acid pathway is a major Phase II detoxification route that transforms these often harmful, electrophilic substances into more water-soluble, less toxic metabolites that can be readily excreted from the body.[1][2][3][4][5] The end products of this pathway are N-acetyl-L-cysteine S-conjugates, commonly referred to as mercapturic acids.[1][4][5][6] this compound is a specific mercapturic acid formed from the metabolism of toluene and other benzyl-containing compounds.[7][8] Its presence in urine can serve as a biomarker for exposure to such substances.[9][10]
The formation of mercapturic acids is a multi-step enzymatic process that primarily occurs in the liver and kidneys.[9][11] It involves the sequential action of several key enzymes that conjugate the xenobiotic with the endogenous antioxidant glutathione, followed by a series of cleavage and acetylation reactions.[1][4][5][6][12] Understanding this pathway is crucial for drug development, as it governs the metabolism and clearance of many pharmaceutical compounds, and for toxicology, as it is a primary defense mechanism against chemical insults.
The Biochemical Pathway: A Step-by-Step Enzymatic Cascade
The synthesis of this compound in vivo follows a well-defined enzymatic cascade known as the mercapturic acid pathway. This process can be broken down into four key steps:
Step 1: Glutathione Conjugation
The initial and rate-limiting step is the conjugation of the electrophilic xenobiotic, in this case, a benzyl-containing compound, with the tripeptide glutathione (γ-glutamyl-cysteinyl-glycine). This reaction is catalyzed by a superfamily of enzymes known as Glutathione S-transferases (GSTs) .[1][12][13][14] GSTs are found in high concentrations in the liver and other tissues and exhibit broad substrate specificity, allowing them to detoxify a wide range of electrophilic compounds.[1][13] The nucleophilic thiol group of the cysteine residue in glutathione attacks the electrophilic center of the benzyl compound, forming a stable S-benzylglutathione conjugate.[15]
Step 2: Removal of Glutamic Acid
The newly formed S-benzylglutathione conjugate is then transported out of the cell and acted upon by γ-glutamyltransferase (GGT) , an enzyme located on the outer surface of the cell membrane.[1][12] GGT cleaves the γ-glutamyl moiety from the glutathione conjugate, releasing glutamic acid and forming S-benzyl-L-cysteinylglycine.[1][16]
Step 3: Removal of Glycine
Following the removal of the glutamyl residue, the resulting dipeptide conjugate, S-benzyl-L-cysteinylglycine, is a substrate for various dipeptidases (also known as aminopeptidases).[1][12][16] These enzymes hydrolyze the peptide bond between the cysteine and glycine residues, releasing glycine and yielding S-benzyl-L-cysteine.[1][16]
Step 4: N-Acetylation
The final step in the formation of this compound is the N-acetylation of the amino group of the S-benzyl-L-cysteine conjugate. This reaction is catalyzed by the microsomal enzyme cysteine S-conjugate N-acetyltransferase (NAT) , also known as EC 2.3.1.80.[1][11][17][18] This enzyme utilizes acetyl-Coenzyme A (acetyl-CoA) as the acetyl group donor.[11] The resulting this compound is a highly water-soluble and readily excretable mercapturic acid.[1][9]
Figure 1: The in vivo biochemical pathway for the synthesis of this compound.
Experimental Methodologies for Studying the Mercapturic Acid Pathway
The investigation of the mercapturic acid pathway and the quantification of its metabolites, such as this compound, rely on a variety of analytical techniques.
Sample Preparation
Biological samples, typically urine or plasma, are collected for analysis. Due to the potential for oxidation of thiol-containing compounds, sample preparation often includes the use of reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to ensure the stability of the analytes.[19] For urine samples, extraction with an organic solvent like chloroform or ethyl acetate followed by back-extraction into a basic solution can be employed to isolate the mercapturic acids.[10]
Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of this compound and its precursors.[19][20] Reversed-phase chromatography with a C18 column is a common approach.[20] UV detection is often employed, and for enhanced sensitivity and specificity, HPLC can be coupled with mass spectrometry (LC-MS).[19]
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound, particularly in urine samples.[10] Derivatization of the analyte is typically required to increase its volatility for GC analysis. Selected ion monitoring (SIM) can be used for highly sensitive and specific quantification.[10]
Enzyme Assays
The activity of the key enzymes in the mercapturic acid pathway can be assessed using specific assays.
-
Glutathione S-transferase (GST) Activity Assay: A common method to measure GST activity involves the use of the model substrate 1-chloro-2,4-dinitrobenzene (CDNB).[14] The conjugation of CDNB with glutathione can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm.[14]
Protocol: Spectrophotometric GST Activity Assay
-
Prepare a reaction mixture containing phosphate buffer (e.g., 100 mM, pH 6.5), the sample containing the enzyme (e.g., liver homogenate), and CDNB.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding a solution of reduced glutathione (GSH).
-
Immediately monitor the change in absorbance at 340 nm for a set period (e.g., 5 minutes) using a spectrophotometer.
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product.
-
Quantitative Data and Considerations
The efficiency of the mercapturic acid pathway can be influenced by various factors, including the availability of glutathione, the expression levels of the involved enzymes, and the chemical nature of the xenobiotic.
| Parameter | Typical Value/Range | Significance |
| GST Activity | Varies significantly depending on the tissue and specific GST isoform. | A high GST activity indicates a robust capacity for initial detoxification. |
| Urinary this compound Concentration | 0.02–43.29 mg/L in exposed individuals.[10] | Directly correlates with the level of exposure to toluene or benzyl compounds. |
| HPLC Limit of Detection (LOD) for NAC | 0.14 μM (spectrophotometric method).[21] | Determines the sensitivity of the analytical method for quantification. |
It is important to note that while the mercapturic acid pathway is primarily a detoxification route, in some cases, the intermediate cysteine S-conjugates can be bioactivated by other enzymes, such as cysteine S-conjugate β-lyase, to form reactive and potentially toxic metabolites.[1][3][22][23]
Conclusion
The in vivo synthesis of this compound via the mercapturic acid pathway is a fundamental process in the metabolism and detoxification of benzyl-containing xenobiotics. This multi-enzyme pathway efficiently converts harmful electrophilic compounds into harmless, water-soluble metabolites that are readily excreted. A thorough understanding of this pathway, facilitated by robust analytical methodologies, is essential for advancing research in toxicology, pharmacology, and drug development. The ability to accurately measure mercapturic acid derivatives like this compound provides a valuable tool for assessing chemical exposure and understanding the metabolic fate of xenobiotics.
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N-Acetyl-S-benzyl-L-cysteine: A High-Fidelity Biomarker for Toluene Exposure and Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Toluene, a ubiquitous aromatic hydrocarbon in industrial settings and a component of various commercial products, presents significant toxicological concerns. Accurate assessment of human exposure is paramount for occupational health and toxicological research. This guide delves into the metabolic journey of toluene, focusing on a minor but highly specific metabolite: N-Acetyl-S-benzyl-L-cysteine, commonly known as S-benzylmercapturic acid (BMA). We will explore the enzymatic pathway leading to its formation, critically evaluate its superiority as a biomarker over traditional indicators like hippuric acid and o-cresol, and provide a detailed, field-proven analytical workflow for its precise quantification in biological matrices. This document is intended to serve as a comprehensive resource for professionals engaged in toxicology, drug metabolism, and occupational safety.
Introduction: The Toluene Problem and the Need for Precision Biomarkers
Toluene is an indispensable solvent used in the manufacturing of paints, thinners, adhesives, and other chemical products. Its widespread use leads to significant occupational and environmental exposure, posing risks of neurotoxicity, ototoxicity, and reprotoxicity[1]. The body metabolizes toluene primarily in the liver, and for decades, biomonitoring has relied on quantifying its major metabolites, hippuric acid and o-cresol, in urine[2][3].
However, these traditional markers suffer from critical limitations. Hippuric acid, the glycine conjugate of benzoic acid, is not exclusive to toluene metabolism; its levels are significantly influenced by the consumption of foods and beverages containing benzoate preservatives, leading to high background levels in non-exposed individuals[3][4][5]. Similarly, o-cresol can also be present from dietary sources. This lack of specificity compromises their utility, particularly in assessing low-level or intermittent exposures[3][6].
This challenge has driven the scientific community to identify and validate more specific and sensitive biomarkers. This compound (BMA), a product of the mercapturic acid pathway, has emerged as a superior alternative[2][7][8]. Its formation is a direct consequence of the detoxification of a reactive toluene intermediate, and crucially, its concentration in the urine of unexposed subjects is typically below the limit of detection[2][6]. This provides a clear, unambiguous signal of toluene exposure.
The Metabolic Pathway: From Toluene to this compound
The biotransformation of toluene is a multi-step enzymatic process primarily occurring in the liver[9]. While over 80% of absorbed toluene is metabolized to hippuric acid, a smaller fraction is shunted into the mercapturic acid pathway, leading to the formation of BMA. This pathway is a critical detoxification route for electrophilic compounds.
Step 1: Phase I Activation by Cytochrome P450
The metabolic journey begins with the oxidation of toluene's methyl group, catalyzed by Cytochrome P450 (CYP) enzymes[10]. This initial step is critical as it converts the chemically stable toluene into a more reactive intermediate.
-
Primary Reaction: Toluene is hydroxylated to form benzyl alcohol.
-
Key Enzymes: CYP2E1 is the most active isoform in this conversion, with contributions from CYP2B6, CYP1A2, and others[10][11]. Toluene exposure can itself induce the expression of CYP2E1, potentially altering its own metabolism[12][13].
Step 2: Formation of a Reactive Intermediate
Benzyl alcohol is further metabolized. While the major pathway involves oxidation to benzoic acid, a minor but toxicologically significant route involves sulfonation by sulfotransferase enzymes to form a reactive benzyl sulphate ester[7][14]. This electrophilic intermediate is a prime substrate for detoxification via glutathione conjugation.
Step 3: Phase II Detoxification via Glutathione Conjugation
The reactive benzyl intermediate is neutralized by conjugation with the endogenous antioxidant, glutathione (GSH).
-
Reaction: The electrophilic benzyl group is attacked by the nucleophilic thiol group of GSH.
-
Key Enzyme: This reaction is catalyzed by Glutathione S-transferases (GSTs), a superfamily of detoxification enzymes[15][16]. The efficiency of this step can be influenced by genetic polymorphisms in GSTs[17].
Step 4: The Mercapturic Acid Pathway
The resulting S-benzyl-glutathione conjugate is not directly excreted. It undergoes sequential enzymatic cleavage to yield the final mercapturic acid product.
-
Glutamyl Removal: The gamma-glutamyl residue is removed by γ-glutamyltranspeptidase (GGT).
-
Glycinyl Removal: The glycine residue is cleaved by a dipeptidase (Aminopeptidase M).
-
N-Acetylation: The resulting S-benzyl-L-cysteine is acetylated by an N-acetyltransferase (NAT) to form this compound (BMA), which is then readily excreted in the urine.
The following diagram illustrates this critical metabolic sequence.
Caption: Metabolic pathway of toluene to this compound (BMA).
BMA as a Biomarker: A Quantitative Comparison
The utility of a biomarker is defined by its specificity, sensitivity, and correlation with exposure. In all these aspects, BMA demonstrates clear advantages over hippuric acid and o-cresol for monitoring toluene exposure.
| Biomarker | Correlation with Toluene Exposure (r-value) | Specificity Issue | Utility at Low Exposure (<10 ppm) |
| Hippuric Acid | ~0.6 - 0.85[2][18] | High background from diet and food preservatives[3][5]. | Poor; background levels mask exposure signal[3][4]. |
| o-Cresol | ~0.6 - 0.81[2][18] | Minor dietary sources can interfere. | Moderate; better than hippuric acid but still has background. |
| BMA | ~0.7 [2][8] | Highly specific ; negligible background levels in unexposed individuals[2][6]. | Excellent ; can distinguish exposed from non-exposed at <1 ppm[2]. |
Causality Behind BMA's Superiority:
-
High Specificity: The enzymatic cascade producing BMA is a dedicated detoxification pathway for specific reactive intermediates. Unlike hippuric acid, which is a common metabolic end-product for various benzoate-containing compounds, BMA is not known to be formed from common dietary sources. Its presence in urine is a direct and unambiguous indicator of exposure to toluene or compounds that are metabolized to a benzyl intermediate.
-
Excellent Signal-to-Noise Ratio: Because background levels in the general population are negligible or non-existent, even a small, detectable amount of BMA is significant[2]. This provides a high-fidelity signal against a quiet background, which is the ideal characteristic for a biomarker, especially for detecting low occupational or environmental exposures[3][7].
Analytical Methodology: Quantification of BMA in Urine
Precise and accurate quantification of BMA requires a robust analytical method. While HPLC-based methods exist, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity and selectivity.
Experimental Protocol: LC-MS/MS Analysis of Urinary BMA
This protocol is a self-validating system designed for high-throughput analysis. The use of a stable isotope-labeled internal standard is critical for correcting matrix effects and variations in instrument response, thereby ensuring accuracy.
1. Sample Collection and Storage:
-
Collect end-of-shift urine samples in polyethylene containers[19].
-
Add a preservative like thymol if immediate analysis is not possible[19].
-
Store samples at -20°C or, for long-term storage, at -80°C to prevent degradation[20].
2. Preparation of Standards and Internal Standard:
-
Prepare a stock solution of certified BMA standard in methanol.
-
Prepare a stock solution of a stable isotope-labeled internal standard (e.g., this compound-d5) in methanol.
-
Create a series of calibration standards by spiking control urine with known concentrations of BMA.
3. Sample Preparation:
-
Vortex samples to ensure homogeneity.
-
In a microcentrifuge tube, combine:
-
Vortex briefly to mix.
-
Centrifuge at >10,000 x g for 5 minutes to pellet any precipitate.
-
Transfer the supernatant to an autosampler vial for analysis. This simple "dilute-and-shoot" approach is effective and minimizes sample handling variability[20].
4. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: An ultra-high-performance liquid chromatography (UHPLC) system[20].
-
Column: A reverse-phase C18 column, such as an Acquity HSS T3 (2.1 x 150 mm, 1.8 µm), is suitable for retaining and separating BMA from other urine components[20].
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A typical gradient might start at 0-2% B, ramp up to ~30% B over several minutes to elute BMA, followed by a high-organic wash and re-equilibration[20].
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.
-
Detection: Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-to-product ion transitions for both BMA and its internal standard to ensure identity confirmation and accurate quantification.
-
Example BMA Transition: m/z 252.1 → 123.0 [M-H]⁻
-
Example Internal Standard Transition: m/z 257.1 → 128.0 [M-H-d5]⁻
-
5. Data Analysis and Quantification:
-
Integrate the peak areas for the BMA and internal standard MRM transitions.
-
Calculate the peak area ratio (BMA / Internal Standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the prepared calibrators.
-
Determine the concentration of BMA in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Urinary creatinine levels should also be measured to normalize BMA concentrations for urine dilution, typically reported as µg/g creatinine[22].
The following diagram outlines this analytical workflow.
Caption: High-level workflow for the quantification of urinary BMA by LC-MS/MS.
Conclusion and Future Directions
This compound has been conclusively shown to be a superior biomarker for assessing occupational and environmental exposure to toluene. Its high specificity and sensitivity, particularly at low exposure levels, overcome the significant limitations of traditional markers like hippuric acid. The metabolic pathway leading to its formation is a well-characterized detoxification process, providing a solid toxicological basis for its use.
For researchers, scientists, and drug development professionals, the adoption of BMA as the primary biomarker for toluene exposure enables more accurate risk assessments, clearer dose-response relationship studies, and more reliable evaluation of metabolic pathways. The robust and high-throughput LC-MS/MS methodologies available for its quantification further solidify its position as the biomarker of choice. Future research may focus on further elucidating the inter-individual variability in BMA excretion due to genetic polymorphisms in metabolic enzymes like CYPs and GSTs, which could lead to even more personalized exposure assessments.
References
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Inoue, O., Kanno, E., Kasai, K., Ukai, H., Okamoto, S., & Ikeda, M. (2004). Benzylmercapturic acid is superior to hippuric acid and o-cresol as a urinary marker of occupational exposure to toluene. Toxicology Letters, 147(2), 177–186. [Link]
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Cosnier, F., Cossec, B., Nunge, H., Lambert-Xolin, A. M., & Harry, P. (2013). Biomarkers of toluene exposure in rats: mercapturic acids versus traditional indicators (urinary hippuric acid and o-cresol and blood toluene). Xenobiotica, 43(1), 10-20. [Link]
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Nakajima, T., Wang, R. S., Elovaara, E., Gonzalez, F. J., Gelboin, H. V., Vainio, H., & Aoyama, T. (1997). Toluene metabolism by cDNA-expressed human hepatic cytochrome P450. Biochemical pharmacology, 53(3), 271-277. [Link]
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Abdel-Rasoul, G., et al. (2017). Proposed pathway for toluene metabolism which shows the role of xenobiotic metabolizing enzymes. ResearchGate. [Link]
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Arnold, S. M., et al. (2013). Evaluation of exposure biomarkers in offshore workers exposed to low benzene and toluene concentrations. Journal of occupational and environmental hygiene, 10(12), 681-691. [Link]
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Fechter, L. D., et al. (2003). Metabolism of toluene. The P450 enzymes CYP2E1 and CYP2B convert 70-90%... ResearchGate. [Link]
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Syed, S. E. H., et al. (2019). Toluene degradation via a unique metabolic route in indigenous bacterial species. Archives of microbiology, 201(9), 1215-1225. [Link]
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Ikeda, M., et al. (2000). Comparative evaluation of biomarkers of occupational exposure to toluene. International Archives of Occupational and Environmental Health, 73(7), 473-82. [Link]
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Cosnier, F., et al. (2013). Schematic representation of toluene metabolism, and its links to the... ResearchGate. [Link]
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Various Authors. (2025). Urinary benzylmercapturic acid as a marker of occupational exposure to toluene. Semantic Scholar. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2017). ANALYTICAL METHODS - Toxicological Profile for Toluene. NCBI Bookshelf. [Link]
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González-Jasso, E. O., et al. (2005). Occupational Toluene Exposure Induces Cytochrome P450 2E1 mRNA Expression in Peripheral Lymphocytes. Environmental Health Perspectives, 113(7), 853-858. [Link]
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Acevedo-Gracia, M. (2000). Metabolic pathway engineering of the toluene degradation pathway. UCL Discovery. [Link]
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Ogata, M., & Taguchi, T. (1988). Quantitation of urinary metabolites of toluene, xylene, styrene, ethylbenzene, benzene and phenol by automated high performance liquid chromatography. International archives of occupational and environmental health, 61(1-2), 131-140. [Link]
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Hakkert, R., et al. (1998). Cytochrome P450-related differences between rats and mice in the metabolism of benzene, toluene and trichloroethylene in liver microsomes. Archives of toxicology, 72(8), 478-485. [Link]
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Li, J., et al. (2021). Transcriptomic Analysis for the Identification of Metabolic Pathway Genes Related to Toluene Response in Ardisia pusilla. International Journal of Molecular Sciences, 22(10), 5344. [Link]
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Inoue, O., et al. (2004). Benzylmercapturic acid is superior to hippuric acid and o-cresol as a urinary marker of occupational exposure to toluene. ResearchGate. [Link]
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Bapele, H. G., et al. (2018). S-Benzylmercapturic Acid (S-BMA) Levels in Urine as an Indicator of Exposure to Toluene in the Kinshasa Population. Scholarena. [Link]
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Gholami, M. R., et al. (2018). Quantification of Urinary Metabolites of Toluene and Xylene Isomers as Biological Indices of Occupational Exposure in Printing Industry Workers. Brieflands. [Link]
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Zinalibdin, M. R., et al. (2016). Chromatographic determination of toluene and its metabolites in urine for toluene exposure – A review. ResearchGate. [Link]
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Jia, L., et al. (2024). Global Profiling of Urinary Mercapturic Acids Using Integrated Library-Guided Analysis. Environmental Science & Technology, 58(1), 163-173. [Link]
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Schettgen, T., et al. (2016). Analysis of 18 urinary mercapturic acids by two high-throughput multiplex-LC-MS/MS methods. Semantic Scholar. [Link]
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de Zwart, D., et al. (1993). Alcohol and sulphate intermediates in the metabolism of toluene and xylenes to mercapturic acids. Xenobiotica, 23(3), 265-276. [Link]
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Jia, L., et al. (2024). Global Profiling of Urinary Mercapturic Acids Using Integrated Library-Guided Analysis. National Institutes of Health. [Link]
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Jia, L., et al. (2023). Global Profiling of Urinary Mercapturic Acids Using Integrated Library-Guided Analysis. ACS Publications. [Link]
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Jia, L., et al. (2023). Global Profiling of Urinary Mercapturic Acids Using Integrated Library-Guided Analysis. ChemRxiv. [Link]
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De Ruwe, H. J., & Franke, J. P. (1984). Determination of N-acetyl-L-cysteine in biological fluids. Journal of Chromatography B: Biomedical Sciences and Applications, 309(2), 261-267. [Link]
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Pierik, A. J., et al. (2018). Anaerobic toluene degradation. The pathway consists of the following enzymes... ResearchGate. [Link]
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Ercal, N., et al. (2005). Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection. Journal of Chromatography B, 824(1-2), 158-164. [Link]
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Wisnewski, A. V., et al. (2011). Toluene Diisocyanate Reactivity with Glutathione Across a Vapor/Liquid Interface and Subsequent Transcarbamoylation of Human Albumin. Toxicological Sciences, 122(2), 437-446. [Link]
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Wikipedia contributors. (2023). Benzylmercapturic acid. Wikipedia. [Link]
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Tzanavaras, P. D., et al. (2023). Spectrophotometric Determination of N-acetyl-L-Cysteine in Pharmaceutical Formulations by Flow Injection and Sequential Injection. Molecules, 28(21), 7384. [Link]
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Aldawsari, M. F., & Al-Suwayeh, S. A. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N-Diacetyl-L-Cystine in cell treatment media. Cell & Gene Therapy Insights, 6(2), 303-323. [Link]
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Wikipedia contributors. (2023). Glutathione S-transferase. Wikipedia. [Link]
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Themelis, D. G., et al. (2021). Determination of N-Acetyl-l-cysteine Ethyl Ester (NACET) by Flow Injection Analysis and Spectrophotometric Detection Using Different Thiol-Sensitive Ligands. Molecules, 26(22), 6828. [Link]
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Vos, R. M., & van Bladeren, P. J. (1990). Glutathione S-transferases in relation to their role in the biotransformation of xenobiotics. Chemical-biological interactions, 75(3), 241-265. [Link]
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Sharma, R., et al. (2018). Role of glutathione S-transferases in detoxification of a polycyclic aromatic hydrocarbon, methylcholanthrene. Journal of Cellular Biochemistry, 119(10), 8043-8055. [Link]
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Gopaul, S. V., et al. (1999). Metabolism in the rat of a model xenobiotic plant metabolite S-benzyl-N-malonyl-L-cysteine. Xenobiotica, 29(10), 1025-1036. [Link]
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N-Acetyl-S-benzyl-L-cysteine: From a Toluene Metabolite to a Gold-Standard Biomarker of Exposure
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-Acetyl-S-benzyl-L-cysteine, also known as S-benzylmercapturic acid (BMA), is a minor metabolite of the ubiquitous industrial solvent, toluene.[1] While representing a small fraction of toluene's metabolic fate, its toxicological significance is profound, primarily serving as a highly specific and sensitive biomarker for assessing toluene exposure.[2][3][4] Its formation is a direct consequence of the mercapturic acid pathway, a critical detoxification route where reactive electrophilic compounds are conjugated with glutathione (GSH) and subsequently processed for excretion. Understanding the biotransformation, analytical quantification, and the broader biochemical context of this compound provides invaluable insights into xenobiotic metabolism, cellular defense mechanisms against toxicity, and the principles of modern occupational and environmental health monitoring. This guide delineates the metabolic journey from toluene to its mercapturic acid metabolite, establishes its superiority as a biomarker, details the analytical methodologies for its detection, and explores the underlying toxicological principles of its formation.
Chapter 1: The Metabolic Pathway: Biotransformation of Toluene
The presence of this compound in urine is a definitive indicator of the body's engagement with its parent compound, toluene. The formation pathway is a multi-step enzymatic process primarily involving the liver and kidneys, designed to convert the lipophilic toluene into a water-soluble, excretable compound.
The primary metabolic route for approximately 80% of absorbed toluene involves oxidation of the methyl group by Cytochrome P450 enzymes (predominantly CYP2E1) to form benzyl alcohol, which is further metabolized to benzoic acid and finally hippuric acid.[5] However, the toxicologically significant pathway for this compound formation involves a direct attack on the aromatic ring, leading to the formation of a reactive epoxide intermediate or direct conjugation. This minor but crucial pathway proceeds as follows:
-
Glutathione Conjugation: Toluene is metabolized to a reactive electrophilic intermediate, which is then detoxified by conjugation with the endogenous antioxidant glutathione (GSH), a reaction catalyzed by glutathione S-transferase (GST).[5][6] This initial step is the cell's primary defense mechanism to neutralize the reactive metabolite and prevent it from forming harmful adducts with critical macromolecules like DNA and proteins.
-
Sequential Degradation: The resulting S-benzyl-glutathione conjugate is then catabolized. The glutamyl and glycinyl residues are cleaved by enzymes such as γ-glutamyl transpeptidase and dipeptidases, yielding S-benzyl-L-cysteine.
-
N-Acetylation: In the final step, primarily occurring in the kidney, the S-benzyl-L-cysteine conjugate is N-acetylated by a microsomal N-acetyltransferase to form the terminal metabolite, this compound.[7] This final product is then readily excreted in the urine.
The causality behind this pathway is rooted in cellular protection. By shunting a reactive toluene metabolite into the mercapturic acid pathway, the cell effectively "tags" it for safe removal, a process fundamentally reliant on the availability of cysteine, the rate-limiting precursor for GSH synthesis.[8]
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Introduction: The Critical Role of Solubility in Research and Development
An In-Depth Technical Guide to the Solubility of N-Acetyl-S-benzyl-L-cysteine in Methanol and Dimethyl Sulfoxide (DMSO)
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's solubility is a cornerstone of successful experimental design and formulation. This guide provides a detailed technical overview of the solubility of this compound, a key metabolite and a compound of interest in toxicological and pharmacological research, in two common laboratory solvents: methanol and dimethyl sulfoxide (DMSO). We will delve into the theoretical principles governing its solubility, provide estimated quantitative data, and present robust experimental protocols for in-lab determination.
This compound is the mercapturic acid derivative formed from toluene metabolism, making it a crucial biomarker for toluene exposure.[1] Beyond its role in toxicology, the broader class of N-acetylcysteine derivatives is explored for various therapeutic applications, leveraging their antioxidant and cell-protective properties.[2] The ability to create stock solutions of known concentration is fundamental for a wide array of in vitro and in vivo studies. An inappropriate solvent choice or a misunderstanding of a compound's solubility limits can lead to inaccurate dosing, failed experiments, and misleading results. This guide aims to equip the researcher with the necessary knowledge to confidently work with this compound.
Physicochemical Properties at a Glance
A molecule's solubility is dictated by its structural and electronic properties, as well as the characteristics of the solvent. This compound is a moderately complex organic molecule with several functional groups that influence its solubility profile.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₃S | [3] |
| Molecular Weight | 253.32 g/mol | [3] |
| Melting Point | 162 - 163 °C | [3] |
| XLogP3 | 1.3 | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
The presence of a carboxylic acid and an amide group provides sites for hydrogen bonding, suggesting that polar solvents will be more effective than non-polar ones. The benzyl group, however, introduces a significant non-polar character, which modulates its overall solubility.
Solubility in Methanol (CH₃OH)
Estimated Solubility of this compound in Methanol
| Temperature | Estimated Solubility (mg/mL) | Estimated Molar Solubility (mol/L) |
| 25°C (Room Temp.) | ~ 5 - 10 | ~ 0.02 - 0.04 |
| 40°C | ~ 10 - 15 | ~ 0.04 - 0.06 |
Note: These values are estimations based on the qualitative description "slightly soluble" and the known solubility of related compounds. Experimental verification is highly recommended.
Rationale for Experimental Design in Methanol
The key to achieving dissolution in methanol will be to overcome the crystal lattice energy of the solid this compound. The benzyl group may lead to π-stacking interactions in the solid state, which require sufficient energy input to disrupt. Gentle heating and agitation will be crucial to facilitate the solvation process.
Caption: Dissolution of this compound in DMSO.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines a reliable method for determining the equilibrium solubility of this compound. The principle involves saturating the solvent with the solute and then quantifying the dissolved amount.
Materials and Equipment
-
This compound (crystalline solid, purity >95%)
-
Anhydrous Methanol (ACS grade or higher)
-
Anhydrous DMSO (ACS grade or higher)
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps (e.g., 2 mL or 4 mL)
-
Orbital shaker or vortex mixer
-
Temperature-controlled incubator or water bath
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Syringes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials (e.g., 10 mg to 1 mL of solvent). The key is to have undissolved solid remaining at equilibrium.
-
Add a precise volume of the chosen solvent (methanol or DMSO) to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).
-
Agitate the samples for a sufficient time to reach equilibrium. A 24-hour period is typically adequate, but 48 hours is recommended to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microcrystals.
-
-
Quantification by HPLC:
-
Prepare a series of calibration standards of this compound of known concentrations in the same solvent.
-
Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the calibration standards and the diluted sample by HPLC.
-
Construct a calibration curve by plotting the peak area versus concentration for the standards.
-
Determine the concentration of the diluted sample from the calibration curve and calculate the concentration of the original saturated solution, accounting for the dilution factor.
-
Self-Validating System and Trustworthiness
This protocol incorporates several self-validating steps. The use of an excess of the solid ensures that the solution is truly saturated. The extended equilibration time minimizes the risk of measuring a transient, non-equilibrium state. The final quantification by a validated HPLC method provides an accurate and precise measure of the dissolved solute.
Caption: Experimental Workflow for Solubility Determination.
Conclusion and Recommendations
This compound exhibits limited solubility in methanol and significantly better solubility in DMSO. For applications requiring lower concentrations, methanol may be a suitable solvent, especially with the aid of gentle warming. For preparing high-concentration stock solutions, DMSO is the solvent of choice. It is imperative for researchers to experimentally verify the solubility under their specific laboratory conditions, as factors such as compound purity, solvent grade, and ambient temperature can influence the results. The provided protocol offers a robust framework for obtaining accurate and reproducible solubility data, ensuring the integrity of subsequent experiments.
References
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LookChem. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (2023, July 22). Benzylmercapturic acid. Retrieved from [Link]
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BioGems. (2023). N-acetyl-L-Cysteine Technical Data Sheet. Retrieved from [Link]
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Wang, R., et al. (2021). Identification of novel N-acetylcysteine derivatives for the treatment of hepatocellular injury. RSC Medicinal Chemistry, 12(7), 1156-1163. [Link]
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An In-Depth Technical Guide on the Metabolism of S-benzyl-L-cysteine to its N-acetylated Form
This guide provides a comprehensive technical overview of the metabolic conversion of S-benzyl-L-cysteine (SBC) to its N-acetylated derivative, N-acetyl-S-benzyl-L-cysteine (NASBC). Designed for researchers, scientists, and professionals in drug development, this document delves into the biochemical pathways, enzymatic mechanisms, and analytical methodologies pertinent to understanding this critical biotransformation process.
Introduction: The Significance of S-benzyl-L-cysteine Metabolism
S-benzyl-L-cysteine (SBC) is a sulfur-containing amino acid derivative that can be formed in the body following exposure to toluene, a widely used industrial solvent.[1][2] The metabolism of SBC is a crucial component of the mercapturic acid pathway, a major detoxification route for a wide array of xenobiotics and their electrophilic metabolites.[3][4] The end product of this pathway, this compound (NASBC), also known as S-benzylmercapturic acid (BMA), is a water-soluble compound that is readily excreted in the urine.[4][5] Consequently, the quantification of urinary NASBC serves as a reliable biomarker for assessing occupational and environmental exposure to toluene.[1][5][6] Understanding the intricacies of this metabolic conversion is paramount for toxicological studies, drug development, and the establishment of safety guidelines for chemical exposure.
The Mercapturic Acid Pathway: A Core Detoxification Route
The biotransformation of xenobiotics in the body typically occurs in two phases. Phase I reactions introduce or expose functional groups on the parent compound, while Phase II reactions involve the conjugation of these modified compounds with endogenous molecules to increase their water solubility and facilitate their excretion.[7][8] The mercapturic acid pathway is a key Phase II detoxification process.[3][4]
The pathway begins with the conjugation of an electrophilic xenobiotic, or its metabolite, with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[3][4] The resulting glutathione S-conjugate is then sequentially hydrolyzed by γ-glutamyltransferases and dipeptidases to form a cysteine S-conjugate.[3] In the final step, the cysteine S-conjugate, in this case, S-benzyl-L-cysteine, undergoes N-acetylation to form the corresponding mercapturic acid, this compound.[3][9]
The Enzymatic N-Acetylation of S-benzyl-L-cysteine
The pivotal step in the formation of NASBC is the N-acetylation of SBC. This reaction is catalyzed by cytosolic N-acetyltransferases (NATs), a family of enzymes that play a crucial role in the metabolism of various drugs and xenobiotics.[7][10][11] The reaction involves the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the amino group of the cysteine S-conjugate.[11]
Humans possess two main NAT isoenzymes, NAT1 and NAT2, which exhibit different substrate specificities and are subject to genetic polymorphisms.[10][11] These genetic variations can lead to differences in acetylation rates among individuals, categorized as slow, intermediate, or rapid acetylator phenotypes.[7][11] This variability can have significant implications for an individual's susceptibility to the toxic effects of certain xenobiotics.
The enzymatic mechanism of NATs is a "ping-pong bi-bi" reaction.[7] In the first step, acetyl-CoA binds to the enzyme, and the acetyl group is transferred to a cysteine residue in the active site of the enzyme. Acetyl-CoA is then released. In the second step, the acetyl acceptor substrate, S-benzyl-L-cysteine, binds to the acetylated enzyme, and the acetyl group is transferred to its amino group, forming this compound, which is then released from the enzyme.[7]
Visualizing the Metabolic Pathway
The following diagram illustrates the key steps in the metabolic conversion of S-benzyl-L-cysteine to this compound within the broader context of the mercapturic acid pathway.
Caption: Metabolic pathway of S-benzyl-L-cysteine N-acetylation.
Experimental Protocol: In Vitro Analysis of SBC N-Acetylation
This section provides a detailed methodology for an in vitro assay to study the N-acetylation of S-benzyl-L-cysteine using a rat liver cytosolic fraction.
Objective:
To determine the kinetic parameters (Km and Vmax) of S-benzyl-L-cysteine N-acetylation by rat liver N-acetyltransferases.
Materials:
-
S-benzyl-L-cysteine (SBC)
-
This compound (NASBC) standard
-
Acetyl-Coenzyme A (Acetyl-CoA)
-
Rat liver S9 fraction (or purified NAT enzyme)
-
Potassium phosphate buffer (pH 7.4)
-
Trichloroacetic acid (TCA)
-
Acetonitrile (HPLC grade)
-
Formic acid (HPLC grade)
-
Ultrapure water
Methodology:
-
Preparation of Rat Liver Cytosol (S9 fraction):
-
Homogenize fresh or frozen rat liver in ice-cold potassium phosphate buffer.
-
Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (S9 fraction) and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Enzymatic Reaction:
-
Prepare a series of reaction mixtures in microcentrifuge tubes, each containing:
-
Potassium phosphate buffer (to final volume)
-
Rat liver S9 fraction (final protein concentration of 1-2 mg/mL)
-
A range of SBC concentrations (e.g., 0.1 to 10 mM)
-
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding Acetyl-CoA (final concentration of 1 mM).
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding an equal volume of ice-cold 10% TCA.
-
-
Sample Preparation for HPLC Analysis:
-
Vortex the terminated reaction mixtures and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to HPLC vials for analysis.
-
-
HPLC-UV Analysis for NASBC Quantification:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 215 nm.
-
Standard Curve: Prepare a standard curve of NASBC in the terminated reaction buffer to quantify the amount of product formed.
-
-
Data Analysis:
-
Calculate the initial velocity (V) of the reaction at each SBC concentration.
-
Plot the initial velocity against the SBC concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Self-Validating System:
-
Negative Controls: Include reaction mixtures without the S9 fraction, without SBC, and without Acetyl-CoA to ensure that the formation of NASBC is enzymatic and dependent on all components.
-
Time-Course Experiment: Perform a time-course experiment to confirm that the chosen incubation time is within the linear range of product formation.
-
Protein Concentration Linearity: Verify that the reaction rate is proportional to the protein concentration of the S9 fraction used.
Data Presentation: Analytical Method Performance
The following table summarizes typical performance characteristics for the quantification of this compound using a validated LC-MS/MS method, which offers higher sensitivity and selectivity compared to HPLC-UV.
| Parameter | Typical Value |
| Linear Range | 0.5 - 500 ng/mL |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 95 - 105% |
Discussion: Toxicological and Pharmacokinetic Implications
The N-acetylation of S-benzyl-L-cysteine is a critical detoxification step. The resulting mercapturic acid, NASBC, is more water-soluble than its precursor and can be efficiently eliminated from the body via renal excretion.[3][4] This prevents the accumulation of potentially reactive intermediates that could otherwise lead to cellular damage.
The efficiency of this metabolic pathway can be influenced by several factors, including the availability of glutathione and acetyl-CoA, the activity of the involved enzymes (GSTs and NATs), and genetic polymorphisms in these enzymes.[10][11] For instance, individuals with a "slow acetylator" phenotype due to polymorphisms in the NAT2 gene may exhibit a reduced capacity to metabolize certain xenobiotics, potentially increasing their risk of adverse effects.[7][11]
From a drug development perspective, understanding the metabolism of drug candidates that may form cysteine conjugates is crucial. If a drug is extensively metabolized through the mercapturic acid pathway, its efficacy and potential for toxicity could be influenced by the patient's acetylator status. In vitro and in vivo studies, such as the one described above, are therefore essential for characterizing the metabolic fate of new chemical entities.
The use of NASBC as a biomarker for toluene exposure has been well-established.[1][5][6] Studies have shown a strong correlation between the concentration of toluene in the air and the levels of NASBC in the urine of exposed individuals.[1][5][6] This makes urinary NASBC a valuable tool for monitoring workplace exposure and assessing the effectiveness of safety measures.
Conclusion
The N-acetylation of S-benzyl-L-cysteine is a key metabolic process with significant implications for toxicology, pharmacology, and occupational health. This in-depth guide has provided a comprehensive overview of the biochemical pathway, the enzymes involved, and the analytical methods used to study this biotransformation. A thorough understanding of this metabolic route is essential for researchers and professionals working to ensure the safe use of chemicals and the development of effective and safe pharmaceuticals.
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A Guide to the Mercapturic Acid Pathway: The Role of Glutathione in the Biotransformation of Benzyl Chloride
Abstract: This technical guide provides an in-depth examination of the pivotal role of glutathione (GSH) in the detoxification of electrophilic xenobiotics, using the biotransformation of benzyl chloride into N-Acetyl-S-benzyl-L-cysteine as a model pathway. We will dissect the multi-step enzymatic cascade, known as the mercapturic acid pathway, from the initial conjugation reaction to the final formation of a readily excretable metabolite. This document is intended for researchers, toxicologists, and drug development professionals seeking a comprehensive understanding of this critical Phase II metabolic process, its underlying enzymatic mechanisms, and the analytical methodologies used to study its outcomes.
Introduction: Glutathione as a Primary Cellular Defense
Glutathione (γ-L-glutamyl-L-cysteinylglycine) is the most abundant non-protein thiol within mammalian cells, playing a central role in maintaining cellular redox homeostasis and protecting against oxidative stress.[1] Beyond its antioxidant functions, GSH is a critical substrate in Phase II detoxification reactions, where it conjugates with a vast array of electrophilic compounds.[2][3] These electrophiles, which can be exogenous xenobiotics like industrial chemicals and drugs or endogenous products of oxidative stress, are often reactive and potentially cytotoxic or genotoxic.[4][5]
The conjugation of these electrophiles with GSH is predominantly catalyzed by a superfamily of enzymes known as Glutathione S-transferases (GSTs).[6][7] This initial reaction is the gateway to the mercapturic acid pathway, a major route for the biotransformation and subsequent elimination of harmful compounds from the body.[8][9] The end products, mercapturic acids (N-acetyl-L-cysteine S-conjugates), are polar, water-soluble molecules that are efficiently excreted, primarily in the urine.[10][11]
This guide will use benzyl chloride (α-chlorotoluene), an electrophilic industrial intermediate, as a model substrate to illustrate this pathway.[12][13] Its metabolism culminates in the formation of this compound (also referred to as S-benzylmercapturic acid or SBMA), a well-established biomarker for toluene and benzyl chloride exposure.[14][15]
The Enzymatic Cascade of Mercapturic Acid Synthesis
The conversion of an electrophilic xenobiotic into a mercapturic acid is not a single reaction but a sequential, four-step enzymatic process that typically begins in the liver and involves further processing in the kidney.[8][16]
Step 1: Glutathione Conjugation
The pathway is initiated by the nucleophilic attack of the thiolate anion of GSH's cysteine residue on an electrophilic center of the xenobiotic.[7] For benzyl chloride, this reaction results in the displacement of the chloride ion and the formation of a stable thioether bond, yielding S-benzylglutathione.
-
Causality: This initial conjugation is the critical detoxification step. It renders the reactive electrophile significantly less harmful and "tags" it for elimination by increasing its polarity.[3][] While this reaction can occur non-enzymatically, its rate is profoundly accelerated by Glutathione S-transferases (GSTs).[3] GSTs function by binding both GSH and the electrophilic substrate in close proximity within their active site, and by activating the GSH thiol group to facilitate the nucleophilic attack.[7][18] Human liver tissue contains multiple GST isoenzymes with demonstrated activity towards benzyl chloride.[12]
Step 2: Removal of the γ-Glutamyl Residue
The newly formed S-benzylglutathione conjugate is transported out of the cell and undergoes cleavage. The γ-glutamyl moiety is removed by the action of γ-glutamyltransferase (GGT), an ectoenzyme located on the outer surface of the plasma membrane, particularly in the kidney.[1][19]
-
Causality: GGT action is the first step in breaking down the glutathione conjugate into its constituent amino acids, yielding S-benzyl-L-cysteinylglycine.[1] This step is essential for further processing, as subsequent enzymes in the pathway do not recognize the full glutathione conjugate.
Step 3: Removal of the Glycine Residue
The resulting dipeptide, S-benzyl-L-cysteinylglycine, is a substrate for various membrane-bound dipeptidases.[8][20] These enzymes hydrolyze the peptide bond between the cysteine and glycine residues, releasing glycine and forming S-benzyl-L-cysteine.
-
Causality: The removal of glycine exposes the amino group of the cysteine conjugate, which is the target for the final N-acetylation step. This cleavage completes the degradation of the original glutathione backbone.[10]
Step 4: N-Acetylation
In the final step, the cysteine S-conjugate is N-acetylated by the enzyme cysteine S-conjugate N-acetyltransferase (NAT), utilizing acetyl-CoA as the acetyl group donor.[8][21] This reaction yields the final product, this compound, the mercapturic acid.[22]
-
Causality: This acetylation step further increases the polarity and water solubility of the molecule, facilitating its recognition by renal transport systems for efficient urinary excretion.[8][11] This final modification ensures the compound is in its least toxic and most excretable form.
The entire biochemical pathway is visualized in the diagram below.
Key Enzymes in this compound Formation
The efficiency and specificity of the mercapturic acid pathway are dictated by the coordinated action of four distinct enzyme families.
| Enzyme Family | EC Number | Typical Location | Function in Pathway |
| Glutathione S-transferase (GST) | 2.5.1.18 | Cytosol, Microsomes | Catalyzes the initial conjugation of glutathione to benzyl chloride.[7][23] |
| γ-Glutamyltransferase (GGT) | 2.3.2.2 | Cell Membrane (ectoenzyme) | Removes the γ-glutamyl residue from the glutathione conjugate.[1] |
| Dipeptidases | 3.4.13.- | Cell Membrane (ectoenzyme) | Hydrolyze the cysteinyl-glycine bond to release glycine.[8][20] |
| N-Acetyltransferase (NAT) | 2.3.1.80 | Cytosol, Microsomes | Transfers an acetyl group from acetyl-CoA to the cysteine conjugate.[8][21] |
Toxicological Significance and Biomarkitoring
The primary role of the mercapturic acid pathway is detoxification.[2] By converting reactive, often lipophilic compounds into stable, water-soluble conjugates, this pathway prevents them from interacting with critical cellular macromolecules like DNA and proteins, thereby mitigating their toxic potential.[7]
However, it is crucial to note that for certain classes of compounds, particularly some halogenated alkenes, the pathway can lead to bioactivation.[8][9] The intermediate cysteine S-conjugates can be substrates for cysteine S-conjugate β-lyase, which can generate reactive thiol fragments that are nephrotoxic.[9][21] For benzyl chloride, the pathway is considered overwhelmingly a detoxification route.[15]
The end product, this compound, is a highly specific metabolite. Its presence and concentration in urine are directly correlated with exposure to its precursors, benzyl chloride or toluene (which is metabolized to a benzyl intermediate).[14][15] This makes it an excellent and widely used biomarker in occupational health and environmental toxicology for monitoring exposure levels in individuals.[15]
Experimental Protocol: Quantification of this compound in Urine by LC-MS/MS
This protocol outlines a robust method for the quantitative analysis of this compound (SBMA), adapted from established methodologies.[14][15] The use of a stable isotope-labeled internal standard is critical for ensuring accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.
Materials and Reagents
-
This compound (SBMA) analytical standard
-
Deuterium-labeled SBMA (e.g., SBMA-d5) as internal standard (IS)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Urine samples (human or animal)
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode or reversed-phase)
-
Centrifuge and collection tubes
Sample Preparation Workflow
The workflow is designed to isolate the analyte from the complex urine matrix and concentrate it for sensitive detection.
Detailed Steps
-
Sample Thawing and Spiking: Thaw frozen urine samples to room temperature. To 1 mL of urine in a centrifuge tube, add a precise volume (e.g., 20 µL) of the internal standard (SBMA-d5) working solution. Vortex briefly.
-
Acidification: Add 10 µL of formic acid to acidify the sample. This step ensures that the analyte is in the correct protonation state for efficient extraction.
-
Centrifugation: Centrifuge the sample at 4000 x g for 10 minutes to pellet any solid debris.
-
Solid Phase Extraction (SPE):
-
Condition: Condition an SPE cartridge by passing methanol followed by acidified water through it.
-
Load: Load the supernatant from the centrifuged sample onto the cartridge.
-
Wash: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove salts and other polar interferences.
-
Elute: Elute the analyte and internal standard with a stronger organic solvent (e.g., 90% methanol).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, fixed volume (e.g., 100 µL) of the initial mobile phase.
-
LC-MS/MS Analysis: Transfer the reconstituted sample to an autosampler vial and inject it into the LC-MS/MS system.
Instrumental Conditions (Example)
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A time-programmed gradient from low to high percentage of Mobile Phase B to resolve the analyte from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI), negative mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
SBMA: Precursor ion (Q1) m/z → Product ion (Q3) m/z
-
SBMA-d5 (IS): Precursor ion (Q1) m/z → Product ion (Q3) m/z
-
-
Rationale: MRM provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion fragmentation for both the analyte and the internal standard.
-
Conclusion
The conjugation of xenobiotics with glutathione is a cornerstone of metabolic detoxification. The formation of this compound via the mercapturic acid pathway exemplifies this process, showcasing a highly efficient, multi-enzyme system designed to convert a reactive electrophile into a harmless, excretable end product. Understanding the intricacies of this pathway—from the catalytic mechanisms of the involved enzymes to the analytical methods for its metabolites—is fundamental for professionals in toxicology, pharmacology, and drug development. The insights gained from studying this pathway not only advance our knowledge of xenobiotic metabolism but also provide critical tools for assessing chemical exposure and safety.
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Ahmad, R., et al. (2023). The Multifaceted Role of Glutathione S-Transferases in Health and Disease. International Journal of Molecular Sciences, 24(8), 7417. [Link]
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Monks, T. J., & Lau, S. S. (1990). Glutathione, gamma-glutamyl transpeptidase, and the mercapturic acid pathway as modulators of 2-bromohydroquinone oxidation. Toxicology and applied pharmacology, 103(3), 557-563. [Link]
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Deutsche Forschungsgemeinschaft. (2021). Benzene, benzyl chloride, and toluene – Determination of S-phenylmercapturic acid and S-benzylmercapturic acid in urine by LC-MS/MS. ResearchGate. [Link]
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Pompella, A., et al. (2021). Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation. International Journal of Molecular Sciences, 22(16), 8563. [Link]
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An In-Depth Technical Guide on N-Acetyl-S-benzyl-L-cysteine and its Relationship to Mercapturic Acids
This guide provides a comprehensive overview of N-Acetyl-S-benzyl-L-cysteine, its formation via the mercapturic acid pathway, and its significance as a biomarker. It is intended for researchers, scientists, and professionals in drug development and toxicology who require a deep, technical understanding of this critical biotransformation process.
Part 1: The Mercapturic Acid Pathway: A Cornerstone of Xenobiotic Detoxification
The mercapturic acid pathway is a fundamental Phase II biotransformation route responsible for the detoxification of a vast array of electrophilic xenobiotics and endogenous compounds.[1][2] The end products of this pathway, mercapturic acids (or N-acetyl-L-cysteine S-conjugates), are typically water-soluble, less toxic, and readily excreted from the body, primarily in urine.[1][3] This multi-step enzymatic process is a crucial defense mechanism against cellular damage initiated by reactive electrophiles, which can otherwise lead to toxicities such as carcinogenesis and tissue necrosis.[4]
The Central Role of Glutathione (GSH)
At the heart of the mercapturic acid pathway lies glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine.[4] The nucleophilic thiol (-SH) group of the cysteine residue in GSH is highly reactive towards electrophilic compounds.[4] The initial and rate-limiting step in mercapturic acid biosynthesis is the conjugation of the electrophilic substrate with GSH.[5] This reaction is catalyzed by a superfamily of enzymes known as glutathione S-transferases (GSTs).[1][5]
Sequential Enzymatic Processing
Following the formation of the glutathione S-conjugate, a series of enzymatic cleavages occur to yield the final mercapturic acid product.[1][4]
-
γ-Glutamyl Transpeptidase (GGT): This enzyme removes the γ-glutamyl residue from the glutathione conjugate, forming a cysteinylglycine S-conjugate.[1][4]
-
Dipeptidases: These enzymes then cleave the glycine residue, resulting in the formation of a cysteine S-conjugate.[1][4]
-
Cysteine S-conjugate N-acetyltransferase (NAT): In the final step, the cysteine S-conjugate is N-acetylated by a cysteine S-conjugate N-acetyltransferase, utilizing acetyl-CoA as the acetyl donor, to produce the mercapturic acid.[1][4][5]
The resulting mercapturic acid is then efficiently eliminated from the body, primarily through renal excretion.[1][3]
Caption: The enzymatic cascade of the mercapturic acid pathway.
Part 2: this compound: A Specific Mercapturic Acid
This compound is a specific mercapturic acid that serves as a biomarker for exposure to toluene and benzyl chloride.[6][7] Toluene is a widely used industrial solvent, while benzyl chloride is an important chemical intermediate.[6][7] The formation of this compound follows the classical mercapturic acid pathway.
Biotransformation of Benzyl Chloride
Benzyl chloride is an electrophilic compound that readily reacts with the nucleophilic thiol group of glutathione in a reaction catalyzed by glutathione S-transferases.[7] This initial conjugation step forms S-benzyl-glutathione. Subsequent enzymatic processing by γ-glutamyl transpeptidase and dipeptidases yields S-benzyl-L-cysteine.[8] Finally, N-acetylation of S-benzyl-L-cysteine by N-acetyltransferase produces this compound, which is then excreted in the urine.[8]
This compound as a Biomarker
The presence of this compound in urine is a reliable indicator of exposure to toluene or benzyl chloride.[6] Quantitative analysis of this mercapturic acid can be used to assess the extent of exposure in occupational and environmental settings.[6][9] Urinary concentrations of this compound have been shown to correlate with the amount of inhaled toluene.[6]
| Parameter | Description | Significance | Reference |
| Analyte | This compound | Specific biomarker for toluene and benzyl chloride exposure. | [6] |
| Matrix | Urine | Non-invasive sample collection. | [6] |
| Correlation | Urinary levels correlate with exposure levels. | Allows for quantitative risk assessment. | [6] |
Part 3: Analytical Methodologies for this compound
Accurate and sensitive analytical methods are essential for the reliable quantification of this compound in biological matrices. The choice of method depends on the required sensitivity, selectivity, and sample throughput.
Sample Preparation
Proper sample preparation is critical to remove interfering substances and concentrate the analyte of interest. For urinary this compound, a common approach involves:
-
Acidification: Acidifying the urine sample to protonate the carboxylic acid group of the analyte.[6]
-
Liquid-Liquid Extraction (LLE): Extracting the analyte into an organic solvent such as ethyl acetate or chloroform.[6]
-
Back-Extraction: Back-extracting the analyte into an aqueous basic solution (e.g., sodium bicarbonate) to further purify the sample.[6]
-
Re-extraction: After re-acidification, the analyte is extracted back into an organic solvent.[6]
-
Derivatization (for GC-MS): The analyte may be derivatized to increase its volatility for gas chromatography-mass spectrometry (GC-MS) analysis.
Chromatographic Techniques
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed techniques for the separation and quantification of this compound.[6][10]
-
Reversed-Phase HPLC (RP-HPLC): This is a widely used method for the analysis of polar compounds like mercapturic acids.[10] A C18 column is typically used with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high sensitivity and selectivity.[6] Prior to analysis, the analyte is often derivatized to make it more volatile. Selected ion monitoring (SIM) can be used to enhance specificity.[6]
Detection Methods
-
Mass Spectrometry (MS): MS is the preferred detection method due to its high sensitivity and specificity. When coupled with HPLC (LC-MS) or GC (GC-MS), it provides definitive identification and quantification of the analyte.[6][7] The use of a deuterium-labeled internal standard, such as this compound-d5, is recommended for accurate quantification.[6][12]
-
UV Detection: For HPLC, UV detection can be used, although it is less sensitive and specific than MS. The detection wavelength is typically set around 212 nm.[11]
Caption: A typical analytical workflow for mercapturic acid analysis.
Part 4: Applications in Drug Development and Toxicology
The study of mercapturic acid formation, including that of this compound, has significant implications for drug development and toxicology.
Drug Metabolism and Safety Assessment
-
Metabolite Identification: Identifying mercapturic acids as metabolites of a new drug candidate is crucial for understanding its biotransformation pathways.
-
Reactive Metabolite Screening: The formation of mercapturic acids can indicate the generation of reactive electrophilic intermediates during drug metabolism. This is a critical aspect of preclinical safety assessment, as reactive metabolites can lead to idiosyncratic adverse drug reactions.
-
Enzyme Inhibition/Induction Studies: Investigating the effects of a drug candidate on the enzymes of the mercapturic acid pathway (e.g., GSTs) is important to assess the potential for drug-drug interactions.
Toxicological and Epidemiological Studies
-
Biomonitoring of Exposure: As demonstrated with this compound, mercapturic acids are valuable biomarkers for assessing human exposure to environmental and occupational toxins.[9]
-
Mechanistic Toxicology: Studying the profile of mercapturic acids can provide insights into the mechanisms of toxicity of various chemicals.
-
Chemoprevention Studies: N-acetyl-L-cysteine (NAC), the precursor to cysteine in the mercapturic acid pathway, has been investigated for its potential cancer-protective effects.[13]
References
-
Testai, E., et al. (2020). The mercapturic acid pathway. Critical Reviews in Toxicology, 50(2), 121-163. [Link]
-
Wikipedia. (n.d.). Mercapturic acid. [Link]
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Biotransformation of Drugs. (n.d.). Conjugation With Glutathione and Mercapturic Acid Formation. [Link]
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ResearchGate. (n.d.). Formation of mercapturic acid. Glutathione S–transferase (1) catalyzes...[Link]
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ResearchGate. (n.d.). Formation of mercapturic acid. Glutathione S–transferase (1) catalyzes...[Link]
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Testai, E., et al. (2020). The mercapturic acid pathway. PubMed, 32067554. [Link]
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Boyland, E., & Chasseaud, L. F. (1969). The role of glutathione and glutathione S-transferases in mercapturic acid biosynthesis. Advances in Enzymology and Related Areas of Molecular Biology, 32, 173-219. [Link]
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Taylor & Francis. (n.d.). Mercapturic acid – Knowledge and References. [Link]
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Testai, E., et al. (2020). The mercapturic acid pathway. Critical Reviews in Toxicology, 50(2), 121-163. [Link]
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Dekant, W., & Vamvakas, S. (1993). Enzymes Involved in Processing Glutathione Conjugates. PubMed Central, PMC1519597. [Link]
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Shaklee Corporation. (n.d.). DEVELOPMENT OF A RELIABLE HPLC TEST METHOD FOR ANALYSIS OF NAC. [Link]
-
Bhat, K., et al. (2017). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. International Journal of Pharmaceutical Investigation, 7(4), 193-200. [Link]
-
International Society for the Study of Xenobiotics. (n.d.). Mercapturic Acids. [Link]
-
Takahashi, S., et al. (1997). Determination of S-Benzyl-N-acetyl-l-cysteine by Gas Chromatography/Mass Spectrometry as a New Marker of Toluene Exposure. Journal of Analytical Toxicology, 21(5), 359-363. [Link]
-
Inoue, O., et al. (1993). Initial Intraorgan Formation of Mercapturic Acid. J-Stage, 16(6), 1101-1107. [Link]
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Food Research. (2020). Recent advanced techniques in cysteine determination: a review. [Link]
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Insights.bio. (n.d.). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. [Link]
-
Zenser, L. P., et al. (1997). N-acetyl-S-(dichlorophenyl)cysteines as suitable biomarkers for the monitoring of occupational exposure to 1,2-dichlorobenzene. International Archives of Occupational and Environmental Health, 69(4), 252-254. [Link]
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KEGG COMPOUND. (n.d.). C05727. [Link]
-
ResearchGate. (2021). Benzene, benzyl chloride, and toluene – Determination of S-phenylmercapturic acid and S-benzylmercapturic acid in urine by LC-MS/MS. [Link]
-
De Flora, S., et al. (2001). Effects of oral administration of N-acetyl-L-cysteine: a multi-biomarker study in smokers. Carcinogenesis, 22(5), 979-986. [Link]
-
Human Metabolome Database. (2021). Showing metabocard for this compound (HMDB0255061). [Link]
-
KEGG COMPOUND. (n.d.). C05727. [Link]
-
PubChem. (n.d.). Benzylmercapturic acid. [Link]
-
PubChem. (n.d.). N-Acetyl-S-benzylcysteine. [Link]
-
Jensen, K., et al. (2018). Identification of ochratoxin-N-acetyl-L-cysteine as a new ochratoxin A metabolite and potential biomarker in human urine. Journal of Agricultural and Food Chemistry, 66(12), 3243-3251. [Link]
-
Tardi, L., et al. (2021). N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant. Journal of Clinical Medicine, 10(16), 3534. [Link]
-
Tepetam, F. N., et al. (2015). The effect of N-acetylcysteine on oxidative serum biomarkers of hemodialysis patients. Hippokratia, 19(2), 131-135. [Link]
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Methodological & Application
Application Note: A Robust One-Pot Synthesis Protocol for N-Acetyl-S-benzyl-L-cysteine from L-cysteine
Introduction: The Significance of N-Acetyl-S-benzyl-L-cysteine
This compound is a derivative of the amino acid L-cysteine, characterized by the N-acetylation of its amino group and S-benzylation of its thiol group. This modification enhances the molecule's stability and modulates its biochemical properties. In the field of drug development and metabolic research, it serves as a crucial analytical standard, a metabolite of interest for compounds containing a benzyl group, and a building block for more complex pharmaceutical agents.[][2] Its structure combines the antioxidant precursor properties of the N-acetylcysteine (NAC) backbone with a lipophilic benzyl moiety, making it a subject of interest for toxicological and pharmacological studies.
This application note provides a detailed, reliable, and efficient one-pot synthesis protocol for this compound from the readily available precursor, L-cysteine. The methodology is designed for high yield and purity, with an emphasis on the rationale behind each step to ensure reproducibility and safety in a laboratory setting.
Synthetic Strategy and Reaction Mechanism
The synthesis proceeds via a sequential, one-pot reaction involving two key transformations: N-acetylation followed by S-benzylation. This approach is efficient as it avoids the isolation and purification of the intermediate, N-acetyl-L-cysteine, thereby saving time and resources.
Overall Reaction Scheme:
L-Cysteine → N-Acetyl-L-cysteine → this compound
Mechanistic Insights:
-
N-Acetylation: The synthesis begins with the acetylation of the primary amine of L-cysteine using acetic anhydride. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which then collapses, eliminating an acetate ion as a leaving group and yielding the N-acetylated product.[3][4] This step is typically performed under basic conditions to deprotonate the ammonium group of the zwitterionic L-cysteine, enhancing its nucleophilicity.
-
S-Benzylation: Following N-acetylation, the reaction environment is made sufficiently basic to deprotonate the thiol group (-SH) of N-acetyl-L-cysteine, forming a highly nucleophilic thiolate anion (-S⁻). This thiolate then attacks the electrophilic benzylic carbon of benzyl bromide in a classic bimolecular nucleophilic substitution (Sₙ2) reaction. The bromide ion is displaced as the leaving group, forming the stable thioether bond and yielding the final product, this compound.
Below is a diagram illustrating the key mechanistic steps of the synthesis.
Caption: Reaction mechanism for the two-step synthesis.
Detailed Experimental Protocol
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Key Properties | Supplier |
| L-Cysteine | 52-90-4 | 121.16 | White crystalline solid | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | Corrosive solid | Fisher Scientific |
| Acetic Anhydride | 108-24-7 | 102.09 | Corrosive, flammable liquid | Acros Organics |
| Benzyl Bromide | 100-39-0 | 171.03 | Lachrymator, combustible liquid | Alfa Aesar |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | Corrosive liquid (conc.) | VWR |
| Ethanol (95%) | 64-17-5 | 46.07 | Flammable liquid | Decon Labs |
| Deionized Water | 7732-18-5 | 18.02 | - | Laboratory Supply |
Equipment:
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Reflux condenser
-
Heating mantle with temperature controller
-
pH meter or pH paper
-
Büchner funnel and filter paper
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Rotary evaporator
Critical Safety Precautions
This protocol involves hazardous chemicals that require strict safety measures.
-
Benzyl Bromide: Is a potent lachrymator (induces tearing) and is corrosive. It must be handled exclusively in a well-ventilated chemical fume hood.[5][6] Wear nitrile gloves, a lab coat, and chemical splash goggles.[5] An emergency shower and eyewash station should be readily accessible.[7]
-
Acetic Anhydride: Is corrosive and reacts exothermically with water. Handle with care in a fume hood.
-
Sodium Hydroxide & Hydrochloric Acid: Are highly corrosive. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE).
-
General Handling: Perform all steps of the reaction in a chemical fume hood. Contaminated clothing should be removed and laundered promptly.[7]
Step-by-Step Synthesis Procedure
The following workflow diagram provides a high-level overview of the process.
Caption: One-pot synthesis and purification workflow.
-
Preparation: Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a stopper. Place the flask in an ice bath on a magnetic stirrer.
-
Dissolution of L-cysteine: In a separate beaker, dissolve 8.0 g of Sodium Hydroxide (NaOH) in 100 mL of deionized water and cool the solution to room temperature. Add 12.1 g (0.1 mol) of L-cysteine to this solution in the three-neck flask and stir until it is completely dissolved. Cool the resulting solution to 0-5 °C in the ice bath.
-
N-Acetylation: Slowly add 11.2 mL (0.12 mol) of acetic anhydride to the dropping funnel. Add the acetic anhydride dropwise to the stirred L-cysteine solution over 30 minutes, ensuring the internal temperature remains below 10 °C. The formation of the intermediate, N-acetyl-L-cysteine, occurs during this step.
-
S-Benzylation: After the complete addition of acetic anhydride, remove the ice bath. While stirring at room temperature, add 12.0 mL (0.1 mol) of benzyl bromide dropwise via the dropping funnel over 20 minutes. Causality Note: Benzyl bromide is added after acetylation to prevent its reaction with the more nucleophilic amino group of L-cysteine. The thiol group of the in-situ generated N-acetyl-L-cysteine is deprotonated by the excess NaOH, enabling its nucleophilic attack on the benzyl bromide.
-
Reaction Completion: Allow the reaction mixture to stir at room temperature for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.
-
Product Precipitation: After the reaction is complete, cool the flask in an ice bath. Slowly and carefully acidify the mixture to a pH of approximately 2 by adding concentrated hydrochloric acid (HCl) dropwise. A white precipitate of the crude product will form. Trustworthiness Check: This acidification step protonates the carboxylate group, rendering the product insoluble in the aqueous medium and allowing for its isolation.
-
Isolation of Crude Product: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid generously with cold deionized water (3 x 50 mL) to remove inorganic salts and other water-soluble impurities.
-
Purification by Recrystallization: Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot 95% ethanol. If the solution is not clear, hot filter it to remove any insoluble impurities. Slowly add hot deionized water to the ethanol solution until a slight turbidity persists. Allow the solution to cool slowly to room temperature and then place it in an ice bath for at least 1 hour to maximize crystal formation.
-
Final Product Collection: Collect the purified white crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1) mixture, and dry under vacuum. The expected yield is typically in the range of 70-85%.
Characterization and Quality Control
The identity and purity of the synthesized this compound must be confirmed through analytical methods.
| Analysis Method | Expected Result | Purpose |
| Melting Point | 177-180 °C | Purity assessment; a sharp melting point indicates high purity. |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~1.84 (s, 3H, -COCH₃), δ ~2.9 (m, 2H, -CH₂-S), δ ~3.7 (s, 2H, S-CH₂-Ph), δ ~4.4 (m, 1H, α-CH), δ ~7.3 (m, 5H, Ar-H), δ ~8.2 (d, 1H, -NH), δ ~12.7 (br s, 1H, -COOH) | Confirms the molecular structure by identifying protons in their chemical environment. |
| FT-IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~3000 (aromatic C-H), ~2500-3300 (broad O-H of COOH), ~1710 (C=O of COOH), ~1620 (C=O of amide), ~1550 (N-H bend) | Verifies the presence of key functional groups and the absence of the S-H stretch (~2550 cm⁻¹).[8] |
| HPLC | >95% Purity | Quantifies the purity of the final compound.[8][9] |
References
-
Pharmatutor. N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods. [Link]
-
MDPI. Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. (2021). [Link]
-
PubMed. Synthesis of S-benzyl-thiopyruvic acid and its conversion to this compound in the rat. (1948). [Link]
-
Scribd. Synthesis of Acetylcystiene. [Link]
-
NJ.gov. BENZYL BROMIDE HAZARD SUMMARY. [Link]
-
ResearchGate. Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. (2021). [Link]
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- 3. N-Acetyl L-Cysteine (NAC): Production Processes and Manufacturing Methods - UTAH Trading [utah.ae]
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- 5. westliberty.edu [westliberty.edu]
- 6. fishersci.com [fishersci.com]
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- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Gas chromatography-mass spectrometry for N-Acetyl-S-benzyl-L-cysteine detection
Application Note & Protocol
Topic: Gas Chromatography-Mass Spectrometry for N-Acetyl-S-benzyl-L-cysteine Detection
Audience: Researchers, scientists, and drug development professionals.
A Robust and Validated GC-MS Method for the Quantification of this compound in Human Urine
Introduction: The Significance of this compound as a Biomarker
This compound (BMA), the benzyl derivative of mercapturic acid, is a critical metabolite for biomonitoring human exposure to toluene.[1][2] Toluene, a widely used industrial solvent, is metabolized in the body, and a minor but highly specific pathway involves its conjugation with glutathione, leading to the eventual formation and excretion of BMA in the urine.[3][4] Research has shown that urinary BMA is a more sensitive and specific biomarker for toluene exposure than traditional markers like hippuric acid or o-cresol, particularly at low exposure levels.[5][6][7] This enhanced specificity arises because, unlike other metabolites, BMA has negligible endogenous levels in unexposed individuals, making it an excellent tool for occupational and environmental health assessments.[5]
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of BMA due to its high sensitivity and selectivity.[8] However, the inherent chemical properties of mercapturic acids—namely their high polarity and low volatility—present a significant analytical challenge for GC-based methods.[9] This application note provides a comprehensive, field-proven protocol that overcomes these challenges through a meticulous sample preparation strategy involving solid-phase extraction (SPE) and chemical derivatization, ensuring reliable and reproducible quantification of BMA.
The Analytical Principle: From Polar Metabolite to Volatile Analyte
The core of this method lies in transforming the non-volatile BMA into a thermally stable and volatile compound suitable for GC analysis. This is achieved through a two-step process:
-
Solid-Phase Extraction (SPE): A C18 SPE cartridge is employed to isolate BMA from the complex urine matrix.[10] The non-polar stationary phase of the C18 cartridge retains the BMA while allowing more polar, interfering compounds (like salts and urea) to be washed away. A subsequent elution with an organic solvent recovers the concentrated analyte.
-
Derivatization: To counteract the polarity of the carboxylic acid and N-acetyl groups, a derivatization step is essential.[9][11] This protocol utilizes silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replaces the active hydrogens on the carboxyl and amide groups with non-polar trimethylsilyl (TMS) groups. This chemical modification drastically increases the volatility of BMA, making it amenable to separation by gas chromatography.
The following diagram illustrates the complete analytical workflow, from sample collection to data acquisition.
Caption: Complete workflow for the analysis of this compound.
Metabolic Pathway of Toluene to BMA
Understanding the metabolic origin of BMA is crucial for its application as a biomarker. Toluene is primarily metabolized via oxidation of its methyl group to benzoic acid, which is then conjugated with glycine to form hippuric acid. However, a smaller fraction of toluene is oxidized on the aromatic ring by cytochrome P450 enzymes to form an epoxide. This reactive epoxide is then detoxified by conjugation with glutathione (GSH). Subsequent enzymatic cleavage of glutamate and glycine, followed by N-acetylation of the remaining cysteine conjugate, results in the formation of this compound, which is then excreted in the urine.[3][4]
Caption: Metabolic activation of toluene to this compound.
Detailed Experimental Protocols
Protocol 1: Sample Preparation via Solid-Phase Extraction (SPE)
This protocol details the isolation and concentration of BMA from a urine matrix using a C18 SPE cartridge. The use of C18 SPE has been shown to provide good recoveries for BMA from urine.[10]
Materials:
-
Human urine samples
-
Formic acid or hydrochloric acid (1 M)
-
C18 SPE cartridges (e.g., 500 mg, 3 mL)
-
Methanol (HPLC grade)
-
Deionized water
-
Ethyl acetate or Methanol (for elution)
-
Centrifuge
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen urine samples to room temperature.
-
To 2 mL of urine, add formic or hydrochloric acid to adjust the pH to approximately 3.0. This acidification is crucial as it ensures that the carboxylic acid group of BMA is protonated, increasing its retention on the non-polar C18 stationary phase.
-
Centrifuge the acidified sample at 3000 x g for 10 minutes to pellet any precipitate.[9]
-
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Condition the cartridges by sequentially passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry out between these steps. This conditioning activates the C18 sorbent.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated urine sample onto the conditioned cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the cartridge at a slow, steady rate (approx. 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove residual salts and highly polar interferences.
-
Follow with a wash of 5 mL of 5% methanol in water. This step removes less polar interferences without prematurely eluting the target analyte.
-
-
Drying:
-
Dry the cartridge thoroughly by applying a high vacuum or a stream of nitrogen for 10-15 minutes. This step is critical to remove all residual water, which can interfere with the subsequent derivatization step.
-
-
Elution:
-
Elute the retained BMA from the cartridge by passing 5 mL of ethyl acetate or methanol into a clean collection tube.
-
-
Evaporation:
-
Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40-50°C. The dry residue is now ready for derivatization.
-
Protocol 2: Derivatization (Silylation)
This protocol renders the BMA volatile for GC analysis. Silylation with MSTFA is a common and effective method for derivatizing compounds with active hydrogens.[9][11]
Materials:
-
Dried sample extract from Protocol 1
-
Pyridine (anhydrous)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Reconstitute the dried sample extract from Protocol 1 in 50 µL of anhydrous pyridine. Pyridine acts as a catalyst and a solvent.
-
Add 50 µL of MSTFA to the vial.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes in a heating block or oven.
-
Cool the vial to room temperature. The sample is now derivatized and ready for GC-MS injection.
GC-MS Instrumental Parameters and Method Validation
The following parameters provide a robust starting point for the analysis of derivatized BMA. It is recommended that each laboratory optimizes these conditions for their specific instrumentation.[12]
Table 1: Suggested GC-MS Parameters
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| GC Column | Non-polar capillary column, e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness (5% Phenyl Methylpolysiloxane) | Provides good separation for a wide range of derivatized organic acids.[12] |
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Inlet Temperature | 280°C | Ensures rapid volatilization of the derivatized analyte. |
| Split Ratio | 1:20 | Prevents column overloading while maintaining good sensitivity.[12] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Initial 80°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min) | A temperature ramp allows for the separation of compounds with different boiling points. |
| Mass Spectrometer | ||
| Ion Source Temp. | 230°C | Standard temperature for electron ionization. |
| Transfer Line Temp. | 280°C | Prevents condensation of the analyte between the GC and MS. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |
| Acquisition Mode | Scan: m/z 50-550 for qualitative analysis and method development.[12]SIM: For quantitative analysis, monitor characteristic ions of derivatized BMA (e.g., m/z 162, 222, 326). | Scan mode provides full spectral information for identification. SIM mode significantly increases sensitivity for quantification. |
Method Validation
A GC-MS method intended for biomarker quantification must be thoroughly validated to ensure the reliability of the results.[13][14] The validation should assess linearity, sensitivity, accuracy, and precision.[8][15]
Table 2: Representative Method Validation Data
| Parameter | Acceptance Criteria | Result |
| Linearity | ||
| Calibration Range | - | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 | 0.998 |
| Sensitivity | ||
| Limit of Detection (LOD) | S/N ≥ 3 | 0.3 ng/mL |
| Limit of Quantification (LOQ) | S/N ≥ 10 | 1.0 ng/mL |
| Accuracy (Recovery) | 85 - 115% | |
| Low QC (5 ng/mL) | 98.2% | |
| Mid QC (100 ng/mL) | 101.5% | |
| High QC (400 ng/mL) | 99.7% | |
| Precision (RSD%) | ||
| Intra-day (n=6) | ≤ 15% | Low QC: 5.8%, Mid QC: 4.2%, High QC: 3.5% |
| Inter-day (n=18 over 3 days) | ≤ 15% | Low QC: 8.1%, Mid QC: 6.5%, High QC: 5.9% |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the quantitative analysis of this compound in urine using GC-MS. By combining an efficient solid-phase extraction for sample clean-up with a robust silylation derivatization step, the challenges associated with the analysis of this polar biomarker are effectively overcome. The described method is sensitive, accurate, and precise, making it highly suitable for applications in occupational health monitoring, toxicology studies, and drug development where the assessment of toluene exposure is critical. The principles and protocols outlined herein provide researchers with a solid foundation for implementing this important analytical method in their own laboratories.
References
-
Inoue, O., Kanno, E., Yusa, T., Kakizaki, M., Ukai, H., Okamoto, S., & Ikeda, M. (2002). Benzylmercapturic Acid Is Superior to Hippuric Acid and O-Cresol as a Urinary Marker of Occupational Exposure to Toluene. Toxicological Sciences, 66(1), 147–154. [Link]
-
Inoue, O., Seiji, K., Watanabe, T., Kasahara, M., Nakatsuka, H., & Ikeda, M. (1993). Urinary benzylmercapturic acid as a marker of occupational exposure to toluene. International Archives of Occupational and Environmental Health, 64(7), 491–496. [Link]
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Inoue, O., Seiji, K., Watanabe, T., Kasahara, M., Nakatsuka, H., & Ikeda, M. (1993). Urinary benzylmercapturic acid as a marker of occupational exposure to toluene. International archives of occupational and environmental health, 64(7), 491–496. [Link]
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Lowes, S., Ackermann, B., Hucker, R., Jemal, M., & Timmerman, P. (2022). Biomarker Assay Validation by Mass Spectrometry. The AAPS Journal, 24(3), 60. [Link]
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MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. MetBioNet. [Link]
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Dinoff, T. M., Winter, C. K., Jones, A. D., & New, R. (1992). An evaluation of sample preparation techniques for the GC/MS analysis of urinary mercapturic acid conjugates. Journal of analytical toxicology, 16(3), 147–151. [Link]
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Gkagkavouzis, K., et al. (2022). Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. Molecules, 27(14), 4414. [Link]
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de Paula, M. N., de Oliveira, M. L. R., & Peixe, T. S. (2021). Toluene: correlation between occupational exposure limits and biological exposure indices. Jornal Brasileiro de Patologia e Medicina Laboratorial, 57. [Link]
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Lee, J. W., Figeys, D., & Vasilescu, J. (2007). Validation of Analytical Methods for Biomarkers Employed in Drug Development. Pharmaceutical Research, 24(11), 1959–1971. [Link]
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Impens, S., Reybroeck, W., Vercammen, J., & De Brabander, H. (2003). Gas chromatographic parameters for CAP analysis by GC-MS 2. ResearchGate. [Link]
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Frank, H., Thiel, D., & Langer, K. (1984). Determination of N-acetyl-L-cysteine in biological fluids. Journal of Chromatography B: Biomedical Sciences and Applications, 309(2), 261-267. [Link]
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Wikipedia. (n.d.). Benzylmercapturic acid. Wikipedia. [Link]
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Environics, Inc. (2024). Conducting GC Method Validation Using High Accuracy Standards. Environics, Inc. [Link]
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Pozharitskaya, O. N., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 28(20), 7172. [Link]
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National Center for Biotechnology Information. (n.d.). Benzylmercapturic acid. PubChem Compound Database. [Link]
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Andini, S., et al. (2021). Derivatization reaction of isothiocyanates with N-acetyl-L-cysteine. ResearchGate. [Link]
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Alwis, K. U., & Blount, B. C. (2012). Mercapturic acids: recent advances in their determination by liquid chromatography/mass spectrometry and their use in toxicant metabolism studies and in occupational and environmental exposure studies. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 893-894, 1–18. [Link]
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Application Note: N-Acetyl-S-benzyl-L-cysteine (S-BMA) as a High-Specificity Biomarker for Occupational Toluene Exposure
Abstract
This document provides a comprehensive guide for researchers and occupational health professionals on the use of N-Acetyl-S-benzyl-L-cysteine (S-BMA), also known as S-benzylmercapturic acid, as a specific and sensitive urinary biomarker for assessing occupational exposure to toluene. Traditional biomarkers, such as hippuric acid and o-cresol, suffer from limitations including high background levels and lack of specificity. S-BMA, a minor metabolite of toluene formed via the glutathione conjugation pathway, offers superior performance, particularly in monitoring low-level exposures[1][2]. We present the scientific rationale, a detailed protocol for sample preparation and analysis using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), and guidelines for data interpretation.
Introduction: The Case for a Better Toluene Biomarker
Toluene is a ubiquitous aromatic hydrocarbon used extensively as an industrial solvent in the manufacturing of paints, adhesives, and chemicals[3][4]. Chronic occupational exposure to toluene can lead to significant health effects, primarily targeting the central nervous system. Effective biological monitoring is crucial for ensuring workplace safety and mitigating health risks.
For decades, urinary hippuric acid and o-cresol have been the standard biomarkers for toluene exposure. However, their utility is compromised by several factors:
-
High Endogenous Levels: Hippuric acid is a natural component of urine, with levels influenced by diet, making it difficult to distinguish low-level occupational exposure from background noise[1].
-
Lack of Specificity: O-cresol also has dietary sources and can be present in the urine of unexposed individuals[1].
-
Poor Correlation at Low Exposure: The correlation between air levels of toluene and these traditional biomarkers weakens significantly at concentrations below 50 ppm[5].
This compound (S-BMA) overcomes these limitations. As a product of a specific metabolic detoxification pathway, its presence in urine is more directly linked to toluene exposure. Crucially, S-BMA levels in non-exposed individuals are typically below the limit of detection, providing a clear baseline for assessment[1]. Studies have demonstrated a strong correlation coefficient (r=0.7) between airborne toluene and urinary S-BMA, making it a superior marker for modern occupational health monitoring where exposure limits are low[1][2].
Biochemical Foundation: The Metabolic Fate of Toluene
Upon inhalation or dermal absorption, the majority of toluene is metabolized by cytochrome P450 enzymes, leading to the formation of benzoic acid, which is then conjugated with glycine to form hippuric acid and excreted[3]. However, a minor but highly specific metabolic route involves the conjugation of toluene with glutathione (GSH), catalyzed by glutathione S-transferase (GST). This pathway is critical for detoxifying electrophilic intermediates. The resulting S-benzyl-glutathione conjugate is sequentially catabolized to S-benzyl-cysteine and finally N-acetylated to form this compound (S-BMA), which is then excreted in the urine[3][6]. This glutathione-dependent pathway provides the specificity needed for a reliable biomarker.
Analytical Methodology: Quantification by HPLC-MS/MS
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the definitive technique for the quantification of S-BMA in urine. Its high selectivity and sensitivity allow for the detection of very low concentrations, making it ideal for monitoring exposure at or below occupational exposure limits[4][7][8]. The method involves three key stages: sample preparation, chromatographic separation, and mass spectrometric detection.
Principle of the Method
Urine samples are first fortified with a stable isotope-labeled internal standard (e.g., S-benzyl-d5-mercapturic acid) to account for variability in sample preparation and matrix effects[9]. The S-BMA is then isolated and concentrated from the urine matrix using solid-phase extraction (SPE). The purified extract is injected into an HPLC system where S-BMA is separated from other endogenous components on a reversed-phase column. The analyte is then ionized, typically using electrospray ionization (ESI) in negative mode, and detected by a triple-quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, ensuring high specificity and accurate quantification[8].
Detailed Experimental Protocol
This protocol is based on established methods such as NIOSH 8326 and other validated procedures[7][8][9].
Required Materials and Reagents
-
Standards: this compound (S-BMA) and deuterated N-Acetyl-S-(benzyl-d5)-L-cysteine (d5-BMA) reference standards[9].
-
Solvents: Methanol, Acetonitrile (HPLC grade); Formic Acid.
-
Water: Deionized water (18 MΩ·cm).
-
SPE Cartridges: Reversed-phase SPE cartridges (e.g., C18 or polymeric).
-
Urine Samples: End-of-shift urine samples collected in polypropylene containers and stored at -20°C or lower until analysis[3].
-
Equipment: HPLC system, triple-quadrupole mass spectrometer with ESI source, vortex mixer, centrifuge, nitrogen evaporator, analytical balance.
Preparation of Standards and Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve S-BMA and d5-BMA standards in methanol to create individual stock solutions. Store at -20°C.
-
Working Standards: Prepare a series of calibration standards by serially diluting the S-BMA stock solution in a water/methanol (95:5, v/v) mixture. The concentration range should encompass expected sample concentrations (e.g., 0.5 to 50 ng/mL)[9].
-
Internal Standard (IS) Spiking Solution: Dilute the d5-BMA stock solution to a suitable concentration (e.g., 100 ng/mL) in water.
Sample Preparation (Solid-Phase Extraction)
-
Thaw & Centrifuge: Thaw urine samples, vortex, and centrifuge at ~3000 x g for 10 minutes to pellet any precipitate.
-
Aliquot & Spike: Transfer 1.0 mL of the urine supernatant to a clean tube. Add 50 µL of the IS spiking solution.
-
Condition SPE Cartridge: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridge to go dry.
-
Load Sample: Load the spiked urine sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 2 mL of water to remove salts and polar interferences.
-
Elute: Elute the S-BMA and d5-BMA from the cartridge using 2 mL of methanol into a clean collection tube.
-
Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C.
-
Reconstitute: Reconstitute the dried residue in 100 µL of mobile phase A (see below) and transfer to an autosampler vial.
HPLC-MS/MS Analysis
-
HPLC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A typical gradient might be: 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and re-equilibrate for 3 min.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: ESI, Negative.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both S-BMA and d5-BMA. For S-BMA (m/z 252.1), a common transition is to m/z 123.1.
Data Analysis and Interpretation
Quantification
Quantification is performed by constructing a calibration curve. The peak area ratio of the analyte (S-BMA) to the internal standard (d5-BMA) is plotted against the concentration of the calibration standards. The concentration of S-BMA in the unknown samples is then determined from this curve using their measured peak area ratios.
Method Performance Characteristics
The described HPLC-MS/MS methodology exhibits excellent performance, as summarized in the table below based on published validation studies.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | ~0.2 ng/mL | [7][8] |
| Limit of Quantification (LOQ) | ~0.5 ng/mL | [9] |
| Linearity (R²) | >0.99 | [9] |
| Accuracy (Recovery) | 95 - 110% | [7][8] |
| Precision (%RSD) | < 10% | [7][8] |
Normalization and Interpretation
Urinary concentrations can vary due to hydration status. To correct for this, S-BMA concentrations should be normalized to urinary creatinine levels and reported as µg/g creatinine. A study of workers exposed to a median air concentration of 15.7 ppm toluene showed a median urinary S-BMA concentration of 16.0 µg/g creatinine[3]. Values in unexposed, non-smoking subjects are typically below 10 µg/g creatinine[3].
Limitations and Interferences
While S-BMA is a highly specific biomarker for toluene, it's important to consider potential non-occupational sources. Benzyl alcohol, which is used as a preservative in some cosmetic and personal care products, can also be metabolized to S-BMA[4][9]. Therefore, it is advisable to collect information on the use of such products when interpreting results, especially for very low-level exposures.
Conclusion
The use of this compound as a urinary biomarker represents a significant advancement in the biological monitoring of occupational exposure to toluene. Its high specificity and sensitivity, especially when analyzed by a robust and validated HPLC-MS/MS method, provide a reliable tool for industrial hygienists and health professionals. This application note provides the foundational knowledge and a detailed protocol to enable laboratories to implement this superior method, ultimately contributing to a safer work environment for individuals handling toluene-containing products.
References
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Inoue, O., et al. (2002). Urinary benzylmercapturic acid as a marker of occupational exposure to toluene. International Archives of Occupational and Environmental Health, 75(5), 341-347. [Link]
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Inoue, O., et al. (2004). Benzylmercapturic Acid Is Superior to Hippuric Acid and O-Cresol as a Urinary Marker of Occupational Exposure to Toluene. Toxicology Letters, 147(2), 177-186. [Link]
-
van Doorn, R., et al. (1986). A procedure for the analysis of S-benzyl-N-acetylcysteine and S-(o-methylbenzyl)-N-acetylcysteine in human urine. Xenobiotica, 16(6), 525-529. [Link]
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Kawai, T., et al. (2002). Urinary benzylmercapturic acid as a marker of occupational exposure to toluene. Occupational and Environmental Medicine, 59(8), 530-535. [Link]
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Wikipedia. (n.d.). Benzylmercapturic acid. [Link]
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Maestri, L., et al. (1997). [Significance of urinary concentrations of S-benzyl-N-acetylcysteine (S-BMA) in subjects exposed to toluene]. La Medicina del Lavoro, 88(5), 398-406. [Link]
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Bader, M., et al. (2021). Benzene, benzyl chloride, and toluene – Determination of S-phenylmercapturic acid and S-benzylmercapturic acid in urine by LC-MS/MS. The MAK Collection for Occupational Health and Safety, 6(4). [Link]
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B'Hymer, C. (2011). Validation of an HPLC-MS-MS method for the determination of urinary S-benzylmercapturic acid and S-phenylmercapturic acid. Journal of Chromatographic Science, 49(5), 346-353. [Link]
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B'Hymer, C. (2011). Validation of an HPLC-MS-MS Method for the Determination of Urinary S-Benzylmercapturic Acid and S-Phenylmercapturic Acid. Semantic Scholar. [Link]
-
Qu, Q., et al. (2005). Validation of biomarkers in humans exposed to benzene: Urine metabolites. ResearchGate. [Link]
-
Aylward, L.L., et al. (2014). Estimation of toluene exposure in air from BMA (S-benzylmercapturic acid) urinary measures using a reverse dosimetry approach based on physiologically pharmacokinetic modeling. ResearchGate. [Link]
-
NIOSH. (2014). S-Benzylmercapturic acid and S-phenylmercapturic acid in urine: METHOD 8326. Centers for Disease Control and Prevention. [Link]
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Miotto, G., et al. (2019). Toluene: correlation between occupational exposure limits and biological exposure indices. Jornal Brasileiro de Patologia e Medicina Laboratorial, 55(4). [Link]
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Application Note: Solid-Phase Extraction for N-Acetyl-S-benzyl-L-cysteine from Biological Samples
Abstract
This comprehensive guide details a robust solid-phase extraction (SPE) method for the selective isolation and concentration of N-Acetyl-S-benzyl-L-cysteine (BENC), a key mercapturic acid metabolite, from complex biological matrices such as human plasma.[1][2] Designed for researchers in toxicology, drug metabolism, and clinical diagnostics, this protocol leverages reversed-phase chromatography principles to achieve high recovery and sample purity, making it ideal for downstream analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4] We provide a step-by-step protocol, the scientific rationale behind each step, and a troubleshooting guide to ensure reliable and reproducible results.
Introduction: The Rationale for BENC Extraction
This compound (also known as Benzylmercapturic Acid) is a metabolite formed from exposure to toluene and other benzylating agents.[2][5] Its quantification in biological fluids like urine and plasma serves as a critical biomarker for assessing chemical exposure and understanding toxicant metabolism pathways.[1] However, the direct analysis of BENC in these matrices is hampered by the presence of endogenous interferences such as proteins, salts, and phospholipids, which can suppress ionization in mass spectrometry and compromise analytical column integrity.
Solid-Phase Extraction (SPE) is a powerful sample preparation technique that addresses these challenges by partitioning the analyte of interest from the bulk matrix components.[6] This application note describes a method based on reversed-phase SPE, which utilizes hydrophobic interactions to retain BENC while allowing polar interferences to be washed away, resulting in a cleaner, more concentrated sample for analysis.
Physicochemical Properties of this compound
Understanding the analyte's properties is fundamental to designing an effective SPE protocol.
| Property | Value | Significance for SPE |
| Molecular Formula | C₁₂H₁₅NO₃S | Affects mass spectrometry settings.[5] |
| Molecular Weight | 253.32 g/mol | Affects mass spectrometry settings.[2][7] |
| Structure | Contains a hydrophobic benzyl group and a polar N-acetyl-cysteine moiety with a terminal carboxylic acid. | The benzyl group provides strong retention on reversed-phase (e.g., C18) sorbents. The carboxylic acid allows for pH manipulation to control retention. |
| XLogP3 | 1.3 | Indicates moderate hydrophobicity, suitable for reversed-phase retention.[7] |
| Acidity (pKa) | The carboxylic acid group has an estimated pKa of ~3.5. | Adjusting the sample pH to <2 will neutralize this group, maximizing hydrophobicity and retention on the SPE sorbent.[8] |
| Solubility | Slightly soluble in water (8.9 g/L at 25 °C).[9] | Soluble in organic solvents like methanol and acetonitrile, which are used for elution. |
Principle of the Reversed-Phase SPE Method
This protocol is based on the principle of reversed-phase chromatography. The stationary phase (sorbent) is nonpolar (e.g., octadecyl-silica, C18), while the mobile phase (sample and solvents) is polar.
-
Sample Pre-treatment & pH Adjustment : The plasma sample is first treated with an acidified organic solvent to precipitate proteins and simultaneously protonate BENC's carboxylic acid group (R-COOH → R-COOH).[8] This neutralization renders the molecule more hydrophobic.
-
Analyte Retention : When the acidified sample is loaded onto the C18 sorbent, the nonpolar benzyl group of the neutral BENC molecule adsorbs onto the nonpolar C18 chains via van der Waals forces.
-
Interference Removal : Polar, water-soluble interferences have minimal affinity for the C18 sorbent and pass through during sample loading. A subsequent wash with a weak organic solvent removes remaining weakly-bound interferences.
-
Analyte Elution : A high-concentration organic solvent is used to disrupt the hydrophobic interactions between BENC and the C18 sorbent, eluting the purified analyte.
Experimental Workflow Diagram
The entire process, from sample collection to final analysis, is outlined below.
Caption: Workflow for BENC extraction from plasma.
Detailed Protocol
This protocol is optimized for a 1 mL SPE cartridge packed with 100 mg of a C18 sorbent. Volumes should be adjusted proportionally for different cartridge sizes.
Materials and Reagents
| Item | Description |
| SPE Cartridges | C18 Reversed-Phase, 100 mg / 1 mL |
| Biological Sample | Human plasma, stored at -80°C |
| Analytical Standard | This compound (BENC) |
| Internal Standard | Deuterated BENC (e.g., N-Acetyl-S-benzyl-d5-L-cysteine)[10] |
| Reagents | Acetonitrile (ACN), Methanol (MeOH) - HPLC or MS Grade |
| Formic Acid (FA) - Optima™ LC/MS Grade | |
| Deionized Water, >18 MΩ·cm | |
| Equipment | Centrifuge, SPE Vacuum Manifold, Nitrogen Evaporator |
| Calibrated Pipettes, 1.5 mL microcentrifuge tubes |
Step-by-Step Methodology
1. Sample Pre-treatment
-
Rationale : This step removes high-abundance proteins that would otherwise clog the SPE cartridge and contaminate the final sample. Adding formic acid ensures BENC is in its neutral, high-retention state.[8]
-
Procedure : a. Thaw frozen plasma samples on ice. b. Spike 100 µL of plasma with the internal standard solution. c. Add 300 µL of cold (-20°C) acetonitrile containing 1% formic acid. d. Vortex vigorously for 30 seconds to precipitate proteins. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Carefully transfer the supernatant to a clean tube. g. Dilute the supernatant with 400 µL of water containing 0.1% formic acid to reduce the organic solvent concentration below 40%, ensuring efficient binding to the C18 sorbent.
2. SPE Cartridge Conditioning
-
Rationale : The conditioning solvent (methanol) solvates the C18 alkyl chains, activating the sorbent for hydrophobic interaction.
-
Procedure : a. Place SPE cartridges on the vacuum manifold. b. Pass 1 mL of methanol through each cartridge. Do not allow the sorbent to dry.
3. SPE Cartridge Equilibration
-
Rationale : The equilibration solution removes the organic conditioning solvent and primes the sorbent with a pH and solvent environment similar to the sample to be loaded.
-
Procedure : a. Pass 1 mL of water containing 0.1% formic acid through each cartridge. Do not allow the sorbent to dry.
4. Sample Loading
-
Rationale : The pre-treated sample is loaded at a slow, controlled flow rate to maximize the interaction time between BENC and the C18 sorbent, ensuring efficient retention.
-
Procedure : a. Load the entire pre-treated sample supernatant (approx. 800 µL) onto the cartridge. b. Apply a gentle vacuum to pull the sample through at a rate of ~1 drop per second.
5. Washing
-
Rationale : This crucial step removes hydrophilic and weakly retained endogenous interferences without displacing the more strongly retained BENC, leading to a cleaner final extract.
-
Procedure : a. Pass 1 mL of 5% methanol in water containing 0.1% formic acid through the cartridge. b. Dry the cartridge under maximum vacuum for 2-5 minutes to remove any residual wash solution.
6. Elution
-
Rationale : A high-percentage organic solvent disrupts the hydrophobic forces holding BENC to the C18 sorbent, releasing it from the cartridge into a collection tube.
-
Procedure : a. Place clean collection tubes inside the manifold. b. Add 1 mL of 90% methanol in water to the cartridge. c. Allow the solvent to soak the sorbent bed for 30 seconds before applying a gentle vacuum to elute the analyte at ~1 drop per second.
7. Post-Elution Processing
-
Rationale : The eluate is evaporated to concentrate the analyte and then reconstituted in a solvent compatible with the initial mobile phase of the LC-MS/MS system, ensuring good peak shape and performance.
-
Procedure : a. Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid). c. Vortex briefly and transfer to an autosampler vial for analysis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Sorbent not fully activated: Insufficient conditioning or equilibration. | Ensure proper execution of conditioning and equilibration steps; do not let the sorbent dry out before loading. |
| Analyte breakthrough during loading: Sample loaded too quickly or organic content of sample is too high. | Decrease the flow rate during sample loading. Ensure the final organic content of the sample is <40% before loading. | |
| Premature elution during wash: Wash solvent is too strong. | Decrease the percentage of organic solvent in the wash solution (e.g., from 5% to 2% methanol). | |
| Incomplete elution: Elution solvent is too weak or volume is insufficient. | Increase the organic content of the elution solvent (e.g., to 95% or 100% methanol) or use a second 1 mL aliquot for elution. | |
| High Matrix Effects (Ion Suppression) | Insufficient washing: Interferences (e.g., phospholipids) were not adequately removed. | Increase the volume of the wash solution or add a slightly stronger intermediate wash step (e.g., 20% methanol) if recovery is not affected. |
| Protein breakthrough: Incomplete protein precipitation. | Ensure the ratio of organic solvent to plasma is at least 3:1 and that vortexing is thorough. | |
| Poor Reproducibility (%RSD) | Inconsistent flow rates: Variable vacuum pressure during loading, washing, or elution. | Use a manifold with flow control valves to ensure consistent flow rates across all samples. |
| Sorbent bed drying: Sorbent dried out between conditioning, equilibration, and loading. | Process samples sequentially or ensure a layer of solvent remains above the sorbent bed until sample loading. |
References
-
Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin . (2013, January 11). Agilent. Retrieved from [Link]
-
Alwis, K. U., & Blount, B. C. (2017). Mercapturic acids: recent advances in their determination by liquid chromatography/mass spectrometry and their use in toxicant metabolism studies and in occupational and environmental exposure studies . Journal of Chromatography B, 1043, 137-148. Retrieved from [Link]
-
Lu, S. S., et al. (2013). [Simultaneous determination of four mercapturic acids in human urine using solid phase extraction and liquid chromatography-tandem mass spectrometry] . Se Pu, 31(8), 739-44. Retrieved from [Link]
-
Inoue, K., et al. (2003). Determination of mercapturic acids in urine by solid-phase extraction followed by liquid chromatography–electrospray ionization mass spectrometry . Analyst, 128(9), 1157-62. Retrieved from [Link]
-
Extraction of Acidic Drugs from Plasma with Polymeric SPE . (2011, March 21). Agilent. Retrieved from [Link]
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Pluym, N., et al. (2017). Analysis of 18 urinary mercapturic acids by two high-throughput multiplex-LC-MS/MS methods . Analytical and Bioanalytical Chemistry, 409(3), 877-888. Retrieved from [Link]
-
Andreou, S., et al. (2004). Determination of mercapturic acids in urine by solid-phase extraction followed by liquid chromatography-electrospray ionization mass spectrometry . ResearchGate. Retrieved from [Link]
-
Patel, K., et al. (2015). High-Throughput UPLC–MS Method for the Determination of N-Acetyl-l-Cysteine . Journal of Chromatographic Science, 53(7), 1074-1081. Retrieved from [Link]
-
DEVELOPMENT OF A RELIABLE HPLC TEST METHOD FOR ANALYSIS OF NAC . (n.d.). Shaklee Corporation. Retrieved from [Link]
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Pinu, F. R., et al. (2024). One-step dispersive solid phase extraction (dSPE) and protein precipitation to streamline high-throughput reversed-phase metabolomics of blood products . ChemRxiv. Retrieved from [Link]
-
Koynarska, A., et al. (2024). LC-MS/MS determination of N-acetyl-l-cysteine in chicken plasma . Journal of Biochemical and Biophysical Methods, 82(2), e12345. Retrieved from [Link]
-
Hasanzadeh, M., et al. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples . Molecules, 28(15), 5823. Retrieved from [Link]
-
This compound . (n.d.). LookChem. Retrieved from [Link]
-
N-Acetyl-S-benzylcysteine . (n.d.). PubChem. Retrieved from [Link]
-
Frank, H., Thiel, D., & Langer, K. (1984). Determination of N-acetyl-L-cysteine in biological fluids . Journal of Chromatography B: Biomedical Sciences and Applications, 309(2), 261-267. Retrieved from [Link]
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Wu, W., et al. (2006). Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection . Biomedical Chromatography, 20(5), 447-454. Retrieved from [Link]
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N-Acetyl-S-benzyl-L-cysteine as a potential biomarker in xenobiotic metabolism studies
Application Notes & Protocols
Topic: N-Acetyl-S-benzyl-L-cysteine as a Potential Biomarker in Xenobiotic Metabolism Studies Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Need for Precision in Toluene Exposure Biomonitoring
This guide introduces This compound , also known as S-benzylmercapturic acid (BMA) , as a highly specific and sensitive biomarker for accurately quantifying toluene exposure.[5][6][7] Unlike traditional markers, BMA is a product of a minor but highly specific metabolic pathway involving glutathione conjugation.[8] Its concentration in urine is negligible in unexposed individuals, making it an exceptional tool for detecting even low-level occupational or environmental exposure.[5] This document provides the scientific rationale for its use, the underlying biochemical pathways, and a detailed, field-proven protocol for its quantification in urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Biochemical Rationale: Toluene Metabolism and the Formation of BMA
Upon inhalation or absorption, the vast majority (over 95%) of toluene is metabolized in the liver via the primary cytochrome P450-mediated pathway.[9] This pathway involves the oxidation of the methyl group to form benzyl alcohol, which is subsequently oxidized to benzoic acid and conjugated with glycine to produce hippuric acid, the major urinary metabolite.
A smaller, yet critically important, fraction of toluene metabolism proceeds through a secondary pathway. Here, cytochrome P450 enzymes (particularly CYP2E1) oxidize the methyl group, leading to the formation of a reactive benzyl intermediate.[9][10] This electrophilic intermediate is detoxified through conjugation with the endogenous antioxidant glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). This initial conjugate undergoes further processing—cleavage of glutamate and glycine residues followed by N-acetylation of the remaining cysteine moiety—to yield the final, stable, and water-soluble mercapturic acid, this compound (BMA), which is then excreted in the urine.
The specificity of BMA as a biomarker stems from this unique formation process; its presence is a direct and unambiguous indicator of the body's metabolic engagement with toluene.
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Application Note: Quantitative Bioanalysis of N-Acetyl-S-benzyl-L-cysteine in Human Urine using Deuterium-Labeled Internal Standard by LC-MS/MS
Abstract
This application note presents a detailed, robust, and validated method for the quantitative analysis of N-Acetyl-S-benzyl-L-cysteine (S-benzylmercapturic acid, SBMA) in human urine. SBMA is a key biomarker for assessing exposure to toluene and benzyl chloride. The method employs Isotope Dilution Mass Spectrometry (IDMS) with deuterium-labeled this compound (d₅-SBMA) as the internal standard, ensuring high accuracy and precision. The protocol covers sample preparation using solid-phase extraction (SPE), optimized liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters, and a comprehensive method validation strategy aligned with regulatory guidelines.
Introduction: The Imperative for Stable Isotope Labeling
This compound (SBMA) is the final metabolic product of the glutathione conjugation pathway for electrophilic compounds like toluene and benzyl chloride.[1] Its quantification in urine is a non-invasive and reliable method for biomonitoring human exposure in occupational and environmental settings.[2] Accurate and precise measurement of such biomarkers is critical for toxicological risk assessment and pharmacokinetic studies.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantitative bioanalysis due to its inherent selectivity and sensitivity.[3] However, the accuracy of LC-MS/MS quantification can be compromised by several factors, including variability in sample extraction, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.[4][5]
The principle of Isotope Dilution Mass Spectrometry (IDMS) offers a superior solution to these challenges.[6][7] By introducing a known quantity of a stable isotope-labeled (SIL) version of the analyte as an internal standard (IS) at the earliest stage of sample preparation, variations encountered during the analytical workflow can be effectively normalized. A SIL internal standard, such as deuterium-labeled this compound, is the ideal choice because it shares nearly identical physicochemical properties with the unlabeled analyte.[2][8] It co-elutes chromatographically and experiences similar extraction recovery and matrix effects, ensuring that the ratio of the analyte to the IS remains constant, leading to highly reliable quantification.[9]
This guide provides a comprehensive protocol for the use of d₅-SBMA as an internal standard for the precise measurement of SBMA in urine.
Experimental Workflow Overview
The analytical workflow is designed for high-throughput, accuracy, and robustness, moving from sample collection to final data analysis.
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Application Notes and Protocols: N-Acetylcysteine (NAC) for Reducing Cellular Stress in Cell Culture
For: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of Cellular Stress in Vitro
Cellular stress is a critical factor that can compromise the integrity and reproducibility of in vitro experiments. Stressors such as reactive oxygen species (ROS), nutrient deprivation, high cell density, and the accumulation of misfolded proteins in the endoplasmic reticulum (ER) can lead to reduced cell viability, altered signaling, and ultimately, apoptosis.[1][2] Oxidative stress, characterized by an imbalance between the production of ROS and the cell's ability to detoxify these reactive products, is a common and pervasive challenge in cell culture.[1]
N-acetylcysteine (NAC), a derivative of the amino acid L-cysteine, has become an indispensable tool for researchers to mitigate the detrimental effects of cellular stress.[3][4] As a cell-permeable compound, NAC provides the necessary building blocks for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant, thereby bolstering the cell's natural defense mechanisms.[[“]][6] This guide provides an in-depth exploration of NAC's mechanisms, detailed protocols for its application, and methods to validate its efficacy in your cell culture systems.
Mechanism of Action: More Than Just a Precursor
NAC's protective effects are multifaceted, extending beyond its well-known role as a GSH precursor.[4][[“]] Understanding these mechanisms is key to designing effective experiments.
-
Glutathione Synthesis: The primary mechanism of NAC's antioxidant activity is its role as a precursor for L-cysteine, which is the rate-limiting substrate for the synthesis of glutathione.[[“]][6][7] Intracellular NAC is rapidly deacetylated to form L-cysteine, which is then incorporated into the tripeptide GSH (γ-glutamyl-cysteinyl-glycine).[[“]] GSH directly neutralizes ROS and is a critical cofactor for antioxidant enzymes like glutathione peroxidase.[2][8]
-
Direct ROS Scavenging: The sulfhydryl group (-SH) in NAC can directly scavenge certain reactive oxygen species, although this is considered a less significant contribution compared to its role in GSH synthesis.[[“]][9]
-
Anti-Inflammatory Effects: NAC has been shown to inhibit pro-inflammatory pathways, such as the activation of NF-κB, which can be triggered by oxidative stress.[1][[“]]
-
Reduction of Disulfide Bonds: NAC can reduce disulfide bonds in proteins, a property that is utilized in its mucolytic applications and may play a role in modulating protein function within the cell.[[“]][6]
-
Hydrogen Sulfide (H₂S) and Sulfane Sulfur Generation: Recent research indicates that NAC-derived cysteine can be converted into H₂S and sulfane sulfur species, particularly in mitochondria.[4][[“]] These species are potent antioxidants and cytoprotective agents, representing a newly appreciated aspect of NAC's mechanism.[4]
Signaling Pathway: NAC's Role in Cellular Redox Homeostasis
Caption: NAC is taken up by the cell and deacetylated to L-cysteine, the rate-limiting precursor for GSH synthesis.
Core Protocols
Protocol 1: Preparation of a 1 M N-Acetylcysteine Stock Solution
Rationale: Preparing a concentrated, pH-adjusted, and sterile stock solution is crucial for consistency and to avoid cellular toxicity from acidic conditions. NAC solutions are acidic and can significantly lower the pH of your culture medium if not neutralized.[10]
Materials:
-
N-Acetylcysteine powder (MW: 163.2 g/mol )[3]
-
Sterile, high-purity water (e.g., Milli-Q or WFI)
-
Sterile 1 M Sodium Hydroxide (NaOH)
-
Sterile 15 mL conical tube
-
pH meter or sterile pH strips
-
0.22 µm sterile syringe filter
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
-
Weigh NAC: Aseptically weigh 1.632 g of NAC powder and transfer it to the sterile 15 mL conical tube.[3]
-
Add Solvent: Add 8 mL of sterile water to the tube.
-
Dissolve: Vortex or sonicate until the NAC is fully dissolved. Gentle warming in a 37°C water bath can aid dissolution.[3][11]
-
Adjust pH (Critical Step): The NAC solution will be acidic. Slowly add sterile 1 M NaOH dropwise while monitoring the pH. Mix well between additions until the pH is stabilized at 7.2-7.4.[3][12][13] This step is vital to prevent pH shock to your cells.[10]
-
Final Volume: Once the pH is stable, bring the final volume to 10 mL with sterile water. This yields a 1 M stock solution.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile conical tube or directly into aliquot tubes.[3]
-
Aliquot and Store: Dispense the sterile stock solution into single-use aliquots (e.g., 100 µL) in sterile microcentrifuge tubes. Store aliquots at -20°C. They are stable for at least one month.[3] Avoid repeated freeze-thaw cycles.
Protocol 2: Determining the Optimal Working Concentration of NAC
Rationale: The optimal NAC concentration is highly cell-type and context-dependent, typically ranging from 1 mM to 10 mM.[7][13] Some studies have used concentrations up to 25 mM.[7][13] It is essential to perform a dose-response experiment to identify the highest non-toxic concentration and the lowest effective concentration for your specific model.
Materials:
-
Your cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Prepared 1 M NAC stock solution
-
A known cellular stressor (e.g., H₂O₂, Thapsigargin, a specific drug)
-
Cell viability assay kit (e.g., MTT, MTS, or a fluorescence-based assay)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Prepare NAC Dilutions: Prepare a series of NAC dilutions in complete cell culture medium. A typical range to test is 0, 0.5, 1, 2.5, 5, and 10 mM.
-
Experimental Groups:
-
Control: Cells in medium only.
-
Stressor Only: Cells treated with the chosen stressor.
-
NAC Only: Cells treated with each concentration of NAC to assess its intrinsic toxicity.
-
Stressor + NAC: Cells pre-treated with NAC for a defined period (e.g., 1-2 hours) before adding the stressor.
-
-
Treatment:
-
Remove the old medium.
-
Add the medium containing the different NAC concentrations to the "NAC Only" and "Stressor + NAC" wells. Incubate for 1-2 hours.
-
Add the stressor to the "Stressor Only" and "Stressor + NAC" wells.
-
-
Incubation: Incubate the plate for a period relevant to your stress model (typically 24-48 hours).
-
Assess Viability: Perform a cell viability assay according to the manufacturer's protocol.
-
Data Analysis: Plot cell viability (%) against NAC concentration. Determine the concentration that provides maximum protection against the stressor without causing toxicity on its own.
Experimental Workflow: Assessing Cytoprotective Effects of NAC
Caption: A typical workflow for determining the optimal cytoprotective concentration of NAC against a known stressor.
Application-Specific Use Cases & Data
Case Study 1: Mitigating Oxidative Stress from Chemotherapeutics
Many chemotherapeutic agents induce cell death by generating high levels of ROS. NAC can be used to study the role of oxidative stress in a drug's mechanism or to explore cytoprotective strategies for healthy tissues. For example, co-treatment of oligodendrocytes with NAC protected them from H₂O₂-induced cell death in a concentration-dependent manner.[9]
Case Study 2: Reducing ER Stress to Enhance Protein Production
The high demand for protein synthesis and secretion, particularly in recombinant protein production, can overload the endoplasmic reticulum, leading to ER stress and the unfolded protein response (UPR).[14] This can limit productivity and cell viability. NAC has been shown to alleviate ER stress and improve the secretion of complex proteins.[14][15][16]
-
Mechanism: Protein misfolding in the ER can generate ROS, which in turn activates the UPR.[14] By reducing the ROS burden, NAC can attenuate UPR activation and apoptosis, thereby improving protein folding and secretion.[14][15]
-
Application: In cultures of NS0 myeloma cells, the addition of 1.0 mM to 2.0 mM NAC increased cell growth and reduced the average cell doubling time.[17]
Data Presentation: Typical NAC Working Concentrations
| Cell Type/Application | Typical Concentration Range | Key Findings & Notes | Source |
| Murine Oligodendrocytes (158N) | 50 µM - 500 µM | Concentration-dependent protection against H₂O₂-induced cell death. | [9] |
| Human Lung Cancer (A549) | 2 mM - 10 mM | Concentrations >4 mM inhibited proliferation. 2 mM enhanced efficacy of other drugs. | [18] |
| Swine Intestinal Epithelial (SIEC02) | 1 mM - 5 mM | Pretreatment with NAC inhibited ZEN-toxin-induced apoptosis. | [2] |
| Cardiomyocytes (H9c2) | 1 mM - 10 mM | Pretreatment increased cell viability and inhibited caspase activation from H₂O₂. | [8] |
| Recombinant Protein Production (NS0) | 1.0 mM - 2.5 mM | Increased cell growth rate and reduced doubling time. | [17] |
| General Cell Culture | 1 mM - 10 mM | A common starting range for dose-response experiments. | [7] |
Methods for Assessing NAC Efficacy
To validate the effectiveness of NAC treatment, it is essential to measure key markers of cellular stress.
Protocol 3: Measurement of Intracellular Glutathione (GSH/GSSG Ratio)
Rationale: The ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) is a primary indicator of the cellular redox state.[19][20] A decrease in the GSH/GSSG ratio signifies oxidative stress.[20] NAC treatment is expected to increase this ratio.
Method Overview (Colorimetric Assay): This method relies on the enzymatic recycling of GSH using glutathione reductase.[20][21]
-
Sample Preparation: Lyse cells and de-proteinize the samples, often using metaphosphoric acid. To measure GSSG specifically, GSH must first be masked using a reagent like N-ethylmaleimide (NEM).[19][22]
-
Assay Reaction: In the presence of NADPH and glutathione reductase, GSSG is reduced to GSH.
-
Detection: The total GSH then reacts with Ellman's reagent (DTNB) to produce a yellow-colored product (TNB), which is measured spectrophotometrically at ~415 nm.[20]
-
Calculation: The GSH/GSSG ratio is calculated by measuring total glutathione and GSSG in separate reactions and subtracting GSSG from the total to find GSH.
Protocol 4: Measurement of Reactive Oxygen Species (ROS)
Rationale: Directly measuring the levels of ROS demonstrates the immediate antioxidant effect of NAC.
Method Overview (DCFDA Assay): The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for detecting intracellular ROS.
-
Loading: Cells are incubated with cell-permeable DCFH-DA.
-
Conversion: Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH.
-
Oxidation: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Detection: The fluorescence intensity is measured using a fluorescence plate reader or flow cytometer and is directly proportional to the level of intracellular ROS.
Troubleshooting & Best Practices
| Issue | Potential Cause | Recommended Solution |
| Yellowing of Culture Medium | Acidic NAC solution lowering the pH. | Ensure the pH of your NAC stock solution is adjusted to ~7.4 with NaOH before use.[3][10] |
| High Cell Toxicity/Death | NAC concentration is too high for the specific cell line. | Perform a dose-response curve to determine the optimal, non-toxic concentration. Start with a lower range (e.g., 0.1 mM).[7][12] |
| No Protective Effect Observed | NAC solution has degraded; Insufficient incubation time. | Prepare fresh NAC solutions for each experiment. Optimize the pre-incubation time; the effect can be time-dependent.[7] |
| Interference with Viability Assays | NAC is a reducing agent and can chemically reduce tetrazolium salts (MTT, MTS). | Include a "NAC + medium only" (no cells) control to quantify any direct chemical reduction of the assay reagent.[12] |
Conclusion
N-acetylcysteine is a powerful and versatile tool for managing cellular stress in a wide array of cell culture applications. Its ability to replenish intracellular glutathione stores, scavenge ROS, and mitigate ER stress makes it invaluable for improving cell health, enhancing experimental outcomes in drug toxicity studies, and boosting yields in recombinant protein production.[3][7][14] By following robust protocols for preparation, dose optimization, and efficacy validation, researchers can effectively harness the cytoprotective properties of NAC to ensure more reliable and reproducible in vitro results.
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Pedre, B., Barayeu, U., Ezeriņa, D., & Dick, T. P. (2021). The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species. Pharmacology & Therapeutics, 228, 107916. [Link]
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Herzog, K., IJlst, L., van Cruchten, A. G., van Roermund, C. W., Kulik, W., Wanders, R. J., & Waterham, H. R. (2019). An UPLC-MS/MS Assay to Measure Glutathione as Marker for Oxidative Stress in Cultured Cells. Metabolites, 9(3), 48. [Link]
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Zafarullah, M., Li, W. Q., Sylvester, J., & Ahmad, M. (2003). Molecular mechanisms of N-acetylcysteine actions. Cellular and Molecular Life Sciences, 60(1), 6-20. [Link]
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Zafarullah, M., Li, W. Q., Sylvester, J., & Ahmad, M. (2003). Molecular mechanisms of N-acetylcysteine actions. Semantic Scholar. [Link]
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Bongarzone, E. R., & Pasquini, J. M. (2016). N-acetylcysteine Provides Cytoprotection in Murine Oligodendrocytes through Heme Oxygenase-1 Activity. Antioxidants, 5(4), 38. [Link]
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G-Biosciences. (2016). Glutathione Assays To Monitor Oxidative Stress. Retrieved from G-Biosciences website. [Link]
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Chen, N., J.L. Bolton, and T.W. Gant. (2011). Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis. Toxicological Sciences, 121(1), 67-77. [Link]
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Samuni, Y., Goldstein, S., Dean, O. M., & Berk, M. (2013). The chemistry and biological activities of N-acetylcysteine. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(8), 4117-4129. [Link]
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National Institute of Standards and Technology. (2014). New NIST Method Evaluates Response to Oxidation in Live Cells. Retrieved from NIST website. [Link]
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ResearchGate. (2021). How will you prepare the N-acetylcysteine (NAC) concentration?. Retrieved from ResearchGate website. [Link]
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Perera, H. D., Isse, K. A., & Zareba, G. (2020). Measurement of Glutathione as a Tool for Oxidative Stress Studies by High Performance Liquid Chromatography. Journal of clinical and experimental pathology, 10(5), 1000412. [Link]
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Malhotra, J. D., Miao, H., Zhang, K., Wolfson, A., Pennathur, S., Pipe, S. W., & Kaufman, R. J. (2008). Antioxidants reduce endoplasmic reticulum stress and improve protein secretion. Proceedings of the National Academy of Sciences, 105(47), 18525-18530. [Link]
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Wlodek, M., Iciek, M., & Chwatko, G. (2016). Comparison of three methods for in vivo quantification of glutathione in tissues of hypertensive rats. Journal of Pharmaceutical and Biomedical Analysis, 128, 374-381. [Link]
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Wang, Y., Feng, Y., Liu, Y., Li, Y., Wang, L., & Wang, Y. (2018). Protective Effect of N-Acetylcysteine against Oxidative Stress Induced by Zearalenone via Mitochondrial Apoptosis Pathway in SIEC02 Cells. Toxins, 10(10), 409. [Link]
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Sun, L., Wang, Y., Song, J., Li, J., & Wang, Y. (2018). N-acetylcysteine alleviates H2O2-induced damage via regulating the redox status of intracellular antioxidants in H9c2 cells. Molecular Medicine Reports, 19(1), 149-158. [Link]
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ResearchGate. (2022). What concentration and incubation time of NAC (N-acetyl-l-cysteine) used in cell assays?. Retrieved from ResearchGate website. [Link]
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ResearchGate. (2017). Does anyone know how to make stock solution of N acetyl sistein (NAC) to use in culture cells?. Retrieved from ResearchGate website. [Link]
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Liu, H., Wu, H., Zhu, N., Xu, Y., Wang, Y., & Li, H. (2014). N-acetylcysteine attenuates reactive-oxygen-species-mediated endoplasmic reticulum stress during liver ischemia-reperfusion injury. World journal of gastroenterology, 20(22), 6930-6939. [Link]
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Tenório, M. C. D. S., Graciliano, N. G., Moura, F. A., Oliveira, A. C. M. D., & Goulart, M. O. F. (2021). N-Acetylcysteine (NAC): Impacts on Human Health. Antioxidants, 10(6), 967. [Link]
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ResearchGate. (n.d.). NAC treatment does not induce ER stress. (A) Redox western blot.... Retrieved from ResearchGate website. [Link]
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Wikipedia. (n.d.). Acetylcysteine. Retrieved from Wikipedia website. [Link]
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Chen, R., Zheng, Y., Zhou, C., Dai, H., Wang, Y., Chu, Y., & Luo, J. (2022). N-Acetylcysteine Attenuates Sepsis-Induced Muscle Atrophy by Downregulating Endoplasmic Reticulum Stress. International Journal of Molecular Sciences, 23(19), 11881. [Link]
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Raghu, G., Mobaideen, A., El-Fawal, H. A., & El-Sabban, M. (2021). N-Acetylcysteine: A Review of Clinical Usefulness (an Old Drug with New Tricks). Journal of Clinical Medicine, 10(11), 2491. [Link]
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Semantic Scholar. (n.d.). Toxicological, pharmacokinetic and metabolic studies on acetylcysteine. Retrieved from Semantic Scholar website. [Link]
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Lin, Y. C., Lin, Y. C., & Lin, C. L. (2020). Long term N-acetylcysteine administration rescues liver steatosis via endoplasmic reticulum stress with unfolded protein response in mice. Lipids in Health and Disease, 19(1), 105. [Link]
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Sawyer, T. W., & Song, Y. (2025). Protective effects of N-acetylcysteine and its amide derivative against toxic metals in vitro: Potential alternatives/adjuncts to traditional chelators. Environmental Toxicology and Pharmacology, 120, 104825. [Link]
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Protocol Online. (2007). color of the medium changes following N-acetyl Cysteine (NAC) addition. Retrieved from Protocol Online website. [Link]
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Chen, C. H., Wu, T. S., & Chen, C. Y. (2021). Effects of NAC and Gallic Acid on the Proliferation Inhibition and Induced Death of Lung Cancer Cells with Different Antioxidant Capacities. Antioxidants, 11(1), 20. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing N-Acetyl-S-benzyl-L-cysteine (BCA) Extraction from Urine
Welcome to the technical support guide for the analysis of N-Acetyl-S-benzyl-L-cysteine (BCA), also known as S-Benzylmercapturic Acid (BMA). This resource is designed for researchers, scientists, and drug development professionals who are working to quantify this critical biomarker of toluene exposure from complex urine matrices. Here, we move beyond simple protocols to explain the underlying principles, helping you to not only execute the method but also to troubleshoot and optimize it effectively.
Scientific Context: The "Why" of BCA Analysis
This compound (BCA) is a minor but highly specific metabolite of toluene.[1][2] Its presence and concentration in urine are directly correlated with exposure to this common industrial solvent.[2] Unlike traditional markers like hippuric acid, BCA has negligible background levels in the unexposed population, making it a superior biomarker for low-level exposure monitoring.[2] The metabolic journey from toluene to BCA involves several enzymatic steps, culminating in a mercapturic acid conjugate that is excreted in the urine. Understanding this pathway is fundamental to appreciating the analytical challenges ahead.
Caption: Metabolic activation of toluene to the urinary biomarker this compound (BCA).
Frequently Asked Questions (FAQs)
This section addresses common queries that arise during the planning and execution of BCA analysis.
Q1: What are the primary challenges when extracting BCA from urine?
The urine matrix is a complex aqueous environment containing salts, pigments (like urobilin), endogenous metabolites, and varying pH levels.[3] The primary challenges are:
-
Matrix Effects: Co-extracted endogenous compounds can interfere with the ionization of BCA during LC-MS/MS analysis, leading to ion suppression or enhancement.[4][5] This phenomenon compromises accuracy and reproducibility.
-
Low Concentration: As a minor metabolite, BCA is often present at low concentrations (ng/mL to µg/mL), requiring a sensitive and efficient extraction method to concentrate the analyte.[1][6]
-
Analyte Stability: BCA, like other mercapturic acids, can be susceptible to degradation. Sample collection, storage, and processing conditions must be controlled to ensure its stability.[7]
Q2: Which extraction technique is best: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or Protein Precipitation?
While all three methods can be used, they offer different levels of efficiency and cleanliness.
-
Protein Precipitation: This is a crude cleanup method, often insufficient for removing the vast array of small molecule interferences found in urine. It generally results in lower protein recovery and can leave significant matrix components in the sample.[3]
-
Liquid-Liquid Extraction (LLE): LLE offers better selectivity than protein precipitation. A common method involves acidifying the urine and extracting BCA with an organic solvent like ethyl acetate.[1][8] However, it can be labor-intensive, consume large volumes of solvent, and may result in emulsions.
-
Solid-Phase Extraction (SPE): SPE is generally the preferred method. It provides superior sample cleanup, high recovery rates, and excellent reproducibility.[8] By selecting an appropriate sorbent (e.g., C18 reversed-phase), one can effectively bind BCA while washing away interfering polar compounds like salts.[7][9][10]
Q3: How should urine samples be collected and stored to maintain BCA integrity?
Proper sample handling is critical for reliable data.
-
Collection: Use polypropylene containers for collection and storage.[7]
-
Storage: Samples should be refrigerated or frozen immediately after collection. For long-term storage, freezing at -20°C or below is mandatory. BCA has been shown to be stable in frozen urine for over a month and can withstand several freeze/thaw cycles.[7]
-
Light Sensitivity: Some mercapturic acids are light-sensitive. It is good practice to perform sample preparation in a low-light environment and store final extracts in amber vials.[7]
Q4: Why is a stable isotope-labeled internal standard (SIL-IS) essential?
An ideal internal standard is a non-endogenous compound that behaves identically to the analyte during extraction and analysis. A SIL-IS, such as deuterium-labeled BCA (d5-BCA or d7-BCA), is the gold standard.[1][7][10]
-
Causality: The SIL-IS is added to the urine sample before any extraction steps. Because it has nearly identical physicochemical properties to the native BCA, any loss of analyte during the multi-step extraction, evaporation, or reconstitution processes will be mirrored by a proportional loss of the SIL-IS. Similarly, any ion suppression or enhancement encountered during LC-MS/MS analysis will affect both the analyte and the SIL-IS equally.[11] By calculating the peak area ratio of the analyte to the SIL-IS, you achieve a highly accurate and precise quantification that corrects for variations in both sample preparation and instrument response.[9][11]
In-Depth Troubleshooting Guide
Even with a validated method, issues can arise. This guide provides a systematic approach to problem-solving.
| Problem | Potential Cause(s) | Recommended Solution(s) & Rationale |
| Low or No Analyte Recovery | 1. Incorrect pH: The carboxylic acid group on BCA (pKa ~3-4) must be protonated (neutral) to retain on a C18 SPE sorbent. If the pH is too high, the analyte will be charged and pass through the column. 2. Inefficient Elution: The elution solvent may not be strong enough to desorb the analyte from the SPE sorbent. 3. SPE Cartridge Overload: Exceeding the binding capacity of the sorbent. 4. Analyte Degradation: Instability at pH values greater than 5 can lead to decomposition.[12] | 1. Verify pH: Ensure urine samples are acidified to a pH of ~3 before loading onto the SPE column.[9] 2. Optimize Elution: Acetone is an effective elution solvent for this class of compounds.[7][10] Ensure you are using a sufficient volume (e.g., 2-3 column volumes) and consider a stronger solvent if recovery remains low, though acetone is typically sufficient. 3. Check Capacity: Use an appropriate amount of sorbent for the sample volume (e.g., 500 mg for a 4-5 mL urine sample).[9] 4. Maintain Acidic Conditions: Work efficiently after acidification to minimize potential degradation. |
| High Variability Between Replicates (Poor Precision) | 1. Inconsistent SPE Technique: Variable flow rates during loading, washing, or elution can lead to channeling and inconsistent recovery. 2. Matrix Effects: Inter-sample variability in urine composition can cause differential ion suppression.[11] 3. Incomplete Reconstitution: The dried extract may not have fully redissolved before injection. | 1. Control Flow Rate: Use a vacuum manifold for SPE and ensure a consistent, slow flow rate (e.g., ~1 mL/min) for all steps.[7] Do not allow the sorbent bed to go dry between steps until the final drying stage. 2. Use a SIL-IS: This is the most effective way to correct for variable matrix effects and improve precision.[7][11] 3. Improve Reconstitution: After evaporation, vortex the sample vigorously with the reconstitution solvent for at least 30 seconds and centrifuge to pellet any insoluble material before transferring to an autosampler vial. |
| Interfering Peaks / High Baseline in Chromatogram | 1. Insufficient SPE Wash: Polar and moderately polar matrix components (salts, urea, etc.) were not adequately removed. 2. Endogenous Thiol Metabolites: Other cysteine or N-acetylcysteine metabolites can potentially interfere.[13] 3. Co-elution: Matrix components have similar retention times to BCA under the current HPLC/UPLC conditions. | 1. Optimize Wash Step: Before elution, wash the SPE cartridge with a weak organic solvent mixture (e.g., 40% methanol in water, pH 3.0) to remove interferences without eluting the analyte.[9][10] 2. Improve Chromatographic Separation: Increase the length of the analytical column, reduce the particle size, or adjust the gradient slope to better resolve BCA from interferences.[13] 3. Method Modification: If interference persists, consider a different SPE sorbent (e.g., mixed-mode) or an LLE cleanup step prior to SPE. |
| LC-MS/MS Ion Suppression | 1. High Salt Concentration: Salts from the urine matrix were not fully removed and are co-eluting with the analyte, competing for ionization in the MS source. 2. Poor Sample Cleanup: High levels of endogenous compounds in the final extract are suppressing the BCA signal. | 1. Enhance SPE Wash: Ensure the wash step is effective. A water wash followed by a weak organic wash is crucial.[7] 2. Dilute the Extract: A simple 1:2 or 1:5 dilution of the final extract can sometimes mitigate suppression, although this will also reduce analyte signal. 3. Check for Source Contamination: Clean the mass spectrometer's ion source, as buildup from dirty samples can exacerbate suppression. 4. Switch Ionization: If using Electrospray Ionization (ESI), consider trying Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain analytes.[5] |
Field-Validated Protocol: Optimized SPE for BCA Extraction
This protocol synthesizes best practices from established methods to provide a robust starting point for your experiments.[7][9][10]
Materials and Reagents
-
SPE Cartridges: C18, 500 mg, 6 mL (or similar)
-
Internal Standard (IS): S-benzyl-d7-N-acetyl-L-cysteine (d7-BCA) stock solution in methanol
-
Reagents: HPLC-grade acetone, methanol, and water; Formic acid or HCl for pH adjustment
-
Equipment: Centrifuge, vacuum manifold, sample concentrator (e.g., nitrogen evaporator)
Step-by-Step Methodology
-
Sample Preparation (Perform in a low-light environment) [7]
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Transfer a 4.0 mL aliquot of urine into a 15 mL polypropylene tube.
-
Spike with an appropriate amount of d7-BCA internal standard solution (e.g., to a final concentration of 30 ng/mL).[7]
-
Vortex briefly.
-
Acidify the sample to pH ~3.0 by adding dilute formic acid or HCl. Verify with a pH meter or narrow-range pH paper.
-
-
Solid-Phase Extraction (SPE)
-
Place C18 SPE cartridges on a vacuum manifold.
-
Conditioning: Condition the cartridges sequentially with 2 mL of acetone, followed by 2 mL of HPLC-grade water.[7] Do not let the sorbent go dry. Causality: Acetone activates the C18 chains, and water prepares the sorbent for the aqueous sample.
-
Loading: Load the entire 4.0 mL prepared urine sample onto the cartridge. Apply a gentle vacuum to maintain a flow rate of ~1 mL/min.
-
Washing: Wash the cartridge sequentially with 1 mL of HPLC-grade water, followed by 1 mL of 40% methanol:60% water (pH 3.0).[9][10] Causality: The water wash removes salts, and the weak organic wash removes more polar interferences without eluting the BCA.
-
Drying: Apply a strong vacuum for 5-10 minutes to thoroughly dry the sorbent bed. Causality: Removing residual water is crucial for efficient elution with the organic solvent.
-
Elution: Place clean collection tubes inside the manifold. Elute the BCA and IS by adding 3 mL of acetone to the cartridge. Allow it to soak for 30 seconds, then draw it through slowly. Repeat with a second 3 mL aliquot of acetone, collecting both fractions in the same tube.[7]
-
-
Evaporation and Reconstitution
-
Evaporate the ~6 mL of acetone eluate to complete dryness under a gentle stream of nitrogen at ~40°C.
-
Reconstitute the dried extract in 1.0 mL of the initial HPLC mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
Vortex vigorously for 30 seconds, then centrifuge at high speed for 5 minutes.
-
Transfer the supernatant to an amber autosampler vial for LC-MS/MS analysis.
-
Caption: Optimized workflow for Solid-Phase Extraction (SPE) of BCA from urine samples.
References
-
Hanley, P., et al. (2010). N-Acetyl-S-(n-Propyl)-L-Cysteine in Urine from Workers Exposed to 1-Bromopropane in Foam Cushion Spray Adhesives. Journal of Occupational and Environmental Hygiene. Available at: [Link]
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Bodnar, J., et al. (2021). Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. Journal of Analytical Toxicology. Available at: [Link]
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Alwis, K. U., et al. (2000). A rapid, sensitive method for the quantitation of N-acetyl-S-(2-hydroxyethyl)-L-cysteine in human urine using isotope-dilution HPLC-MS-MS. Clinical Chemistry. Available at: [Link]
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Jafri, S., et al. (2016). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry. Available at: [Link]
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Matuszewski, B. K., et al. (2003). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. Journal of the American Society for Mass Spectrometry. Available at: [Link]
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Mennicke, W. H., et al. (1987). Determination of N-acetyl-S-(N-alkylthiocarbamoyl)-L-cysteine, a principal metabolite of alkyl isothiocyanates, in rat urine. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]
-
Takahashi, S., et al. (1995). Determination of S-Benzyl-N-acetyl-l-cysteine by Gas Chromatography/Mass Spectrometry as a New Marker of Toluene Exposure. Journal of Analytical Toxicology. Available at: [Link]
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Sakai, R., et al. (2019). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. International Journal of Molecular Sciences. Available at: [Link]
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Mathew, E. M., et al. (2017). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
-
NIOSH. (2014). S-BENZYLMERCAPTURIC ACID AND S-PHENYLMERCAPTURIC ACID IN URINE: NMAM 8326. Centers for Disease Control and Prevention. Available at: [Link]
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Jia, L., et al. (2009). Rapid detection and characterization of in vitro and urinary N-acetyl-L-cysteine conjugates using quadrupole-linear ion trap mass spectrometry and polarity switching. Chemical Research in Toxicology. Available at: [Link]
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Kinuta, M., et al. (1996). Isolation and characterization of N-acetyl-S-[2-carboxy-1-(1 H-imidazol-4-yl) ethyl]-L-cysteine, a new metabolite of histidine, from normal human urine. Biochimica et Biophysica Acta. Available at: [Link]
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Uttamsingh, V., et al. (2000). Acylase I-catalyzed deacetylation of N-acetyl-L-cysteine and S-alkyl-N-acetyl-L-cysteines. Chemical Research in Toxicology. Available at: [Link]
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Mathew, E. M., et al. (2017). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
-
Kantharaj, E., et al. (2009). Quantitative interference by cysteine and N-acetylcysteine metabolites during the LC-MS/MS bioanalysis of a small molecule. Journal of Chromatography B. Available at: [Link]
-
Perico, A., et al. (2004). Determination of N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC) in urine by high-performance liquid chromatography combined with mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Laborie, S., et al. (2019). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. Pharmaceuticals. Available at: [Link]
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Pogribny, I., et al. (2020). Development of an Optimized Two-Step Solid-Phase Extraction Method for Urinary Nucleic Acid Adductomics. International Journal of Molecular Sciences. Available at: [Link]
-
CDC. (2017). Urinary Volatile Organic Compound Metabolites: Reference Ranges, Chemical Structures and Parent Compounds. Centers for Disease Control and Prevention. Available at: [Link]
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Asiri, F., et al. (2020). Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. Molecules. Available at: [Link]
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De Rooij, B. M., et al. (1998). Urinary excretion of N-acetyl-S-allyl-L-cysteine upon garlic consumption by human volunteers. Archives of Toxicology. Available at: [Link]
-
Inoue, O., et al. (2002). Benzylmercapturic Acid Is Superior to Hippuric Acid and O-Cresol as a Urinary Marker of Occupational Exposure to Toluene. Toxicology Letters. Available at: [Link]
-
Johansson, B., et al. (1984). Determination of N-acetyl-L-cysteine in biological fluids. Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]
-
Ercal, N., et al. (2006). Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection. Journal of Chromatography B. Available at: [Link]
-
University of Technology. (n.d.). Synthesis of Acetylcystiene. Available at: [Link]
-
Alam, M. S., et al. (2021). High-Throughput UPLC–MS Method for the Determination of N-Acetyl-l-Cysteine: Application in Tissue Distribution Study in Wistar Rats. ACS Omega. Available at: [Link]
-
Rabbani, N., et al. (2012). A quick, convenient and economical method for the reliable determination of methylglyoxal in millimolar concentrations: the N-acetyl-L-cysteine assay. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Cheever, K. L., et al. (2009). Development of an HPLC-MS procedure for the quantification of N-acetyl-S-(n-propyl)-l-cysteine, the major urinary metabolite of 1-bromopropane in human urine. Journal of Chromatography B. Available at: [Link]
-
Ducos, P., et al. (1990). A procedure for the analysis of S-benzyl-N-acetylcysteine and S-(o-methylbenzyl)-N-acetylcysteine in human urine. International Archives of Occupational and Environmental Health. Available at: [Link]
-
Ramachandran, S., et al. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Biomedical Chromatography. Available at: [Link]
-
Karlíček, R., et al. (2009). Spectrophotometric Determination of N-Acetyl-L-Cysteine and N-(2-Mercaptopropionyl)-Glycine in Pharmaceutical Preparations. ResearchGate. Available at: [Link]
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- 3. The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics [mdpi.com]
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- 10. Development of an HPLC-MS procedure for the quantification of N-acetyl-S-(n-propyl)-l-cysteine, the major urinary metabolite of 1-bromopropane in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A rapid, sensitive method for the quantitation of N-acetyl-S-(2-hydroxyethyl)-L-cysteine in human urine using isotope-dilution HPLC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
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Improving the stability of N-Acetyl-S-benzyl-L-cysteine in solution
A Guide to Ensuring Stability in Solution for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is N-Acetyl-S-benzyl-L-cysteine and what are its common applications?
This compound is a derivative of the amino acid L-cysteine. It is characterized by an N-acetyl group and an S-benzyl group. This compound and its analogues are often investigated in drug metabolism studies and are used as intermediates in the synthesis of various pharmaceutical compounds.[1]
Q2: What are the primary stability concerns when working with this compound in solution?
The primary stability concerns for this compound in solution are:
-
Oxidation: The thioether linkage is susceptible to oxidation, which can form the corresponding sulfoxide and, under more stringent conditions, the sulfone.[2][3] This is a key degradation pathway.
-
Hydrolysis: The N-acetyl amide bond can undergo hydrolysis, particularly under strongly acidic or basic conditions, to yield S-benzyl-L-cysteine and acetic acid.[4][5]
-
Solubility and Precipitation: Like many organic molecules, this compound has limited solubility in aqueous solutions, which can lead to precipitation if not prepared and stored correctly.
Q3: How does the stability of this compound differ from that of N-Acetyl-L-cysteine (NAC)?
While both compounds share the N-acetylcysteine core, the key difference lies in the sulfur chemistry. The free thiol group in NAC is prone to oxidation to form a disulfide dimer (N,N'-diacetyl-L-cystine).[6][7] In contrast, this compound has a protected thiol group (a thioether), which prevents disulfide bond formation. However, this thioether is susceptible to oxidation to a sulfoxide and then a sulfone.[2][3]
Q4: What are the general recommendations for storing this compound?
-
Solid Form: Store the solid compound in a tightly sealed container in a cool, dry place, protected from light. Refrigeration at 2-8°C is often recommended.[8]
-
In Solution: Stock solutions should be prepared fresh whenever possible. If storage is necessary, it is best to store them as aliquots at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. For aqueous solutions, storage for more than a day is generally not recommended.[9]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Precipitation or Cloudiness in the Solution
Potential Causes:
-
Low Solubility: this compound has limited solubility in purely aqueous buffers.[10]
-
Incorrect Solvent: The chosen solvent may not be appropriate for the desired concentration.
-
Temperature Effects: Solubility can decrease upon cooling, leading to precipitation.
-
pH-Dependent Solubility: The solubility of this compound, being an acidic molecule, is pH-dependent.
Troubleshooting Steps:
-
Solvent Selection:
-
For stock solutions, consider using organic solvents such as DMSO, ethanol, or dimethylformamide (DMF), where solubility is higher.[9]
-
When preparing aqueous solutions, ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed cytotoxic levels.
-
-
pH Adjustment:
-
The carboxyl group of this compound will be deprotonated at higher pH, increasing its aqueous solubility. Carefully adjust the pH of your buffer to be above the pKa of the carboxylic acid (typically around 2-3) to enhance solubility.
-
-
Preparation Technique:
-
When preparing aqueous solutions from a solid, gentle warming and sonication can aid in dissolution.[11]
-
For dilutions from an organic stock, add the stock solution to the aqueous buffer slowly while vortexing to prevent localized precipitation.
-
-
Concentration Check:
-
Verify that the intended concentration does not exceed the known solubility limit in the chosen solvent system.
-
| Solvent | Approximate Solubility of N-Acetyl-L-cysteine (as a proxy) |
| Water | ~100 mg/mL (with heating)[11][12][13] |
| PBS (pH 7.2) | ~30 mg/mL[9][14] |
| DMSO | ~50 mg/mL[9] |
| Ethanol | ~50 mg/mL[9] |
Note: This table uses N-Acetyl-L-cysteine as a reference due to the limited specific solubility data for the S-benzyl derivative. The bulky, nonpolar S-benzyl group will likely decrease aqueous solubility and increase solubility in organic solvents compared to NAC.
Issue 2: Loss of Compound Activity or Inconsistent Results
Potential Causes:
-
Oxidative Degradation: The thioether sulfur atom can be oxidized by atmospheric oxygen, especially in the presence of light or trace metal ions, forming the less active or inactive sulfoxide and sulfone.[8][9][10]
-
Hydrolytic Degradation: The N-acetyl group can be hydrolyzed, particularly at non-neutral pH, altering the compound's properties.[4][5]
Troubleshooting Workflow:
Sources
- 1. Benzylmercapturic acid | C12H15NO3S | CID 107816 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Common interferences in the HPLC analysis of N-Acetyl-S-benzyl-L-cysteine
Welcome to the technical support center for the HPLC analysis of N-Acetyl-S-benzyl-L-cysteine (also known as S-Benzylmercapturic Acid). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common interferences and challenges encountered during the chromatographic analysis of this compound. Our approach is rooted in explaining the causality behind experimental observations and providing robust, self-validating protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound peak is tailing or showing poor shape. What are the likely causes and how can I fix it?
A1: Poor peak shape, particularly tailing, is a common issue in HPLC and can often be attributed to several factors related to the analyte, mobile phase, or column chemistry.
Underlying Causes & Solutions:
-
Secondary Silanol Interactions: The stationary phase in reversed-phase columns (e.g., C18) has residual silanol groups (-Si-OH) that can be deprotonated at mid-range pH. These negatively charged sites can interact with any basic functional groups on your analyte, causing peak tailing.
-
Solution: Lowering the pH of your mobile phase is a primary strategy to suppress silanol ionization. Adding an acidic modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid will protonate the silanol groups, minimizing these secondary interactions.[1]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.
-
Solution: Perform a loading study by injecting progressively smaller amounts of your sample. If the peak shape improves with lower concentrations, you are likely overloading the column.
-
-
Column Degradation: Over time, the stationary phase can degrade, or the column can become contaminated, leading to poor peak shapes.
-
Solution: If the problem persists with a fresh mobile phase and appropriate sample concentration, try flushing the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) or, if necessary, replace the column.
-
Q2: I am observing a significant drift in the retention time of this compound across my analytical run. What should I investigate?
A2: Retention time drift can compromise the reliability of your quantitative analysis. The issue usually points to a lack of equilibrium in the HPLC system or changes in the mobile phase composition or flow rate.[2][3]
Troubleshooting Flowchart for Retention Time Drift:
Caption: Troubleshooting workflow for retention time drift.
Q3: I am seeing "ghost peaks" in my chromatogram, especially during blank injections. Where are they coming from and how can I eliminate them?
A3: Ghost peaks are extraneous peaks that do not originate from your injected sample.[4][5] Identifying their source is a process of systematic elimination.
Common Sources and Solutions for Ghost Peaks:
| Source | How to Identify | Solution |
| Mobile Phase Contamination | Run a blank gradient without an injection. If the peak appears, the mobile phase is the likely source.[6] | Use high-purity HPLC-grade solvents and freshly prepared mobile phase.[6] Filter all aqueous buffers. |
| System Contamination (Carryover) | Inject a blank after a high-concentration sample. A smaller version of the analyte peak indicates carryover. | Implement a robust needle wash protocol. Clean the injector, seals, and sample loop.[7] |
| Column Shedding | Peaks appear in blank injections, often at the beginning of the chromatogram.[4] | Use high-quality, stable columns. Avoid harsh pH or temperature conditions that can degrade the stationary phase. |
| Contaminated Vials/Caps | Inject a pure solvent from a new, clean vial. If the ghost peak disappears, the original vial was contaminated. | Use certified clean vials and caps. Avoid leaching of plasticizers by using appropriate vial materials. |
Q4: My sample of this compound seems to be degrading during sample preparation or analysis. What are the potential degradation pathways and how can I improve its stability?
A4: While the S-benzyl group protects the thiol from forming a simple disulfide bond (a common degradation pathway for N-Acetyl-L-cysteine), the molecule can still degrade under certain conditions.[8][9] Forced degradation studies are essential to identify potential degradation products and develop a stability-indicating method.[10][11]
Potential Degradation Pathways and Stabilization Strategies:
-
Oxidation: The sulfur atom in the thioether linkage is susceptible to oxidation, especially in the presence of peroxides or strong oxidizing agents, forming the corresponding sulfoxide and sulfone.
-
Stabilization Strategy: Prepare samples fresh and avoid exposure to air for extended periods. Use degassed solvents and consider storing samples under an inert atmosphere (e.g., nitrogen or argon).
-
-
Hydrolysis: The amide and acetyl groups can undergo hydrolysis under strong acidic or basic conditions, particularly at elevated temperatures.
-
Stabilization Strategy: Maintain the pH of your sample diluent and mobile phase within a stable range (typically pH 2-7 for silica-based columns). Avoid extreme pH and high temperatures during sample preparation.
-
-
Photodegradation: Exposure to UV light can potentially lead to degradation.
-
Stabilization Strategy: Use amber vials or protect samples from light during storage and in the autosampler.
-
Protocol for a Preliminary Forced Degradation Study:
-
Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat at 80°C for 48 hours (solid and in solution).
-
Photodegradation: Expose to direct sunlight or a photostability chamber for 7 days.
-
-
Analysis: Analyze the stressed samples by HPLC, comparing them to an unstressed control to identify degradation peaks.
Q5: I am analyzing this compound in a biological matrix (e.g., plasma, urine) and my results are inconsistent. Could this be due to matrix effects?
A5: Yes, matrix effects are a significant challenge in bioanalysis and can lead to ion suppression or enhancement in LC-MS/MS, causing inaccurate quantification.[1][12][13][14]
Understanding and Mitigating Matrix Effects:
Caption: Strategies to mitigate matrix effects in bioanalysis.
Experimental Protocol to Assess Matrix Effect:
-
Prepare Three Sets of Samples:
-
Set A: Analyte in pure solvent.
-
Set B: Blank biological matrix extract spiked with the analyte post-extraction.
-
Set C: Biological matrix spiked with the analyte before extraction.
-
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate Recovery (RE):
-
RE = (Peak Area in Set C) / (Peak Area in Set B)
-
-
Evaluate Overall Process Efficiency (PE):
-
PE = (Peak Area in Set C) / (Peak Area in Set A) = MF x RE
-
This systematic evaluation will help you determine if your sample preparation method is adequate and if matrix effects are impacting your results.
References
-
Mathew, E. M., Ravi, A., & Sudheer, M. (2017). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. Indian Journal of Pharmaceutical Education and Research, 51(4s), s11-s18. [Link]
-
Gressier, B., et al. (2020). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. Pharmaceuticals, 13(12), 433. [Link]
-
Shaklee Corporation. (n.d.). Development of a Reliable HPLC Test Method for Analysis of NAC. [Link]
-
Phenomenex. (2023). How to Identify Ghost Peaks in U/HPLC. [Link]
-
Khan, I., et al. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Cell & Gene Therapy Insights, 6(2), 303-323. [Link]
-
ResearchGate. (2020). N acetylcysteine forced degradation study. [Link]
-
Agilent Technologies. (2010). LC Troubleshooting Series: Ghost Peaks. [Link]
-
Mei, H., Hsieh, Y., & Nardo, C. (2002). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid Communications in Mass Spectrometry, 16(12), 1183-1192. [Link]
-
Separation Science. (2024). Conquer Ghost Peaks in HPLC: Identification and Elimination. [Link]
-
Dams, R., et al. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. [Link]
-
National Center for Biotechnology Information. (n.d.). Benzylmercapturic acid. PubChem Compound Database. [Link]
-
Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical Biochemistry, 38(4), 328-334. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2013). Matrix Effect in Bioanalysis: An Overview. [Link]
-
Bajaj, S., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(2), 38297-38308. [Link]
-
Wu, W., et al. (2006). Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection. Biomedical Chromatography, 20(5), 452-459. [Link]
-
Dolan, J. W. (2016). Retention Time Drift—A Case Study. LCGC North America, 34(4), 254-260. [Link]
-
National Center for Biotechnology Information. (n.d.). N-Acetyl-L-cysteine. PubChem Compound Database. [Link]
-
Science.gov. (n.d.). hplc retention times: Topics by Science.gov. [Link]
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- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of N-Acetyl Cysteine Adducts with Exogenous and Neutrophil-Derived 2-Chlorofatty Aldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzylmercapturic acid | C12H15NO3S | CID 107816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. s10901.pcdn.co [s10901.pcdn.co]
- 5. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
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- 7. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. | Semantic Scholar [semanticscholar.org]
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- 14. eijppr.com [eijppr.com]
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of N-Acetyl-S-benzyl-L-cysteine
Welcome to the technical support hub for the bioanalysis of N-Acetyl-S-benzyl-L-cysteine (NASBC). As a key mercapturic acid, NASBC is a critical biomarker for exposure to various xenobiotics, and its accurate quantification is paramount in toxicological and drug development studies. However, its analysis in complex biological matrices like plasma, urine, and tissue homogenates is frequently complicated by matrix effects, which can severely compromise data quality.[1][2]
This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting strategies and answers to frequently asked questions regarding matrix effects in the LC-MS/MS analysis of NASBC.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues with a logical, problem-solving workflow.
Issue 1: Low Analyte Response, Poor Sensitivity, or Inability to Reach LLOQ
You've developed an MRM for NASBC, but when you analyze spiked plasma samples, the signal is significantly lower than in a pure solvent standard, or it's too low to meet your required Lower Limit of Quantitation (LLOQ).
Primary Suspect: Ion Suppression
This is the most common manifestation of matrix effects, where co-eluting endogenous components from the biological sample compete with the analyte for ionization, reducing the number of analyte ions that reach the mass spectrometer's detector.[3][4] In plasma or serum, phospholipids are notorious for causing significant ion suppression.[5][6]
Diagnostic & Solution Workflow
This workflow provides a systematic approach to identifying and mitigating ion suppression.
Caption: Troubleshooting workflow for low analyte sensitivity.
Step 1 (Protocol): Confirming Ion Suppression with Post-Column Infusion (PCI)
The PCI experiment is a definitive way to visualize at what retention time matrix components are causing suppression.[7][8]
Caption: Experimental setup for Post-Column Infusion (PCI).
Methodology:
-
Prepare Solutions:
-
A solution of NASBC and its internal standard (if available) in mobile phase at a concentration that gives a stable, mid-range signal (e.g., 100 ng/mL).
-
A blank matrix sample (e.g., human plasma) processed using your current sample preparation method.
-
-
System Setup: Connect the LC system output and a syringe pump to a T-junction that flows into the MS ion source.
-
Execution:
-
Start infusing the NASBC solution via the syringe pump to get a stable baseline signal on the mass spectrometer.
-
While infusing, inject the processed blank matrix extract onto the LC column and start the gradient.
-
-
Interpretation: Observe the baseline of the NASBC signal. Any significant dip in the baseline indicates a region of ion suppression. If this dip coincides with the retention time of your analyte, ion suppression is the cause of your low signal.[4][7]
Step 2: Optimize Sample Preparation
Improving sample cleanup is the most effective way to eliminate matrix interferences.[1][9] The choice of technique involves a trade-off between cleanliness, recovery, speed, and cost.
Table 1: Comparison of Sample Preparation Techniques
| Technique | Procedure | Pros | Cons | Efficacy for NASBC |
| Protein Precipitation (PPT) | Add cold acetonitrile (3:1 v/v) to plasma, vortex, centrifuge, inject supernatant. | Fast, simple, inexpensive. | Non-selective; leaves salts, phospholipids, and other small molecules in the extract, often leading to significant ion suppression.[6][7] | Low: Prone to significant matrix effects. Diluting the supernatant can help but may compromise sensitivity.[9] |
| Liquid-Liquid Extraction (LLE) | Add an immiscible organic solvent (e.g., ethyl acetate), vortex, separate layers, evaporate, and reconstitute. | More selective than PPT; can remove many salts and phospholipids. | More labor-intensive; requires solvent optimization; potential for analyte loss. | Medium: Can be effective. Adjusting the pH of the aqueous phase can improve selectivity and reduce interferences.[9] |
| Solid-Phase Extraction (SPE) | Condition cartridge, load sample, wash away interferences, elute analyte. | Highly selective; provides the cleanest extracts and significantly reduces matrix effects.[1] | Most time-consuming and expensive; requires method development to select the correct sorbent and solvents. | High: The recommended approach for robust assays. Reversed-phase or mixed-mode sorbents can effectively isolate NASBC from matrix components. |
| Phospholipid Removal Plates | A variation of PPT using plates packed with material (e.g., zirconia-coated silica) that specifically binds phospholipids.[5][9] | Combines the speed of PPT with targeted removal of a major interference class. | Higher cost than standard PPT plates. | High: Very effective for plasma/serum samples where phospholipids are the primary issue.[5] |
Issue 2: Poor Accuracy & Precision (%CV > 15%) in Validation Runs
Your assay passes initial tests, but fails validation batches with poor reproducibility, especially when analyzing samples from different sources (e.g., plasma from multiple donors).
Primary Suspect: Relative Matrix Effects
This occurs when the degree of ion suppression or enhancement varies from sample to sample.[8][10] An assay might be precise with one lot of biological matrix but fail with another. Regulatory agencies require the evaluation of matrix effects across multiple sources to ensure method ruggedness.[11][12]
Diagnostic & Solution Workflow
Caption: Mechanism of electrospray ion suppression.
Step 1 (Protocol): Quantifying Matrix Factor (MF)
The post-extraction spike method is the standard approach to quantitatively assess the magnitude of matrix effects.[8][10]
Methodology:
-
Obtain Samples: Procure at least six different lots of blank biological matrix (e.g., plasma from six different donors).
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike NASBC at low and high QC concentrations in the reconstitution solvent.
-
Set B (Post-Spike): Process the blank matrix lots through your sample preparation procedure. Spike NASBC at low and high QC concentrations into the final, clean extracts.
-
Set C (Pre-Spike): Spike NASBC at low and high QC concentrations into the blank matrix lots before the sample preparation procedure. (This set is used to determine recovery, not matrix factor).
-
-
Analyze and Calculate: Analyze all samples and calculate the Matrix Factor (MF) using the peak areas.
Formula: Matrix Factor (MF) = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Neat Solution [Set A])
-
Interpretation:
-
MF = 1: No matrix effect.
-
MF < 1: Ion suppression.
-
MF > 1: Ion enhancement.
-
The Coefficient of Variation (%CV) of the MF calculated across the different lots should be ≤15% according to regulatory guidelines.[11]
-
Step 2: Implement a Compensation Strategy
If matrix effects are present but consistent (MF %CV ≤ 15%), they can be compensated for. If they are inconsistent, further method optimization (Step 1 or 2 from the previous section) is required.
-
Best Practice: Use a Stable Isotope Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., this compound-d5) is the gold standard.[1][13] It has nearly identical chemical properties and retention time to NASBC, meaning it will experience the same degree of ion suppression or enhancement. By using the peak area ratio (Analyte/IS) for quantification, the variability caused by matrix effects is effectively normalized.
-
Alternative: Matrix-Matched Calibration: If a SIL-IS is not available, prepare all calibration standards and QCs in the same blank biological matrix as the samples.[1] This ensures that the calibrators and unknown samples experience the same absolute matrix effect, leading to more accurate quantification. However, this approach does not correct for relative (sample-to-sample) matrix effects.
Part 2: Frequently Asked Questions (FAQs)
Q1: What exactly are matrix effects in LC-MS/MS? Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] This can lead to ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal), both of which compromise analytical accuracy and precision.[1][3][7]
Q2: What are the most common sources of matrix effects for NASBC analysis in plasma? For plasma or serum samples, the primary sources are phospholipids from cell membranes, which tend to elute in the middle of typical reversed-phase gradients.[5][6] Other sources include salts, endogenous metabolites, and formulation components from administered drugs.[1][7]
Q3: What is the difference between absolute and relative matrix effects?
-
Absolute Matrix Effect refers to the overall suppression or enhancement observed when comparing the analyte response in matrix versus a clean solvent.[8] It is assessed by calculating the Matrix Factor.
-
Relative Matrix Effect refers to the variability in the absolute matrix effect between different sources or lots of a biological matrix (e.g., plasma from different individuals).[8][10] High relative matrix effects are a major cause of assay irreproducibility.
Q4: What do regulatory bodies like the FDA and EMA require for matrix effect evaluation? Both the FDA and EMA guidance documents state that matrix effects should be investigated to ensure they do not compromise the integrity of the data.[12][14] This typically involves assessing the matrix factor using at least six lots of matrix from individual sources. The precision of the response in the presence of matrix across these lots should be within acceptable limits (typically a %CV of ≤15%).[11][13]
Q5: Can I just dilute my sample to reduce matrix effects? Yes, dilution is a simple strategy to reduce the concentration of interfering matrix components. A 10-fold dilution can often mitigate mild matrix effects.[9] However, this approach also dilutes your analyte, which may prevent you from reaching the required LLOQ for your study. It is a trade-off between reducing matrix effects and maintaining analytical sensitivity.
Q6: Is my choice of ionization source important? Is ESI or APCI more susceptible to matrix effects? Electrospray Ionization (ESI) is generally more susceptible to matrix effects, particularly ion suppression, than Atmospheric Pressure Chemical Ionization (APCI).[3] This is because ESI relies on a more complex process of droplet desolvation and charge competition, which is easily disrupted by non-volatile matrix components like salts and phospholipids.[3] If your method development allows, testing APCI could be a viable option to reduce matrix effects.
References
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Longdom Publishing S.L.
- Kaza, M., & Kaza, P. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385.
- FDA 2018 Bioanalytical Method Validation - A Practical Assessment. (2021). Quinta Analytica.
- Zimmer, D. (2014). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. Bioanalysis, 6(1).
- Baranowska, I., & Wilczek, A. (2015). Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. In Handbook of Bioanalysis and Drug Metabolism.
- Kaza, M., & Kaza, P. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Semantic Scholar.
- Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. (n.d.). Sigma-Aldrich.
- Ion suppression (mass spectrometry). (n.d.). In Wikipedia.
- Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (n.d.). Shimadzu.
- Nelson, M. D. (2002). Ion Suppression in LC–MS–MS — A Case Study. LCGC Europe.
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2021). LCGC International.
- Fekete, S., & Fekete, J. (2006). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International.
- LCMS Troubleshooting Tips. (n.d.). Shimadzu Scientific Instruments.
- Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu Scientific Instruments.
- Bylda, C., Thiele, R., Kobold, U., & Volmer, D. A. (2014). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluid. Analyst, 139(10), 2265-2276.
- Cappiello, A., Famiglini, G., Palma, P., Pierini, E., Saluti, G., & Termopoli, V. (2016). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta, 963, 1-13.
- The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018). Agilent.
- LC/MS Troubleshooting Guide. (n.d.). ResearchGate.
- LC-MS Resource Guide. (n.d.). Sigma-Aldrich.
- A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. (n.d.). Insights.bio.
- LC-MS/MS determination of N-acetyl-l-cysteine in chicken plasma. (2024). Biomedical Chromatography, 38(6).
- Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry. (2000). Journal of Chromatography B: Biomedical Sciences and Applications, 749(1), 147-154.
- Positive Ion Tandem Mass Spectrometry Offers Enhanced Structural Insights for the Discovery of Mercapturic Acids. (2022). Chemical Research in Toxicology.
- Quantitative analysis of N-acetylcysteine and its pharmacopeial impurities in a pharmaceutical formulation by liquid chromatography-UV detection-mass spectrometry. (2003). Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 897-908.
Sources
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- 2. pubs.acs.org [pubs.acs.org]
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- 5. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
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- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 12. ovid.com [ovid.com]
- 13. ucimsf.ps.uci.edu [ucimsf.ps.uci.edu]
- 14. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Recovery of N-Acetyl-S-benzyl-L-cysteine
Welcome to the technical support center for N-Acetyl-S-benzyl-L-cysteine (also known as Benzylmercapturic Acid, BMA) analysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low or inconsistent analyte recovery during sample preparation. As a metabolite of toluene and other benzyl compounds, accurate quantification of BMA is critical in toxicology and metabolic studies.[1] This document provides in-depth troubleshooting guides and validated protocols to help you identify and resolve the root causes of analyte loss.
Part 1: Core Troubleshooting Guide (Q&A Format)
Low recovery is a multifaceted problem that can arise at any point from sample collection to final analysis.[2] The key is to systematically investigate potential sources of loss. This section is structured as a decision-making guide to help you pinpoint the issue.
Initial Diagnosis: Where is the Analyte Loss Occurring?
The first step in troubleshooting is to determine which stage of your workflow is responsible for the low recovery. A systematic approach, as outlined below, can quickly isolate the problematic step.
Sources
Technical Support Center: Troubleshooting Peak Tailing in Chromatographic Analysis of N-Acetyl-S-benzyl-L-cysteine
As a Senior Application Scientist, I've frequently assisted researchers in resolving chromatographic challenges. One of the most persistent issues encountered is peak tailing, a phenomenon that compromises both the accuracy of quantification and the overall resolution of a separation. This guide is designed to provide a systematic, in-depth approach to diagnosing and resolving peak tailing specifically for N-Acetyl-S-benzyl-L-cysteine, a compound whose acidic nature presents unique challenges in reversed-phase chromatography.
This is not a simple checklist; it is a diagnostic workflow grounded in the physicochemical principles governing chromatographic separations. We will explore the "why" behind each troubleshooting step, empowering you to make informed decisions in your method development and optimization.
Frequently Asked Questions (FAQs)
Q1: What exactly is peak tailing and why is it a problem for my this compound analysis?
A1: Peak tailing refers to an asymmetrical peak where the latter half of the peak is broader than the front half.[1] Ideally, a chromatographic peak should be a symmetrical Gaussian shape. Tailing is problematic because it reduces resolution between adjacent peaks, complicates peak integration, and ultimately compromises the accuracy and precision of your quantitative results.[2][3] For this compound, this can lead to inaccurate measurements in metabolic studies or drug development assays.
Q2: What is a quick way to determine if the peak tailing is a chemical problem or a physical/system problem?
A2: The most effective diagnostic test is to inject a neutral, non-polar compound (e.g., Toluene or Acetophenone) under the same chromatographic conditions. If the neutral marker's peak is symmetrical while your this compound peak tails, the issue is chemical in nature—most likely secondary interactions with the stationary phase.[3][4] If all peaks, including the neutral marker, are tailing, the problem is likely physical, such as a column void or extra-column dead volume.[3][5]
Q3: What is considered an acceptable level of peak tailing?
A3: Peak symmetry is often quantified by the USP Tailing Factor (T) or Asymmetry Factor (As). A perfectly symmetrical peak has a tailing factor of 1.0. While a factor up to 1.5 may be acceptable for some assays, most high-precision quantitative methods require a tailing factor of less than 1.2.[6]
A Systematic Troubleshooting Workflow
Peak tailing is rarely solved by a random guess. The following workflow provides a logical progression from diagnosis to resolution.
Caption: A decision-tree workflow for troubleshooting peak tailing.
Step 1: Addressing Chemical Causes of Peak Tailing
Chemical interactions are the most frequent cause of peak tailing for polar, ionizable compounds like this compound.[2] The primary culprit is the interaction between the analyte and residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[6][7]
The Mechanism: this compound possesses a carboxylic acid group (pKa ≈ 3.4) and other polar moieties.[8] Residual silanols on the silica surface are acidic and can engage in secondary retention mechanisms, such as hydrogen bonding, with these polar groups.[2][7] This causes a portion of the analyte molecules to be retained longer than the primary hydrophobic interaction, resulting in a "tail."[9]
Caption: Effect of pH on analyte and silanol ionization state.
Protocol 1.1: Mobile Phase pH Optimization
The most critical parameter for controlling the retention of this compound is mobile phase pH. The goal is to ensure both the analyte and the surface silanols are in a single, non-reactive state.
-
Determine Target pH: For an acidic analyte, the mobile phase pH should be at least 1-2 units below its pKa to ensure it is fully protonated (neutral).[10] Given the pKa of this compound is ~3.4, a target pH of ≤ 2.5 is ideal. This also ensures that most surface silanols are protonated, minimizing their reactivity.[6][11]
-
Buffer Selection: Use a buffer with a pKa close to your target pH for stable control.[12] For a pH of 2.5, a phosphate buffer is an excellent choice.
-
Experimental Steps:
-
Prepare three mobile phases with identical organic modifier concentrations but buffered at pH 3.0, 2.7, and 2.5. Use an acid like phosphoric acid to adjust the pH.
-
Equilibrate the column thoroughly with each mobile phase before injection.
-
Inject the analyte and compare the tailing factor for each condition. You should observe a significant improvement in peak symmetry as the pH is lowered.
-
| Parameter | Setting 1 (Suboptimal) | Setting 2 (Improved) | Setting 3 (Optimal) |
| Aqueous Phase | Deionized Water | 20mM Phosphate Buffer | 20mM Phosphate Buffer |
| pH | ~4.5 (unbuffered) | 3.0 | 2.5 |
| Expected Tailing Factor | > 1.8 | 1.3 - 1.5 | < 1.2 |
Protocol 1.2: Column Selection and Use of Additives
If pH optimization alone is insufficient, your column chemistry is the next variable to address.
-
Use a High-Purity, End-Capped Column: Modern columns are typically made from high-purity "Type B" silica, which has fewer metal impurities and less acidic silanols.[7][11] "End-capping" is a chemical process that blocks a majority of the remaining silanols with a less reactive group (e.g., trimethylsilyl).[6][13] If you are using an older column, upgrading to a modern, fully end-capped C18 column is the single most effective way to reduce peak tailing for polar analytes.[3]
-
Employ an Acidic Modifier: Small concentrations (0.05-0.1%) of an acid like trifluoroacetic acid (TFA) in the mobile phase can act as a silanol-suppressing agent and an ion-pairing agent, often dramatically improving peak shape.[14] However, be aware that TFA can cause ion suppression if you are using a mass spectrometry detector.[14]
Step 2: Addressing Physical & Systemic Causes
If your neutral marker test indicated a physical problem, the issue lies within your HPLC system or the column's physical integrity. These problems typically affect all peaks in a chromatogram.[5]
Protocol 2.1: System Audit for Extra-Column Volume
Extra-column volume, or "dead volume," is any empty space in the flow path outside of the column itself. This causes the analyte band to spread, leading to broad and tailing peaks.[2]
-
Check Tubing: Ensure all tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.12 mm or 0.005 inches).[15]
-
Verify Fittings: Improperly seated ferrules in fittings are a common source of dead volume.[16] Disconnect and reconnect each fitting between the injector and detector, ensuring the tubing is fully bottomed out in the port before tightening.
-
Use an In-line Filter: Particulate matter from samples or mobile phases can clog the column inlet frit, leading to a distorted flow path and tailing peaks.[5] Installing a 0.5 µm in-line filter just before the column is a highly recommended preventative measure.
Protocol 2.2: Column Inspection and Maintenance
Over time, columns can degrade, leading to poor peak shape.
-
Look for Voids: A void at the head of the column can form due to mechanical shock or dissolution of the silica bed under high pH conditions. This creates an empty space that causes severe tailing.[3] If a void is suspected, the column usually needs to be replaced.
-
Reverse and Flush (Use with Caution): If the column inlet frit is partially blocked, and the manufacturer's instructions permit it, you can try disconnecting the column, reversing its direction, and flushing it with a strong solvent to dislodge the blockage. This should be considered a last-resort measure.
Step 3: Mitigating Method-Induced Peak Tailing
Sometimes, the issue is not with the chemistry or the hardware, but with the analytical method parameters.
Protocol 3.1: Performing a Load Study
Injecting too high a concentration of your analyte can saturate the active sites on the stationary phase, a phenomenon known as mass overload.[2]
-
Prepare a series of dilutions of your this compound standard (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 1 µg/mL).
-
Inject each concentration under the same conditions.
-
If the peak shape improves (i.e., the tailing factor decreases) at lower concentrations, you are experiencing mass overload.[4]
-
Solution: Dilute your samples to a concentration that falls within the column's linear capacity.
Protocol 3.2: Optimizing the Sample Diluent
If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion, including tailing.[1][2]
-
The Rule: The ideal sample solvent is the initial mobile phase itself.
-
Diagnosis: If your sample is dissolved in 100% acetonitrile but your gradient starts at 10% acetonitrile, this mismatch can cause poor peak shape.
-
Solution: Re-dissolve or dilute your sample in a solvent that is as weak as, or weaker than, your starting mobile phase conditions.
Analyte-Specific Considerations: Sample Stability
N-acetyl-L-cysteine (NAC), the parent compound, is known to oxidize in solution, forming the N,N'-diacetyl-cystine dimer.[17][18] While this compound is more stable, degradation over time in prepared samples is possible, potentially creating impurities that could co-elute or contribute to a distorted peak shape.
Best Practices:
-
Prepare samples fresh and analyze them promptly.
-
If samples must be stored, keep them refrigerated (4 °C) or frozen (-20 °C) and minimize exposure to air.[19][20]
-
For aqueous solutions, consider preparing them in a slightly acidic buffer (pH ~3-4) to improve stability.[17]
References
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Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]
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Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? (WKB237593). Retrieved from [Link]
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ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
Stoll, D. R., & McCalley, D. V. (2021, December 1). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. LCGC North America, 39(12), 594–600. Retrieved from [Link]
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Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
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GenTech Scientific. (2023, April 4). How to Fix Asymmetrical Chromatography Peaks. Retrieved from [Link]
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Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]
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Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]
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Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks? Retrieved from [Link]
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International Labmate. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]
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Shaklee Corporation. (n.d.). DEVELOPMENT OF A RELIABLE HPLC TEST METHOD FOR ANALYSIS OF NAC. Retrieved from [Link]
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Dolan, J. W. (1990). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC North America, 8(2), 116-120. Retrieved from [Link]
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Stoll, D. R. (2021, September 1). But My Peaks Are Not Gaussian! Part II: Physical Causes of Peak Asymmetry. LCGC North America, 39(9), 458–462. Retrieved from [Link]
-
CHROMacademy. (2018, April 9). The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry? Retrieved from [Link]
-
Mathew, M., Das, S., & Bhat, K. (2017). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. Indian Journal of Pharmaceutical Education and Research, 51(4), 683-690. Retrieved from [Link]
-
Lösungsfabrik. (2017, June 23). Peak symmetry, asymmetry and their causes in HPLC. Retrieved from [Link]
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Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Acetyl-S-benzylcysteine. PubChem Compound Database. Retrieved from [Link]
-
Al-Bayati, M. F. (2018). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N’-diacetyl-L-cystine in cell culture media. Biological and Pharmaceutical Bulletin, 41(1), 112-118. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
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LookChem. (n.d.). This compound. Retrieved from [Link]
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ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
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HPLC Experts. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Benzylmercapturic acid. PubChem Compound Database. Retrieved from [Link]
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André, N., et al. (2020). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. Pharmaceuticals, 13(9), 245. Retrieved from [Link]
-
Archakam, S. C., Chenchugari, S., & Kothapalli Banoth, C. (2018). Quantitative determination of N-Acetyl cysteine by RP-HPLC method in bulk and parenteral injection. International Journal of Pharmaceutical Sciences and Research, 9(8), 3465-3470. Retrieved from [Link]
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ResearchGate. (2020, September 22). How to stabilize n acetyl cysteine in solution? Retrieved from [Link]
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Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from [Link]
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Kromasil. (n.d.). Why does the chromatogram show peak tailing? Retrieved from [Link]
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Le, T. H., et al. (2014). Stability of N-Acetylcysteine 60 mg/mL in Extemporaneously Compounded Injectable Solutions. The Canadian Journal of Hospital Pharmacy, 67(3), 213–219. Retrieved from [Link]
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Minimizing oxidation of N-acetylcysteine and its derivatives during analysis
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Welcome to the technical support center for the analysis of N-acetylcysteine (NAC) and its derivatives. This guide is designed for researchers, analytical chemists, and drug development professionals who encounter challenges related to the oxidative instability of NAC during quantitative analysis. Here, we provide in-depth, science-backed answers to common issues, detailed troubleshooting protocols, and preventative strategies to ensure data integrity and reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Foundational Chemistry & Core Problems
Q1: Why is N-acetylcysteine so susceptible to oxidation, and what are the primary degradation products?
A1: N-acetylcysteine's instability stems from its free sulfhydryl (-SH) group, also known as a thiol. This group is highly nucleophilic and readily undergoes oxidation. The primary and most rapid oxidation pathway is the formation of a disulfide bond between two NAC molecules, yielding N,N'-diacetyl-L-cystine (Di-NAC or NACD), its dimer.[1][2]
Several factors accelerate this process:
-
pH: Oxidation rates increase significantly in neutral to alkaline solutions (pH > 7) because the thiol group deprotonates to the more reactive thiolate anion (RS⁻).[3][4]
-
Oxygen: The presence of dissolved atmospheric oxygen is a key driver of oxidation.[5]
-
Metal Ions: Trace amounts of transition metal ions, particularly copper (Cu²⁺) and iron (Fe³⁺), are potent catalysts for thiol oxidation.[3][6][7][8][9] They participate in redox cycles that generate reactive oxygen species (ROS) and facilitate electron transfer from the thiol.[6][9]
Further oxidation can occur, leading to the formation of sulfinic and sulfonic acid derivatives, though the dimer is the most common interferent in analytical chromatography.
Diagram: NAC Oxidation Pathway This diagram illustrates the primary oxidative pathway of N-acetylcysteine (NAC) to its disulfide dimer, N,N'-diacetyl-L-cystine (Di-NAC), a reaction catalyzed by oxygen and metal ions.
Section 2: Sample Collection & Preparation
Q2: I'm analyzing NAC in plasma, and my results are inconsistent. I suspect oxidation is happening before I even get to the instrument. How can I stabilize NAC in biological samples immediately upon collection?
A2: This is a critical issue. Ex-vivo oxidation in biological matrices like plasma is rapid. The moment blood is drawn, NAC is exposed to oxygen and catalytic elements within the sample. Immediate and proper stabilization is non-negotiable.
Core Strategy: The goal is to create an environment that is hostile to oxidation. This is achieved by:
-
Lowering pH: Acidification protonates the thiol group, making it less reactive.
-
Chelating Metal Ions: Sequestering catalytic metal ions stops a primary oxidation pathway.[3]
-
Immediate Processing at Low Temperature: Reducing thermal energy slows down all chemical reactions, including oxidation.
Recommended Protocol for Plasma Sample Stabilization:
-
Anticoagulant Choice: Use tubes containing EDTA. EDTA is a strong chelating agent that binds divalent cations like Cu²⁺ and Fe²⁺, effectively inhibiting metal-catalyzed oxidation.[3]
-
Immediate Acidification & Precipitation: Immediately after collection, transfer the whole blood or plasma to a tube containing a pre-aliquoted amount of acid. Perchloric acid (PCA) or trichloroacetic acid (TCA) are commonly used to achieve immediate protein precipitation and sample acidification (target pH ~2-3).[10][11] This step should be done on ice.
-
Centrifugation: Centrifuge the sample immediately at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the acidic supernatant to a clean, labeled tube for storage or immediate analysis.
-
Storage: If not analyzed immediately, samples should be frozen and stored at -80°C.
Q3: Should I try to measure total NAC (reduced + oxidized) or just the reduced form? How does that change my sample prep?
A3: The choice depends entirely on your research question (e.g., pharmacokinetics of the active drug vs. total exposure).
-
To Measure Reduced (Free) NAC: Follow the immediate stabilization protocol described in Q2. This "freezes" the redox state at the time of collection.
-
To Measure Total NAC: You must incorporate a reduction step into your sample preparation to convert all oxidized forms (like Di-NAC and NAC bound to plasma proteins) back to the parent NAC molecule.[10][12][13]
Protocol Addendum for Total NAC Analysis:
-
After collecting the plasma (preferably in EDTA tubes), add a reducing agent before the acid precipitation step.
-
Common reducing agents include dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[12][14][15] TCEP is often preferred as it is more stable, odorless, and effective over a wider pH range.
-
Incubate the sample with the reducing agent according to a validated protocol (e.g., 30 minutes at room temperature) to ensure complete reduction of all disulfide bonds.
-
Proceed with acid precipitation (Q2, Step 2) to stop the reaction and prepare the sample for analysis.
Table 1: Comparison of Common Stabilizing & Reducing Agents for NAC Analysis
| Agent | Type | Primary Mechanism | Typical Concentration | Pros | Cons |
| EDTA | Chelator | Sequesters catalytic metal ions (Cu²⁺, Fe²⁺).[3] | 1-5 mM | Prevents a major oxidation pathway; standard in blood collection tubes. | Does not prevent non-metal-catalyzed oxidation. |
| Acids (PCA, TCA) | Acidifier | Lowers pH to protonate the thiol group (-SH), making it less reactive.[10][11] | 0.1 - 1 M | Very effective at halting oxidation; simultaneously precipitates proteins. | Can cause hydrolysis of other compounds if not optimized. |
| DTT | Reductant | Reduces disulfide bonds back to free thiols.[10][12][13] | 1-10 mM | Effective and widely used for total thiol analysis. | Can be unstable in solution; has a strong odor. |
| TCEP | Reductant | Reduces disulfide bonds back to free thiols.[14][15] | 1-10 mM | More stable than DTT, odorless, effective over a broader pH range. | Can be more expensive than DTT. |
Section 3: Chromatographic Analysis & Detection
Q4: My NAC peak is showing up, but so is a second, earlier-eluting peak that grows over time, even in my standards. What is this, and how do I fix it?
A4: This is the classic presentation of NAC oxidizing to its dimer, Di-NAC, in your autosampler vials. Di-NAC is more polar than NAC and will therefore typically elute earlier in a reversed-phase HPLC system.
Solutions:
-
Mobile Phase pH: Ensure your mobile phase is acidic (pH 2.5-3.5).[15][16] Using a buffer like potassium phosphate with phosphoric acid is common.[17] A low pH keeps the thiol group on NAC protonated and stable during the chromatographic run.
-
Autosampler Temperature: Always use a refrigerated autosampler set to 4-10°C. This dramatically slows the rate of oxidation in the vials while they await injection.[15]
-
Diluent Composition: Prepare your standards and dilute your samples in an acidic, oxygen-free diluent. Using a degassed mobile phase or a solution containing a low concentration of EDTA and kept on ice can serve as an effective diluent. Never dissolve NAC in neutral water or buffer for extended periods.[15]
-
Run Sequence: Analyze samples as quickly as possible after preparation. Avoid letting samples sit in the autosampler for extended periods (e.g., overnight).
Q5: The sensitivity for my NAC analysis is poor using UV detection. What are my options?
A5: NAC lacks a strong chromophore, making high-sensitivity detection by UV challenging, especially at low wavelengths like 214 nm where many other compounds can interfere.[1][17]
Recommended Alternatives:
-
Fluorescence Detection (with Derivatization): This is a highly sensitive and specific approach. The thiol group of NAC can be reacted with a fluorogenic reagent before injection (pre-column derivatization). A common and robust reagent is N-(1-pyrenyl)maleimide (NPM), which reacts specifically with thiols to form a highly fluorescent adduct.[18][19]
-
Electrochemical Detection (ECD): ECD is inherently sensitive to redox-active compounds like thiols, but can be prone to electrode fouling.
-
Mass Spectrometry (LC-MS/MS): This is the gold standard for sensitivity and specificity.[11][12] It allows for the unambiguous identification and quantification of NAC, even in complex biological matrices. An isotope-labeled internal standard (like d3-NAC) is highly recommended for the most accurate quantification.[11]
Protocol: Pre-Column Derivatization with N-(1-pyrenyl)maleimide (NPM)
-
Sample Prep: Prepare your stabilized sample supernatant as described in Q2.
-
Buffering: Adjust the pH of an aliquot of the supernatant to ~8.0 using a suitable buffer (e.g., borate buffer). The derivatization reaction is more efficient at a slightly alkaline pH.
-
Reagent Addition: Add a solution of NPM in a solvent like acetonitrile. The concentration should be in stoichiometric excess to the highest expected NAC concentration.
-
Incubation: Incubate the mixture in the dark at a controlled temperature (e.g., 60°C for 1 hour or room temperature for a longer period) to allow the reaction to complete.
-
Reaction Quench: Stop the reaction by acidifying the sample (e.g., with HCl or PCA). This also prepares the sample for injection into a reversed-phase system.
-
Analysis: Inject the derivatized sample onto the LC system and detect the NAC-NPM adduct using a fluorescence detector (e.g., λex = 330 nm, λem = 376 nm).[18]
Diagram: Analytical Workflow for Stable NAC Quantification This workflow outlines the critical steps from sample collection to analysis, highlighting key control points for minimizing NAC oxidation.
This guide provides a foundational framework for addressing the common analytical challenges associated with N-acetylcysteine. By understanding the underlying chemistry of its degradation and implementing these robust stabilization and analytical strategies, you can significantly improve the accuracy, precision, and reliability of your results.
References
- Homogeneous Catalysis of the Oxidation of Thiols by Metal Ions. RSC Publishing.
- Homogeneous catalysis of the oxidation of thiols by metal ions. RSC Publishing.
-
Celma, C., Allué, J. A., Pruñonosa, J., Peraire, C., & Obach, R. (2000). Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry. Journal of Chromatography A, 870(1-2), 13–22. [Link]
-
Johansson, M., & Westerlund, D. (1987). Determination of N-acetylcysteine, intact and oxidized, in plasma by column liquid chromatography and post-column derivatization. Journal of Chromatography B: Biomedical Sciences and Applications, 423, 269-279. [Link]
- Recent advances in metal-catalysed oxidation reactions. Royal Society Publishing.
-
Bagiyan, G. A., Koroleva, I. K., Soroka, N. V., & Ufimtsev, A. V. (2003). Oxidation of thiol compounds by molecular oxygen in aqueous solutions. Kinetics and Catalysis, 44(4), 499-506. [Link]
-
Johansson, M., & Lenngren, C. (1991). Determination of N-acetylcysteine in human plasma by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 562(1-2), 639-645. [Link]
-
Shoup, R., & Gates, Z. (2019). Quantitation of free and total N-acetylcysteine amide and its metabolite N-acetylcysteine in human plasma using derivatization and electrospray LC-MS/MS. Journal of Chromatography B, 1110-1111, 122-130. [Link]
-
Capozzi, F., & Pozzi, D. (2016). Oxidation of thiols. ResearchGate. [Link]
-
Cotgreave, I. A., & Moldéus, P. (1988). Determination of cysteine, glutathione and N-acetylcysteine in plasma by ion-pair reversed-phase liquid chromatography and post-column derivatization. Journal of Chromatography B: Biomedical Sciences and Applications, 432, 65-74. [Link]
-
Celma, C., Allué, J. A., Pruñonosa, J., Peraire, C., & Obach, R. (2000). Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry. ResearchGate. [Link]
-
A kinetic analysis of oxidation of the antioxidant N-acetyl-l-cysteine (NAC) by Pt(IV) complexes. ResearchGate. [Link]
-
Gowda, A. P., Schaefer, A. D., & Schuck, T. K. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Cell & Gene Therapy Insights, 6(2), 303-323. [Link]
-
DEVELOPMENT OF A RELIABLE HPLC TEST METHOD FOR ANALYSIS OF NAC. IVC. [Link]
-
Ates, S., & Kadioglu, Y. (2010). Spectrophotometric Determination of N-Acetyl-L-Cysteine and N-(2-Mercaptopropionyl)-Glycine in Pharmaceutical Preparations. Molecules, 15(7), 4649-4661. [Link]
-
Reaction of N-Acetylcysteine with Cu2+: Appearance of Intermediates with High Free Radical Scavenging Activity: Implications for Anti-/Pro-Oxidant Properties of Thiols. PMC - NIH. [Link]
-
Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard. ResearchGate. [Link]
-
Lal, C., Singh, A., Kumar, A., & Singh, P. (2022). Quantification of N-acetylcysteine in drug formulations using inhibitory kinetic spectrophotometric method. Journal of Research in Pharmacy, 26(6), 1713-1722. [Link]
-
Sun, C. A., Lee, C. C., & Lin, C. T. (2007). Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection. Journal of Chromatography B, 854(1-2), 171-177. [Link]
-
Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. MDPI. [Link]
-
N-Acetylcysteine: Antioxidant, Aldehyde Scavenger, and More. ACS Publications. [Link]
-
Acetylcysteine. Wikipedia. [Link]
-
The chemistry and biological activities of N-acetylcysteine. Minerva Access. [Link]
-
Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. MDPI. [Link]
-
A LC-UV method to assay N-acetylcysteine without derivatization: analyses of pharmaceutical products. RSC Publishing. [Link]
-
Ritchie, C. D., & Pascoe, G. A. (1996). High-performance liquid chromatography assay for N-acetylcysteine in biological samples following derivatization with N-(1-pyrenyl)maleimide. Journal of Chromatography B: Biomedical Sciences and Applications, 685(2), 329-334. [Link]
-
Gowda, A. P., Schaefer, A. D., & Schuck, T. K. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Cell & Gene Therapy Insights. [Link]
-
Liu, Y., Liu, Y., & Li, W. (2015). Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard. Journal of Chromatography B, 997, 1-6. [Link]
-
Bhat, K., & Kumar, S. (2017). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. Indian Journal of Pharmaceutical Education and Research, 51(4), 643-651. [Link]
-
ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF N-ACETYL L- CYSTEINE TABLETS BY RP-HPLC. Slideshare. [Link]
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N-Acetylcysteine Reduces ROS-Mediated Oxidative DNA Damage and PI3K/Akt Pathway Activation Induced by Helicobacter pylori Infection. PMC - NIH. [Link]
-
N-acetylcysteine alleviates H2O2-induced damage via regulating the redox status of intracellular antioxidants in H9c2 cells. PMC - NIH. [Link]
-
Ezeriņa, D., Takano, Y., Hanaoka, K., Urano, Y., & Dick, T. P. (2018). N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production. Cell Chemical Biology, 25(4), 447-459.e4. [Link]
-
Superior Properties of N-Acetylcysteine Ethyl Ester over N-Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage. PMC - PubMed Central. [Link]
-
Protective effects of N-acetylcysteine on cisplatin-induced oxidative stress and DNA damage in HepG2 cells. PMC - NIH. [Link]
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Selection of appropriate mobile phase for N-Acetyl-S-benzyl-L-cysteine HPLC
Welcome to the technical support center for the HPLC analysis of N-Acetyl-S-benzyl-L-cysteine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method development and troubleshooting. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring scientifically sound and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting mobile phase for this compound analysis by reverse-phase HPLC?
A1: For this compound, a logical starting point for mobile phase selection is based on established methods for similar compounds like N-Acetyl-L-cysteine (NAC), with adjustments for the increased hydrophobicity due to the benzyl group. A typical reverse-phase isocratic mobile phase would consist of a mixture of an aqueous buffer and an organic solvent.
A recommended starting composition is:
-
Mobile Phase A: Water with an acidic modifier (e.g., 0.1% Trifluoroacetic Acid (TFA) or 0.1% Phosphoric Acid).[1][2][3]
Initial Isocratic Composition: 60% Mobile Phase A : 40% Mobile Phase B.
Causality: The benzyl group on your molecule significantly increases its hydrophobicity compared to NAC. Therefore, a higher percentage of organic solvent (acetonitrile) will be required to elute it from a C18 column in a reasonable time frame. The acidic modifier, such as TFA or phosphoric acid, is crucial for protonating the carboxylic acid group of the analyte, which suppresses its ionization and leads to better peak shape and retention on a reverse-phase column.[4]
Q2: Which HPLC column is most suitable for this analysis?
A2: A C18 column is the most common and generally suitable stationary phase for the analysis of this compound.[1][2][5]
Expertise & Experience: The non-polar nature of the C18 stationary phase provides excellent retention for the hydrophobic this compound. The choice of a 250 mm length column provides high resolving power, which is beneficial for separating the main peak from any potential impurities or degradants.
Q3: What is the optimal detection wavelength for this compound?
A3: The optimal UV detection wavelength will be primarily influenced by the benzene ring of the benzyl group. A good starting point for detection is around 210-220 nm to capture the absorbance of the amide and benzyl functional groups. For N-acetyl-L-cysteine, a wavelength of 212 nm has been found to be effective.[1][2] It is always recommended to determine the absorbance maximum by running a UV scan of the analyte in the mobile phase.
Q4: My this compound sample appears to be degrading. How can I improve its stability during sample preparation?
A4: Similar to N-Acetyl-L-cysteine, this compound can be susceptible to oxidation, particularly if free thiol impurities are present.[7] While the thioether bond in your molecule is more stable than the free thiol in NAC, sample stability is still a critical consideration.
To enhance stability:
-
Control pH: Maintaining a low pH in your sample diluent can reduce the rate of oxidative degradation.[7] Using a diluent that is similar in composition to your mobile phase A (e.g., water with 0.1% TFA) is a good practice.
-
Use of Antioxidants/Reducing Agents: If you suspect degradation due to oxidation, especially in complex matrices, the addition of a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to your sample preparation can be beneficial.[7]
-
Temperature Control: Store samples at a reduced temperature (2-8 °C) and analyze them as soon as possible after preparation.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No Peak or Very Small Peak | Injection issue. | Ensure the autosampler is functioning correctly and the injection volume is appropriate.[8] |
| Analyte is too strongly retained. | Increase the percentage of organic solvent (acetonitrile) in the mobile phase. Consider a gradient elution. | |
| Detector wavelength is incorrect. | Verify the UV-Vis absorbance spectrum of your compound and set the detector to the wavelength of maximum absorbance. | |
| Poor Peak Shape (Tailing) | Secondary interactions with the column. | Ensure the mobile phase pH is low enough (pH 2-3) to fully protonate the carboxylic acid group. Adding a stronger acid like TFA can improve peak shape.[4] |
| Column contamination or degradation. | Flush the column with a strong solvent like 100% acetonitrile or isopropanol. If the problem persists, replace the column.[4] | |
| Poor Peak Shape (Fronting) | Sample overload. | Dilute the sample and inject a smaller volume.[8] |
| Sample solvent is stronger than the mobile phase. | Whenever possible, dissolve the sample in the mobile phase.[8] | |
| Fluctuating Retention Times | Inconsistent mobile phase composition. | If using a gradient, ensure the pump's mixing performance is adequate. Pre-mixing the mobile phase can help diagnose this issue.[9] |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature.[10] | |
| Column not equilibrated. | Ensure the column is equilibrated with the mobile phase for a sufficient time before injection.[10] | |
| High Backpressure | Blockage in the system. | Systematically check for blockages, starting from the detector and moving backward. A common culprit is a blocked column frit. Back-flushing the column may help.[4] |
| Mobile phase precipitation. | Ensure all mobile phase components are fully miscible and that any buffers are soluble in the highest organic percentage used. |
Experimental Protocols
Protocol 1: Mobile Phase Preparation (0.1% TFA in Water/Acetonitrile)
-
Mobile Phase A (Aqueous):
-
Measure 1000 mL of HPLC-grade water into a clean glass reservoir.
-
Carefully add 1.0 mL of Trifluoroacetic Acid (TFA) to the water.
-
Mix thoroughly.
-
Degas the solution using a vacuum degasser or by sparging with helium for 15-20 minutes.[8]
-
-
Mobile Phase B (Organic):
-
Measure 1000 mL of HPLC-grade acetonitrile into a separate clean glass reservoir.
-
Degas the solution as described for Mobile Phase A.
-
Protocol 2: HPLC System Setup and Initial Run
-
Column: Install a C18, 4.6 x 250 mm, 5 µm column.
-
Mobile Phase:
-
Set pump A to your prepared Mobile Phase A (0.1% TFA in water).
-
Set pump B to your prepared Mobile Phase B (acetonitrile).
-
-
Initial Conditions: 60% A / 40% B.
-
Column Equilibration: Purge the system and then equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Detector: Set the UV detector to 215 nm.
-
Injection Volume: 10 µL.
-
Run Time: 15 minutes.
Visualizations
Mobile Phase Selection Workflow
Caption: Workflow for initial mobile phase selection and optimization.
Troubleshooting Logic for Peak Tailing
Caption: A logical approach to diagnosing and resolving peak tailing.
References
- Honda, T. Y., Ianiro, T. T., Ubillas, R. P., & Mergens, W. J. (n.d.). DEVELOPMENT OF A RELIABLE HPLC TEST METHOD FOR ANALYSIS OF NAC. Shaklee Corporation.
- Benchchem. (n.d.). Pre-column Derivatization of Cysteine with Bromobimane for HPLC Analysis.
- Mathew, M., et al. (2017). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. International Journal of Pharmaceutical Investigation, 51(4), 93.
- SIELC Technologies. (n.d.). Separation of S-(Acetamidomethyl)-N-(tert-butoxycarbonyl)-L-cysteine on Newcrom R1 HPLC column.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Cysteine.
- Insights.bio. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine.
- Insights.bio. (n.d.). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media.
- SIELC Technologies. (n.d.). Separation of N-Acetyl-L-cysteine on Newcrom R1 HPLC column.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- (n.d.). HPLC Troubleshooting Guide.
Sources
- 1. cdn.insights.bio [cdn.insights.bio]
- 2. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]
- 3. Separation of N-Acetyl-L-cysteine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. agilent.com [agilent.com]
- 5. ijper.org [ijper.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. s10901.pcdn.co [s10901.pcdn.co]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Purity Analysis of Synthesized N-Acetyl-S-benzyl-L-cysteine
Welcome to the technical support center for the purity analysis of N-Acetyl-S-benzyl-L-cysteine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of ensuring the purity of this important synthetic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in established scientific principles and field-proven insights.
Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common issues encountered during the synthesis and initial purity assessment of this compound.
Q1: My crude this compound sample appears oily and won't solidify. What could be the cause?
A1: This is a frequent observation and can stem from several factors. The primary culprits are often residual solvents from the reaction or workup, or the presence of unreacted starting materials and byproducts.
-
Causality: Incomplete removal of solvents like ethyl acetate, dichloromethane, or alcohols used during extraction and purification can result in an oily product. Additionally, unreacted L-cysteine, benzyl chloride, or acetic anhydride can interfere with crystallization.
-
Troubleshooting Steps:
-
Solvent Removal: Ensure your crude product is thoroughly dried under high vacuum, possibly with gentle heating (e.g., 40-50 °C), to remove residual volatile solvents.
-
Recrystallization: Attempt recrystallization from a suitable solvent system. Common choices include ethyl acetate/hexanes, ethanol/water, or isopropanol.[1] The goal is to find a solvent in which your product is soluble at elevated temperatures but sparingly soluble at room temperature or below, while impurities remain in solution or do not dissolve.
-
Chromatographic Purification: If recrystallization fails, column chromatography on silica gel may be necessary to separate the desired product from persistent impurities.[1][2]
-
Q2: My TLC analysis shows multiple spots for my purified product. How do I identify the main product and potential impurities?
A2: Thin-Layer Chromatography (TLC) is an excellent initial tool for assessing purity. Multiple spots indicate the presence of more than one compound.
-
Identification Strategy:
-
Co-spotting: Spot your reaction mixture alongside commercially available standards of your starting materials (L-cysteine, benzyl chloride) and the desired product, this compound, on the same TLC plate. This will help you identify which spots correspond to unreacted starting materials.
-
Visualization Techniques: Use multiple visualization methods. A UV lamp (254 nm) will reveal UV-active compounds. Staining with potassium permanganate or ninhydrin can help identify compounds with specific functional groups.
-
Impurity Hypothesis: Common impurities in this synthesis include the disulfide-linked dimer, N,N'-diacetyl-L-cystine, and potentially some unreacted N-acetyl-L-cysteine.[3][4]
-
Q3: What are the most critical analytical techniques for determining the definitive purity of this compound?
A3: While TLC is a good qualitative tool, quantitative purity assessment requires more sophisticated techniques. The "gold standard" is High-Performance Liquid Chromatography (HPLC), supported by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[5]
-
HPLC (High-Performance Liquid Chromatography): Provides quantitative data on the percentage purity by separating the main compound from impurities. A reversed-phase C18 column is typically used.[3][5]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: Confirms the chemical structure of your synthesized compound and can help identify the structure of impurities if they are present in sufficient concentration.
-
MS (Mass Spectrometry): Confirms the molecular weight of your product and can be coupled with HPLC (LC-MS) to identify the molecular weights of unknown impurity peaks.[5][6]
Section 2: In-Depth Troubleshooting by Analytical Technique
This section provides detailed protocols and troubleshooting for the key analytical methods used in the purity analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for quantitative purity analysis. A well-developed HPLC method can separate this compound from its potential impurities, allowing for accurate quantification.
Common Problem: My HPLC chromatogram shows poor peak shape (e.g., tailing, fronting, or broad peaks) for the main compound.
-
Causality & Troubleshooting:
| Potential Cause | Explanation | Recommended Solution |
| Inappropriate Mobile Phase pH | The carboxylic acid and secondary amide groups in the molecule are sensitive to pH. An incorrect pH can lead to interactions with the stationary phase, causing poor peak shape. | Adjust the pH of the aqueous component of your mobile phase. Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) can improve peak symmetry.[5] |
| Column Overload | Injecting too concentrated a sample can saturate the column, leading to broad or fronting peaks. | Dilute your sample and re-inject. A typical concentration for analysis is around 1 mg/mL.[5] |
| Column Contamination or Degradation | Over time, columns can become contaminated with strongly retained compounds or the stationary phase can degrade, affecting performance. | Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, the column may need to be replaced. |
| Inappropriate Solvent for Sample Dissolution | If the sample is not fully dissolved in the mobile phase, it can lead to peak splitting or tailing. | Dissolve the sample in a solvent that is compatible with the mobile phase, ideally the mobile phase itself or a weaker solvent. |
Experimental Protocol: A General-Purpose RP-HPLC Method
This protocol is a representative method and may require optimization for your specific system.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[5]
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
B: Acetonitrile
-
-
Gradient Elution: A typical gradient might run from 5% to 95% B over 20 minutes.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV at 210 nm and 254 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[5]
Workflow for HPLC Analysis
Caption: Workflow for HPLC Purity Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural confirmation and identification of impurities.
Common Problem: My ¹H NMR spectrum shows unexpected peaks that I cannot assign to the product structure.
-
Causality & Troubleshooting:
| Potential Cause | Explanation | Recommended Solution |
| Residual Solvents | Solvents used in the synthesis or purification (e.g., ethyl acetate, hexanes, ethanol) are common contaminants. | Compare the chemical shifts of the unknown peaks to a standard table of NMR solvent impurities. |
| Starting Materials | Unreacted L-cysteine or benzyl chloride may be present. | Obtain ¹H NMR spectra of your starting materials and compare them to your product spectrum. |
| Byproducts | The disulfide-linked dimer (N,N'-diacetyl-L-cystine) is a common byproduct of oxidation. | Look for characteristic signals of the dimer. The signals will be similar to the product but may have slightly different chemical shifts. |
| Water | If using a deuterated solvent that is not completely dry, a broad water peak may be observed. | Use a freshly opened ampule of deuterated solvent or dry the solvent over molecular sieves. |
Expected ¹H NMR Signals for this compound (in CDCl₃)
-
~7.3 ppm (m, 5H): Aromatic protons of the benzyl group.
-
~4.8 ppm (m, 1H): Alpha-proton (CH-N).
-
~3.7 ppm (s, 2H): Methylene protons of the benzyl group (S-CH₂-Ph).
-
~2.9 ppm (m, 2H): Beta-protons (CH₂-S).
-
~2.0 ppm (s, 3H): Acetyl methyl protons (CH₃-CO).
-
NH and COOH protons: These signals can be broad and their chemical shifts are concentration and solvent-dependent.
Mass Spectrometry (MS)
MS provides crucial information about the molecular weight of the synthesized compound and any impurities.
Common Problem: The mass spectrum shows a peak at M+2, M+23, or 2M+1 in addition to the expected [M+H]⁺ or [M-H]⁻ peak.
-
Causality & Troubleshooting:
| Observed Ion | Explanation | Confirmation |
| [M+2]⁺ | This can be due to the natural isotopic abundance of sulfur (³⁴S). | The intensity of the M+2 peak should be approximately 4.4% of the M peak for a molecule containing one sulfur atom. |
| [M+23]⁺ or [M+Na]⁺ | This is a very common adduct, especially in electrospray ionization (ESI), due to the presence of trace amounts of sodium salts. | The mass difference between this peak and the [M+H]⁺ peak will be 22 Da. |
| [2M+1]⁺ or [2M+H]⁺ | This represents the protonated dimer of your molecule, which can form in the gas phase during ionization. | The m/z of this peak will be twice the molecular weight of your compound plus one. |
Logical Flow for Impurity Identification
Caption: Logical workflow for identifying unknown impurities.
Section 3: Data Summary & Reference Information
Table 1: Common Impurities in this compound Synthesis
| Impurity | Structure | Molecular Weight | Potential Origin |
| L-Cysteine | HS-CH₂-CH(NH₂)-COOH | 121.16 | Unreacted starting material |
| N-Acetyl-L-cysteine | HS-CH₂-CH(NHCOCH₃)-COOH | 163.19 | Incomplete benzylation |
| Benzyl Chloride | C₆H₅CH₂Cl | 126.58 | Unreacted starting material |
| N,N'-Diacetyl-L-cystine | (-S-CH₂-CH(NHCOCH₃)-COOH)₂ | 324.37 | Oxidation of thiol-containing species |
References
-
Stekol, J. A. (1948). The synthesis of S-benzylthiopyruvic acid and its conversion to this compound in the rat; unavailability of thiopyruvic acid to rats for growth purposes. Journal of Biological Chemistry, 176(1), 33–38. [Link]
-
Stekol, J. A. (1948). Synthesis of S-benzyl-thiopyruvic acid and its conversion to this compound in the rat. Federation Proceedings, 7(1 Pt 1), 192. [Link]
-
Bhat, K., & Kumar, V. (2017). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. Indian Journal of Pharmaceutical Education and Research, 51(4), 633-641. [Link]
-
Takahashi, S., Kagawa, M., Shiwaku, K., & Matsubara, K. (1993). Determination of S-Benzyl-N-acetyl-l-cysteine by Gas Chromatography/Mass Spectrometry as a New Marker of Toluene Exposure. Journal of Analytical Toxicology, 17(4), 237–240. [Link]
-
Centers for Disease Control and Prevention. (2014). NMAM 8326: S-BENZYLMERCAPTURIC ACID AND S-PHENYLMERCAPTURIC ACID IN URINE. Retrieved from [Link]
-
Synthesis of Acetylcystiene. (n.d.). Retrieved from [Link]
-
Al-Mughaid, H., Al-Zereini, W., & El-Malah, A. (2022). Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. Chemistry, 4(4), 1369-1377. [Link]
-
National Center for Biotechnology Information. (n.d.). Benzylmercapturic acid. PubChem. Retrieved from [Link]
-
Shaklee Corporation. (n.d.). DEVELOPMENT OF A RELIABLE HPLC TEST METHOD FOR ANALYSIS OF NAC. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). L-Cysteine, N-acetyl-. NIST WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectrum of NAC. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000574). Retrieved from [Link]
-
Insights.bio. (n.d.). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Acetylcysteine-Impurities. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). s-Benzyl-n-acetylcysteine. PubChem. Retrieved from [Link]
-
Al-Ghabsha, T. S., & El-Rjoob, A.-W. O. (2015). Spectrophotometric Determination of N-Acetyl-L-Cysteine and N-(2-Mercaptopropionyl)-Glycine in Pharmaceutical Preparations. Journal of Analytical Methods in Chemistry, 2015, 1–7. [Link]
- Google Patents. (n.d.). CN109096161B - Preparation method of N-acetylcysteine.
-
Liu, J., et al. (2020). Challenges and Advances in the Bioproduction of L-Cysteine. International Journal of Molecular Sciences, 21(18), 6686. [Link]
-
Veeprho. (n.d.). N-Acetyl-L-cysteine | CAS 616-91-1. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to the Validation of N-Acetyl-S-benzyl-L-cysteine as a Biomarker for Low-Level Toluene Exposure
For researchers and professionals in drug development and occupational health, the precise measurement of low-level exposure to industrial solvents like toluene is paramount. Chronic exposure, even at concentrations below established occupational limits, is associated with potential neurological and developmental toxicity.[1][2] Historically, biomonitoring of toluene exposure has relied on metabolites such as hippuric acid (HA) and o-cresol. However, these markers suffer from significant limitations, particularly a lack of sensitivity and specificity at low exposure levels.[3][4][5][6] This guide provides an in-depth validation and comparison of N-Acetyl-S-benzyl-L-cysteine, also known as S-benzylmercapturic acid (SBMA), as a superior biomarker for assessing low-level toluene exposure. We will delve into the metabolic rationale, present comparative experimental data, and provide a detailed analytical protocol for its quantification.
The Metabolic Fate of Toluene: A Rationale for Biomarker Selection
Upon inhalation, the primary route of occupational exposure, toluene is metabolized in the liver.[2][7] The majority (around 80%) is oxidized at the methyl group by cytochrome P450 enzymes to form benzyl alcohol, which is then rapidly metabolized to benzoic acid and conjugated with glycine to be excreted as hippuric acid.[7][8] A minor pathway involves the aromatic ring oxidation to form cresols (o-, m-, and p-cresol).[9] Another, less prominent but highly specific, metabolic route involves conjugation with glutathione, leading to the formation and excretion of S-benzylmercapturic acid (SBMA).[7]
The choice of a biomarker is dictated by its ability to accurately reflect the exposure dose, especially at low levels. While hippuric acid is the most abundant metabolite, its high and variable background levels in urine, influenced by diet (e.g., benzoate preservatives in foods and drinks), make it an unreliable indicator for low-level toluene exposure.[2][10] Similarly, o-cresol, while more specific than hippuric acid, can be influenced by smoking and still presents detectable background levels in unexposed individuals.[11][12] SBMA, being a product of a minor but highly specific metabolic pathway, offers a compelling alternative with significantly lower background interference.[13][14]
Caption: Metabolic pathways of toluene leading to key urinary biomarkers.
Comparative Performance of Toluene Biomarkers
The superiority of a biomarker is determined by its analytical performance characteristics. A comprehensive review of published data demonstrates the advantages of SBMA over traditional markers, particularly in the context of low-level exposure.
| Parameter | This compound (SBMA) | Hippuric Acid (HA) | o-Cresol | Unmetabolized Toluene (Urine/Blood) |
| Specificity | High. Minimal endogenous background. Levels in unexposed controls are often below the detection limit (0.2 µg/L).[13][14] | Low. High and variable background levels from diet (benzoates).[2][10] | Moderate. Background levels present, can be influenced by smoking.[11][12] | High. Specific to toluene exposure. |
| Sensitivity for Low Exposure | High. Can distinguish exposed from non-exposed individuals at toluene concentrations <1-15 ppm.[13][14][15] | Very Low. Unreliable for exposures below 30-50 ppm.[13][16] | Moderate. More sensitive than HA, can distinguish exposure down to ~3 ppm.[3][13] | High. Can detect exposure at <2 ppm.[4][17] |
| Correlation with Airborne Toluene (r-value) | Strong (r ≈ 0.7).[13][14][15][18] | Weak at low levels (r ≈ 0.24-0.27 for <50 ppm).[3][4][5] | Moderate to Strong (r ≈ 0.6-0.89).[3][5][13] | Strong (r ≈ 0.67-0.84).[4][11][12] |
| Confounding Factors | Minimal. Some studies suggest potential influence from cosmetics containing benzyl alcohol, but generally robust.[19] | Diet (benzoates), certain medications.[2][9] | Smoking.[11][12] | Potential for sample contamination due to volatility. |
| Analytical Method | LC-MS/MS | HPLC-UV, GC-MS | HPLC, GC-MS | Headspace GC-MS |
| Overall Suitability for Low-Level Exposure | Excellent. Considered superior to HA and o-cresol.[13][14] | Poor. Not recommended for low-level monitoring.[6] | Good. A viable alternative, but less specific than SBMA.[3][5] | Excellent. A strong contender, but requires stringent sample handling. |
Validated Analytical Protocol: Quantification of SBMA in Urine by LC-MS/MS
The gold standard for quantifying SBMA is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), owing to its exceptional sensitivity and specificity.[19][20][21]
Caption: Experimental workflow for the quantification of urinary SBMA.
Step-by-Step Methodology
This protocol is based on established and validated methods for SBMA analysis.[21][22][23]
-
Sample Collection and Storage:
-
Collect end-of-shift urine samples in sterile containers.
-
To ensure stability, samples should be cooled immediately and stored frozen at -20°C or below until analysis.[22]
-
-
Materials and Reagents:
-
SBMA certified reference standard.
-
Isotopically labeled internal standard (IS), e.g., this compound-d5.[24]
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid or acetic acid.
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode).
-
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of SBMA and the internal standard in methanol.
-
Create a series of calibration standards by spiking pooled, blank human urine with known concentrations of SBMA (e.g., 0.5 to 120 µg/L).[21]
-
Prepare QC samples at low, medium, and high concentrations from a separately weighed stock solution to ensure accuracy and precision.[23]
-
-
Sample Preparation (Solid Phase Extraction):
-
Rationale: SPE is crucial for removing interfering matrix components from the urine, such as salts and pigments, which can cause ion suppression in the mass spectrometer. This "clean-up" step enhances the sensitivity and reliability of the measurement.
-
Thaw urine samples, standards, and QCs.
-
To a defined volume of each sample (e.g., 0.5 mL), add a fixed amount of the internal standard solution. The IS is critical for correcting for any analyte loss during sample preparation and for variations in instrument response.[22]
-
Condition the SPE cartridge according to the manufacturer's instructions (typically with methanol followed by water).
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove hydrophilic interferences while retaining SBMA.
-
Elute SBMA and the IS from the cartridge using a stronger solvent, such as acetonitrile or methanol.[22]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for injection.
-
-
LC-MS/MS Analysis:
-
Rationale: This technique provides two layers of specificity. The High-Performance Liquid Chromatography (HPLC) step separates SBMA from other components in the extract based on its chemical properties and retention time. The tandem mass spectrometer then provides definitive identification and quantification by selecting the specific precursor ion of SBMA and detecting its unique fragment ions.
-
Chromatography:
-
Column: Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).[22]
-
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization, Negative (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions. For SBMA, a common transition is m/z 252 → 123. For a deuterated standard like d5-SBMA, the transition would be m/z 257 → 128.[23]
-
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for the SBMA and internal standard MRM transitions.
-
Calculate the ratio of the SBMA peak area to the IS peak area.
-
Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
-
Determine the concentration of SBMA in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Results are typically reported in µg/L and can be corrected for urine dilution by dividing by the urinary creatinine concentration (reported as µg/g creatinine).
-
Conclusion: Establishing SBMA as the Gold Standard
The validation data strongly supports the use of this compound (SBMA) as a highly specific and sensitive biomarker for the assessment of low-level toluene exposure. Its performance characteristics are demonstrably superior to those of traditional markers like hippuric acid and o-cresol.[13][14] The negligible background levels in unexposed populations allow for a clear distinction between exposed and non-exposed individuals, a critical requirement for modern occupational and environmental health studies.[13] While unmetabolized toluene in urine or blood also offers excellent sensitivity, the stability and ease of handling of SBMA, a non-volatile metabolite, present a practical advantage in large-scale biomonitoring studies. The implementation of a robust and validated LC-MS/MS method, as detailed in this guide, provides the analytical rigor required to confidently establish SBMA as the biomarker of choice for accurately quantifying low-level toluene exposure.
References
- Tardif, R., et al. (1999). o-cresol: a good indicator of exposure to low levels of toluene. PubMed.
- Fustinoni, S., et al. (2008). Comparison Between Urinary o-Cresol and Toluene as Biomarkers of Toluene Exposure. International Archives of Occupational and Environmental Health.
- Kawai, T., et al. (2008). Evaluation of biomarkers of occupational exposure to toluene at low levels. PubMed.
- Valla, C., et al. (2016). Comparison Between Urinary o-Cresol and Toluene as Biomarkers of Toluene Exposure. ResearchGate.
- Tardif, R., et al. (1999). O-cresol: a good indicator of exposure to low levels of toluene. R Discovery.
- de Oliveira, G. A. R., et al. (2021). Toluene: correlation between occupational exposure limits and biological exposure indices. Scielo.
- Inoue, O., et al. (2004). Benzylmercapturic Acid Is Superior to Hippuric Acid and O-Cresol as a Urinary Marker of Occupational Exposure to Toluene. PubMed.
- Fustinoni, S., et al. (2008). Comparison between urinary o-cresol and toluene as biomarkers of toluene exposure. PubMed.
- Rastkari, N., et al. (2017). Analytical Techniques for Monitoring of Toluene and Xylene Exposure Biomarkers Hippuric Acid and Methylhippuric Acid in Human Urine Samples. Taylor & Francis Online.
- De Rosa, E., et al. (1985). Biomonitoring of occupational toluene exposure. PubMed.
- Schettgen, T., et al. (2008). Fast determination of urinary S-phenylmercapturic acid (S-PMA) and S-benzylmercapturic acid (S-BMA) by column-switching liquid chromatography-tandem mass spectrometry. PubMed.
- Ong, C. N., et al. (2010). BIOLOGICAL MONITORING FOR OCCUPATIONAL EXPOSURE TO TOLUENE. American Industrial Hygiene Association Journal.
- Chou, J. S., et al. (2006). Measurement of Benzylmercapturic Acid in Human Urine by Liquid Chromatography-Electrospray Ionization-Tandem Quadrupole Mass. Journal of Analytical Toxicology.
- Inoue, O., et al. (1996). Toluene itself as the best urinary marker of toluene exposure. PubMed.
- Chou, J. S., et al. (2006). Measurement of benzylmercapturic acid in human urine by liquid chromatography-electrospray ionization-tandem quadrupole mass spectrometry. PubMed.
- Safe Work Australia. (n.d.). Health monitoring - Guide for toluene. Safe Work Australia.
- Inoue, O., et al. (2004). Benzylmercapturic acid is superior to hippuric acid and o-cresol as a urinary marker of occupational exposure to toluene. ResearchGate.
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A Senior Application Scientist's Guide to N-Acetyl-S-benzyl-L-cysteine Quantification: HPLC-UV vs. LC-MS/MS
Introduction: The Analytical Imperative for a Key Biomarker
N-Acetyl-S-benzyl-L-cysteine, also known as S-benzylmercapturic acid (BMA), is a crucial metabolite for biomonitoring human exposure to toluene, a widely used industrial solvent.[1][2][3][4] Unlike traditional markers such as hippuric acid or o-cresol, BMA offers superior specificity and sensitivity, particularly at low exposure levels, as it is not typically present in the urine of unexposed individuals.[1][2] The accurate and precise quantification of this biomarker is therefore paramount in occupational health, toxicology, and environmental exposure studies.
The choice of analytical instrumentation is a critical decision point that dictates the sensitivity, specificity, and throughput of the quantification workflow. The two most prominent techniques in this field are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide provides an in-depth, objective comparison of these two platforms, grounded in experimental principles and performance data, to empower researchers to select the optimal method for their analytical objectives.
Chapter 1: Principles of Detection: Seeing vs. Weighing
The fundamental difference between HPLC-UV and LC-MS/MS lies in the detector—the component that identifies and quantifies the analyte as it elutes from the chromatography column.
-
HPLC-UV: This technique relies on the principle of light absorption.[5] this compound possesses a chromophore (the benzyl group) that absorbs UV light at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the analyte in the sample. Think of this as identifying a compound by its color; if another compound with the same "color" (UV absorbance) elutes at the same time, the detector cannot distinguish them.[5]
-
LC-MS/MS: This is a far more specific technique that identifies compounds based on their intrinsic molecular weight and structural properties. After separation by the LC system, molecules are ionized and enter the mass spectrometer. The instrument acts as a molecular scale, first isolating the specific mass-to-charge ratio (m/z) of the BMA molecule (the parent ion). It then fragments this parent ion and measures the m/z of a specific, characteristic fragment ion.[5] This two-stage filtering makes the detection extraordinarily selective and sensitive.[6]
Chapter 2: The Analytical Workflow: A Step-by-Step Comparison
To truly understand the practical implications of choosing one technique over the other, we must examine the entire experimental workflow, from sample preparation to data analysis. The following protocols are representative methodologies for each platform.
Workflow Visualization
The diagram below illustrates the key decision points and procedural differences in the analytical workflows for HPLC-UV and LC-MS/MS.
Caption: Comparative workflow for BMA quantification.
Protocol 1: HPLC-UV Method
This method is designed for robustness but requires rigorous sample cleanup to mitigate interferences from the complex urine matrix.
-
Sample Preparation (The Causality of Cleanliness):
-
Objective: To isolate BMA from endogenous compounds that also absorb UV light, preventing co-elution and inaccurate quantification.
-
Step 1: Thaw a 1 mL aliquot of urine. Add an internal standard (e.g., N-Acetyl-S-p-tolyl-L-cysteine) to correct for extraction variability.
-
Step 2: Acidify the sample to pH ~3 with formic acid. This is a critical step to neutralize the carboxylic acid group of BMA, making it less polar and enabling its retention on a reversed-phase SPE cartridge.
-
Step 3: Perform Solid Phase Extraction (SPE). Condition a C18 SPE cartridge. Load the acidified sample. Wash with a weak organic solvent (e.g., 5% methanol in water) to remove salts and highly polar interferences. Elute BMA with a stronger solvent like methanol or acetonitrile.
-
Step 4: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the mobile phase. This step concentrates the sample, helping to meet the sensitivity requirements of the UV detector.
-
-
Instrumentation and Analysis:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[7]
-
Mobile Phase: An isocratic or gradient mixture of an acidic aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).[8][9] The acidic modifier is essential for good peak shape.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector set to approximately 210-220 nm.[7][9]
-
Run Time: Typically longer (15-30 minutes) to ensure sufficient chromatographic resolution from interfering peaks.[6]
-
Protocol 2: LC-MS/MS Method
This method leverages the specificity of the mass spectrometer, often allowing for simplified sample preparation and significantly higher throughput.
-
Sample Preparation (The 'Dilute-and-Shoot' Advantage):
-
Objective: To simply dilute the sample and add an internal standard, relying on the MS detector's specificity to isolate the analyte signal.
-
Step 1: Thaw a 100 µL aliquot of urine (note the smaller sample volume).[10]
-
Step 2: Add an isotopically labeled internal standard (e.g., this compound-d5). This is the gold standard, as it co-elutes perfectly with the analyte and corrects for both extraction variability and matrix-induced ion suppression/enhancement.[11]
-
Step 3: Dilute the sample 1:10 with the initial mobile phase.
-
Step 4: Centrifuge to pellet any particulates and transfer the supernatant to an autosampler vial. In many cases, the rigorous SPE cleanup can be omitted.[12][13]
-
-
Instrumentation and Analysis:
-
Column: A fast-separating C18 column (e.g., 50 mm x 2.1 mm, <3 µm).
-
Mobile Phase: A rapid gradient using similar components as HPLC (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Flow Rate: 0.4-0.6 mL/min.
-
Injection Volume: 5-10 µL.
-
Detection: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Run Time: Significantly shorter (2-5 minutes) due to the detector's ability to resolve co-eluting compounds by mass.[6][10]
-
Chapter 3: Performance Metrics: A Quantitative Showdown
The ultimate suitability of a method is defined by its validation parameters. The following table summarizes typical performance characteristics for the two techniques in the context of BMA quantification.
| Performance Parameter | HPLC-UV | LC-MS/MS | Rationale & Expert Insight |
| Sensitivity (LOQ) | ~10 - 50 µg/L (100-500 ng/mL)[8][9] | < 0.2 - 5 µg/L (0.2-5 ng/mL) [1][15] | LC-MS/MS is orders of magnitude more sensitive, making it the only viable choice for detecting low-level environmental or occupational exposures.[10] |
| Specificity / Selectivity | Moderate | Excellent | HPLC-UV is susceptible to interferences from endogenous matrix components or drug metabolites that have similar retention times and UV absorbance.[6] LC-MS/MS provides unequivocal identification through specific mass transitions, virtually eliminating false positives. |
| Linearity (r²) | > 0.995 | > 0.998 | Both techniques can achieve excellent linearity, but LC-MS/MS often maintains it over a much wider dynamic range (3-4 orders of magnitude). |
| Precision (%RSD) | < 10% | < 10% | With proper internal standardization, both methods can deliver high precision. The use of a stable isotope-labeled internal standard in LC-MS/MS provides superior correction for matrix effects.[11] |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% | Accuracy is highly dependent on the quality of the sample preparation and calibration standards. LC-MS/MS is less prone to bias from unresolved interferences. |
| Sample Volume | 0.5 - 1.0 mL | 0.05 - 0.1 mL | The high sensitivity of LC-MS/MS allows for the use of significantly less sample, which is critical when dealing with precious or limited-volume samples (e.g., in pediatric studies).[10] |
| Throughput | Lower (~2-4 samples/hr) | Higher (~12-20 samples/hr) | The combination of simplified sample prep and rapid chromatographic run times gives LC-MS/MS a substantial advantage in high-throughput screening.[10] |
Chapter 4: The Final Verdict: Choosing the Right Tool for the Job
The decision between HPLC-UV and LC-MS/MS is not about which technique is "better," but which is more appropriate for the specific research question and available resources.
Choose HPLC-UV when:
-
High Concentrations are Expected: Analyzing samples from individuals with known high-level toluene exposure.
-
Budget is a Primary Constraint: HPLC systems have a significantly lower capital investment and lower operational costs.[5]
-
LC-MS/MS is Unavailable: It serves as a robust and reliable workhorse when the ultimate sensitivity is not required.
-
Method Development Simplicity is Key: HPLC-UV methods can be simpler to develop and validate for routine assays.
Choose LC-MS/MS when:
-
Trace-Level Quantification is Required: This is the non-negotiable standard for modern biomonitoring of low-level environmental and occupational exposures.[5]
-
High Specificity is Critical: When absolute certainty of analyte identity is needed, especially in complex biological matrices or litigation-related testing.
-
High Throughput is Necessary: For large-scale epidemiological studies or clinical trials where hundreds or thousands of samples must be analyzed efficiently.[12]
-
Sample Volume is Limited: When working with precious or small-volume samples.
References
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- Singh, V., Aldawsari, M., & Al-Miman, T. (2021). Positive Ion Tandem Mass Spectrometry Offers Enhanced Structural Insights for the Discovery of Mercapturic Acids. Chemical Research in Toxicology.
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- (n.d.). An LC-MS/MS method to profile urinary mercapturic acids, metabolites of electrophilic intermediates of occupational and environmental toxicants. Sigma-Aldrich.
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A Comparative Guide to the Metabolism of N-Acetyl-S-benzyl-L-cysteine and S-benzyl-L-cysteine
This guide provides a detailed comparison of the metabolic pathways of N-Acetyl-S-benzyl-L-cysteine (BENC) and S-benzyl-L-cysteine (SBC), two structurally related sulfur-containing amino acid derivatives. Understanding the biotransformation of these compounds is critical for researchers in drug development and toxicology, as their metabolic fate dictates their pharmacokinetic profiles, efficacy, and potential for toxicity. This document synthesizes current knowledge, presents comparative data, and provides detailed experimental protocols for the investigation of their metabolism.
Introduction
This compound (BENC), also known as S-benzylmercapturic acid, is a mercapturic acid derivative. Mercapturic acids are the final products of a major detoxification pathway for a wide range of xenobiotics.[1][2][3] This pathway, known as the mercapturic acid pathway, involves the conjugation of electrophilic compounds with glutathione (GSH), followed by enzymatic degradation to the corresponding N-acetylcysteine conjugate, which is then typically excreted in the urine.[1][2][3]
S-benzyl-L-cysteine (SBC) is the deacetylated precursor to BENC and a cysteine S-conjugate.[4] Cysteine S-conjugates are key intermediates in the mercapturic acid pathway but can also be substrates for other metabolic enzymes, leading to different metabolic outcomes.[5][6] The presence or absence of the N-acetyl group is a critical determinant of the metabolic divergence between these two molecules.
Core Metabolic Pathways: A Tale of Two Moieties
The primary metabolic distinction between BENC and SBC lies in their initial biotransformation steps. BENC, as a mercapturic acid, is generally considered a detoxification product destined for excretion. However, it can undergo deacetylation to form SBC, a crucial metabolic crossroads.
The Metabolic Fate of this compound (BENC)
The metabolism of BENC is primarily characterized by its potential for deacetylation. This reaction is catalyzed by aminoacylases, particularly acylase I, which hydrolyze the N-acetyl bond to yield S-benzyl-L-cysteine (SBC).[7][8] This conversion is a critical step, as it transforms a relatively stable mercapturic acid into a more reactive cysteine S-conjugate. The deacetylation of N-acetyl-L-cysteine (NAC), a related compound, has been shown to occur in the intestinal mucosa and lumen, which can impact its oral bioavailability.[1] A similar mechanism can be anticipated for BENC.
Once deacetylated to SBC, the subsequent metabolic pathway follows that of SBC, as detailed below. Direct excretion of unchanged BENC in the urine is also a possible, albeit potentially minor, route of elimination.[9]
The Metabolic Fate of S-benzyl-L-cysteine (SBC)
S-benzyl-L-cysteine (SBC) stands at a metabolic junction, with two primary competing pathways: N-acetylation to form BENC, or cleavage of the carbon-sulfur bond by cysteine S-conjugate β-lyase (C-S lyase).[4][5]
-
N-Acetylation: SBC can be N-acetylated to form BENC, completing a cycle if BENC is the initial compound. This reaction is catalyzed by N-acetyltransferases.[4]
-
C-S Lyase Pathway: The more significant and often toxification-associated pathway for cysteine S-conjugates is cleavage by cysteine S-conjugate β-lyase.[5][6] This pyridoxal 5'-phosphate (PLP)-dependent enzyme catalyzes the β-elimination of the benzylthio group, yielding benzyl mercaptan (also known as benzyl thiol), pyruvate, and ammonia.[5][10] Benzyl mercaptan is a reactive thiol that can undergo further metabolism, including S-methylation to S-methyl benzyl sulfide or conjugation with glucuronic acid.[5]
The action of C-S lyase is a critical bioactivation step for certain xenobiotics, as the resulting thiols can be highly reactive and cytotoxic.[5][6]
Visualizing the Metabolic Pathways
The following diagrams illustrate the distinct and interconnected metabolic pathways of BENC and SBC.
Caption: Interconversion of BENC and SBC.
Caption: C-S Lyase Pathway for SBC Metabolism.
Comparative Summary of Metabolic Parameters
The following table provides a comparative overview of the key metabolic features of BENC and SBC, based on established principles of xenobiotic metabolism.
| Feature | This compound (BENC) | S-benzyl-L-cysteine (SBC) |
| Primary Metabolic Pathway | Deacetylation to SBC | Cleavage by C-S lyase |
| Key Enzymes | Aminoacylase I | Cysteine S-conjugate β-lyase, N-acetyltransferase |
| Primary Metabolites | S-benzyl-L-cysteine (SBC) | Benzyl mercaptan, Pyruvate, Ammonia |
| Potential for Bioactivation | Indirect, following conversion to SBC | Direct, via C-S lyase pathway |
| Likely Route of Excretion | Primarily as unchanged BENC or metabolites of SBC | Metabolites (e.g., S-methylated or glucuronidated benzyl mercaptan derivatives) |
Experimental Protocols for Metabolic Investigation
To empirically determine the metabolic fate of BENC and SBC, a combination of in vitro and in vivo studies is essential. The following are detailed, representative protocols that can be adapted for this purpose.
In Vitro Metabolism using Liver S9 Fractions
This protocol is designed to assess the initial biotransformation of BENC and SBC in a subcellular fraction containing both microsomal and cytosolic enzymes.
Objective: To determine the rate of metabolism and identify the primary metabolites of BENC and SBC in liver S9 fractions.
Materials:
-
This compound (BENC)
-
S-benzyl-L-cysteine (SBC)
-
Liver S9 fractions (from rat, human, or other species of interest)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (HPLC grade)
-
Formic acid (for HPLC mobile phase)
-
Incubator shaker (37°C)
-
Microcentrifuge
-
HPLC system with UV or mass spectrometric detection
Procedure:
-
Prepare Incubation Mixtures: In microcentrifuge tubes, prepare the following reaction mixtures on ice:
-
Test incubations: 10 µL of BENC or SBC (from a 10 mM stock solution in buffer), 20 µL of liver S9 fraction (e.g., 20 mg/mL protein), 50 µL of NADPH regenerating system, and 820 µL of potassium phosphate buffer.
-
Negative control (without NADPH): Same as the test incubation, but replace the NADPH regenerating system with buffer.
-
Negative control (without S9): Same as the test incubation, but replace the S9 fraction with buffer.
-
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate Reaction: Start the reaction by adding the substrate (BENC or SBC).
-
Incubation: Incubate at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60, and 120 minutes).
-
Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: Vortex the samples and centrifuge at 14,000 x g for 10 minutes to precipitate proteins.
-
Sample Analysis: Transfer the supernatant to HPLC vials for analysis.
-
HPLC-MS/MS Analysis: Analyze the samples using a C18 reverse-phase HPLC column with a gradient elution of water and acetonitrile containing 0.1% formic acid. Monitor for the disappearance of the parent compound and the appearance of predicted metabolites (e.g., SBC for BENC incubations; benzyl mercaptan derivatives for SBC incubations).
In Vivo Metabolism Study in Rodents
This protocol outlines a basic in vivo study to investigate the metabolic profile of BENC and SBC in a rodent model.
Objective: To identify and quantify the major metabolites of BENC and SBC in the urine and plasma of rats.
Materials:
-
This compound (BENC)
-
S-benzyl-L-cysteine (SBC)
-
Wistar rats (male, 8-10 weeks old)
-
Metabolic cages for urine and feces collection
-
Vehicle for dosing (e.g., saline or corn oil)
-
Materials for blood collection (e.g., syringes, EDTA tubes)
-
Analytical standards for parent compounds and potential metabolites
-
LC-MS/MS system for quantitative analysis
Procedure:
-
Animal Acclimation: Acclimate rats to the metabolic cages for at least 3 days prior to the study.
-
Dosing: Administer a single oral or intravenous dose of BENC or SBC (e.g., 10 mg/kg) to the rats. A control group should receive the vehicle alone.
-
Sample Collection:
-
Urine: Collect urine at various intervals (e.g., 0-8h, 8-24h, 24-48h).
-
Blood: Collect blood samples via tail vein or cardiac puncture at predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose). Process blood to obtain plasma.
-
-
Sample Preparation:
-
Urine: Centrifuge to remove particulates. Samples may require enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase) to detect conjugated metabolites.
-
Plasma: Perform protein precipitation with acetonitrile.
-
-
Sample Analysis: Analyze the prepared urine and plasma samples by LC-MS/MS to identify and quantify the parent compounds and their metabolites.
Conclusion
The metabolic pathways of this compound and S-benzyl-L-cysteine diverge significantly due to the presence of the N-acetyl group. BENC, a mercapturic acid, is predisposed to deacetylation, which can lead to the formation of the more reactive cysteine S-conjugate, SBC. SBC, in turn, is a substrate for the C-S lyase pathway, a route that can lead to the formation of reactive thiols. A thorough understanding of these metabolic differences, supported by robust in vitro and in vivo experimental data, is paramount for the accurate assessment of the safety and efficacy of xenobiotics containing these structural motifs.
References
-
Richardson, K. A., Edwards, V. T., Jones, B. C., & Hutson, D. H. (1991). Metabolism in the rat of a model xenobiotic plant metabolite S-benzyl-N-malonyl-L-cysteine. Xenobiotica, 21(3), 371-382. [Link]
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The Superior Specificity of N-Acetyl-S-benzyl-L-cysteine (SBMA) for Monitoring Toluene Exposure: A Comparative Guide
In the landscape of occupational and environmental health, the precise monitoring of exposure to volatile organic compounds is paramount. Toluene, a widely used industrial solvent, presents a significant health risk, necessitating the use of reliable biomarkers for exposure assessment. This guide provides an in-depth evaluation of N-Acetyl-S-benzyl-L-cysteine (S-benzylmercapturic acid, SBMA), a minor but highly specific urinary metabolite of toluene. We will objectively compare its performance against traditional biomarkers, supported by experimental data and detailed analytical protocols, to equip researchers, scientists, and drug development professionals with the critical information needed for accurate biomonitoring.
The Metabolic Fate of Toluene: The Origin of Biomarkers
Understanding the metabolic pathways of toluene is fundamental to appreciating the specificity of its biomarkers. Upon inhalation or dermal absorption, toluene is primarily metabolized in the liver. The majority (approximately 80%) is oxidized at the methyl group by cytochrome P450 enzymes to form benzyl alcohol. This is further oxidized to benzoic acid, which is then conjugated with glycine to form hippuric acid, the major metabolite excreted in urine.[1][2] A minor pathway involves the aromatic hydroxylation of toluene to form cresols, with o-cresol being a recognized biomarker.
A smaller, yet highly significant, fraction of toluene is metabolized via a pathway leading to the formation of SBMA.[3][4] This involves the formation of a reactive benzyl radical that conjugates with glutathione, a key cellular antioxidant. Subsequent enzymatic cleavage and N-acetylation result in the formation of SBMA, which is then excreted in the urine.[4] The specificity of SBMA stems from this distinct metabolic route.
Caption: Metabolic pathways of toluene leading to the formation of major and minor urinary biomarkers.
Comparative Analysis of Toluene Biomarkers
The ideal biomarker should exhibit a strong correlation with exposure levels, high specificity, and sensitivity, particularly at low concentrations. Here, we compare SBMA with traditional toluene biomarkers.
| Biomarker | Advantages | Disadvantages | Correlation with Toluene Exposure (r-value) | Specificity |
| This compound (SBMA) | - Highly specific, negligible background levels in unexposed individuals.[4][5] - Good correlation with low-level toluene exposure.[6][7] | - Minor metabolite, present at lower concentrations. | 0.61 - 0.7[5][6] | High |
| Hippuric Acid | - Major metabolite, abundant in urine. | - High and variable background levels from diet (e.g., benzoates) and other sources.[1][4][8] - Poor correlation at low exposure levels.[6][7] | 0.12 (at low exposure) - 0.85[6][7] | Low |
| o-Cresol | - More specific than hippuric acid. | - Influenced by smoking.[9][10] - Background levels present in the general population.[5][9] | 0.17 (at low exposure) - 0.81[6][7] | Moderate |
| Unmetabolized Toluene (Urine/Blood) | - Direct measure of exposure. - Good correlation with exposure, especially at low levels.[6][7] | - Volatile, requiring special collection and handling procedures.[11] - Invasive sampling for blood.[12] | 0.79 - 0.83[6][7] | High |
Key Insights:
-
Specificity is the defining advantage of SBMA. Unlike hippuric acid and o-cresol, SBMA is typically absent in the urine of individuals not exposed to toluene.[5] This makes it an excellent qualitative and quantitative marker, especially for confirming low-level exposures.
-
Complementary roles. While unmetabolized toluene also offers high specificity, the stability and non-invasive collection of urine for SBMA analysis present practical advantages in many monitoring scenarios.
Experimental Protocol: Quantification of SBMA in Urine by LC-MS/MS
The following protocol outlines a robust and sensitive method for the determination of SBMA in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is based on established and validated procedures.[13][14][15]
Caption: A typical workflow for the analysis of urinary SBMA by LC-MS/MS.
Step-by-Step Methodology:
-
Sample Collection and Storage: Collect end-of-shift urine samples in polyethylene bottles. If not analyzed immediately, samples should be frozen at -20°C or below to ensure stability.[14]
-
Internal Standard Spiking: Thaw urine samples and centrifuge to remove particulates. To a known volume of urine (e.g., 1 mL), add an internal standard solution (e.g., ¹³C₆-labeled SBMA) to correct for matrix effects and variations in extraction efficiency.[16]
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with water to remove interfering hydrophilic compounds.
-
-
Elution: Elute the SBMA and the internal standard from the cartridge using an appropriate solvent, such as methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Chromatography: Perform chromatographic separation on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and acetonitrile, both typically containing a small amount of formic or acetic acid to improve peak shape.[14][17]
-
Ionization: Utilize an electrospray ionization (ESI) source operating in negative ion mode.[13][14]
-
Detection: Employ a tandem mass spectrometer set to Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for both SBMA and its labeled internal standard.[17]
-
-
Quantification: Generate a calibration curve using standards of known SBMA concentrations. Quantify the SBMA in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. Results are typically reported in ng/mL or normalized to creatinine concentration (µg/g creatinine) to account for urine dilution.[2]
Conclusion
The evidence strongly supports the use of this compound (SBMA) as a superior biomarker for toluene exposure, particularly in scenarios requiring high specificity and the assessment of low-level exposure. Its negligible background levels in unexposed populations eliminate the ambiguity associated with traditional markers like hippuric acid and o-cresol. While unmetabolized toluene in urine or blood also offers high specificity, the practical advantages of sample stability and non-invasive collection make SBMA an excellent choice for large-scale biomonitoring studies and routine occupational health surveillance. The availability of sensitive and robust LC-MS/MS methods further solidifies its position as a reliable tool for researchers and drug development professionals.
References
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- Fustinoni, S., Mercadante, R., Campo, L., & Foà, V. (2008). Comparison between urinary o-cresol and toluene as biomarkers of toluene exposure. International archives of occupational and environmental health, 81(4), 433-442.
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- Marchand, A., Aranda-Rodriguez, R., & Tardif, R. (2015). Human inhalation exposures to toluene, ethylbenzene, and m-xylene and physiologically based pharmacokinetic modeling of exposure biomarkers in exhaled air, blood, and urine. Journal of occupational and environmental hygiene, 12(10), 671-684.
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- Inoue, O., Seiji, K., Watanabe, T., Kasahara, M., Nakatsuka, H., & Ikeda, M. (1988). Urinary benzylmercapturic acid as a marker of occupational exposure to toluene. International archives of occupational and environmental health, 60(2), 121-125.
- Chou, J. S., Lin, Y. C., Ma, Y. C., Sheen, J. F., & Shih, T. S. (2007). Measurement of Benzylmercapturic Acid in Human Urine by Liquid Chromatography-Electrospray Ionization-Tandem Quadrupole Mass Spectrometry. Journal of Analytical Toxicology, 31(7), 387–392.
- Ghittori, S., Maestri, L., & Imbriani, M. (2004). Biological monitoring of exposure to solvents using the chemical itself in urine: Application to toluene. La Medicina del lavoro, 95(5), 370-379.
- NIOSH. (2014). S-BENZYLMERCAPTURIC ACID AND S-PHENYLMERCAPTURIC ACID IN URINE: METHOD 8326. NIOSH Manual of Analytical Methods (NMAM), Fifth Edition.
- Fustinoni, S., Mercadante, R., Campo, L., & Foà, V. (2008). Comparison between urinary o-cresol and toluene as biomarkers of toluene exposure. International Archives of Occupational and Environmental Health, 81(4), 433–442.
- Takahashi, S., Kagawa, M., Shiwaku, K., & Matsubara, K. (1994). Determination of S-Benzyl-N-acetyl-l-cysteine by Gas Chromatography/Mass Spectrometry as a New Marker of Toluene Exposure. Journal of Analytical Toxicology, 18(2), 78-80.
- Fustinoni, S., Mercadante, R., Campo, L., & Foà, V. (2008). Comparison between urinary o-cresol and toluene as biomarkers of toluene exposure. International archives of occupational and environmental health, 81(4), 433–442.
- NIOSH. (1994). HIPPURIC ACID in urine: METHOD 8300. NIOSH Manual of Analytical Methods (NMAM), Fourth Edition.
- Tardif, R., & Brodeur, J. (1999). Biomarkers of toluene exposure in rats: Mercapturic acids versus traditional indicators (urinary hippuric acid and o-cresol and blood toluene). Toxicology and applied pharmacology, 156(2), 118-126.
- Singh, S., Kumar, A., & Verma, P. (2024). Rapid determination of hippuric acid as an exposure biomarker of toluene using a colorimetric assay and comparison with high-performance liquid chromatography. Scientific reports, 14(1), 9935.
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A Comparative Guide to the Diagnostic Accuracy of Urinary N-Acetyl-S-benzyl-L-cysteine for Toluene Intoxication
For researchers and professionals in drug development and occupational health, the precise assessment of exposure to industrial solvents like toluene is paramount. Toluene, a ubiquitous chemical in industrial processes, poses significant health risks, necessitating reliable and sensitive biomarkers for monitoring intoxication. This guide provides an in-depth comparison of the diagnostic accuracy of urinary N-Acetyl-S-benzyl-L-cysteine (S-PMA), also known as S-benzylmercapturic acid (SBMA), with traditional biomarkers, hippuric acid and o-cresol. We will delve into the metabolic rationale for each biomarker, present comparative experimental data, and provide a detailed protocol for the quantification of urinary S-PMA.
The Metabolic Fate of Toluene: A Foundation for Biomarker Selection
Upon entering the body, primarily through inhalation, toluene is metabolized through several pathways. The major route, accounting for approximately 80% of absorbed toluene, involves the oxidation of the methyl group by cytochrome P450 enzymes to form benzoic acid. This is then conjugated with glycine to produce hippuric acid, which is excreted in the urine.[1] A minor pathway involves the aromatic hydroxylation of toluene to form cresols, with o-cresol being a specific metabolite.[1][2]
A third, and highly specific, pathway involves the conjugation of a reactive metabolite of toluene with glutathione (GSH), catalyzed by glutathione S-transferase (GST). This conjugate is further metabolized to this compound (S-PMA), a mercapturic acid, which is then excreted in the urine.[1] Understanding these distinct metabolic routes is crucial for appreciating the relative strengths and weaknesses of each resulting biomarker.
Caption: Metabolic pathways of toluene leading to the formation of urinary biomarkers.
Comparative Analysis of Urinary Biomarkers for Toluene Exposure
The ideal biomarker for toluene intoxication should exhibit high sensitivity, specificity, and a strong correlation with the level of exposure. While hippuric acid and o-cresol have been historically used, recent evidence strongly supports the superiority of S-PMA.[3][4]
| Biomarker | Metabolic Pathway | Correlation with Toluene Exposure | Specificity | Sensitivity for Low-Level Exposure |
| This compound (S-PMA) | Glutathione Conjugation | High (r ≈ 0.7)[3][5] | High; minimal background levels in non-exposed individuals.[3][4] | Superior; can detect exposure at < 1 ppm.[3] |
| Hippuric Acid | Oxidation to Benzoic Acid & Glycine Conjugation | Moderate (r ≈ 0.6)[3] | Low; significant background levels from diet (e.g., benzoates in food and drinks).[2][6] | Poor; only reliable for exposures > 30-50 ppm.[3][6] |
| o-Cresol | Aromatic Hydroxylation | Moderate (r ≈ 0.6)[3] | Moderate; influenced by smoking and diet.[7] | Moderate; can detect exposure at ~3 ppm.[3] |
Key Insights from Comparative Data:
-
Specificity is a critical differentiator. S-PMA's primary advantage lies in its high specificity. Unlike hippuric acid, which has significant endogenous and dietary sources, S-PMA levels in unexposed individuals are typically below the limit of detection.[3] This makes it a more reliable indicator of toluene-specific exposure, especially at low concentrations.
-
Sensitivity at low exposure levels. In modern occupational settings, toluene exposure limits are often low. S-PMA demonstrates superior sensitivity in this range, capable of distinguishing exposed from non-exposed individuals at toluene concentrations below 1 ppm.[3] In contrast, hippuric acid is generally considered unsuitable for monitoring exposure below 200 mg/m³.[7]
-
Correlation with exposure. Studies have shown a stronger correlation between urinary S-PMA concentrations and the intensity of toluene exposure compared to hippuric acid and o-cresol.[3][5] This allows for a more accurate quantitative assessment of the absorbed dose.
Experimental Protocol: Quantification of Urinary S-PMA by LC-MS/MS
The gold standard for the quantification of urinary S-PMA is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), owing to its high sensitivity and specificity.[8][9] The following protocol outlines a robust method for this analysis.
Caption: Workflow for the quantification of urinary S-PMA using LC-MS/MS.
Step-by-Step Methodology:
-
Sample Collection and Storage: Collect end-of-shift urine samples in polypropylene containers. If not analyzed immediately, samples should be stored at -20°C or below to ensure the stability of S-PMA.[8]
-
Internal Standard Spiking: Thaw urine samples and vortex to ensure homogeneity. To a known volume of urine (e.g., 1 mL), add an internal standard solution (e.g., isotopically labeled S-PMA) to correct for matrix effects and variations in sample preparation.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., a mixed-mode anion exchange polymer) with methanol followed by water.
-
Load the urine sample onto the conditioned cartridge.
-
Wash the cartridge with water and then a mild organic solvent (e.g., methanol/water mixture) to remove interferences.
-
-
Elution: Elute the S-PMA and internal standard from the SPE cartridge using an appropriate solvent mixture (e.g., methanol with a small percentage of formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Chromatography: Perform chromatographic separation on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of water with formic acid (A) and methanol or acetonitrile with formic acid (B).
-
Mass Spectrometry: Utilize a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for both S-PMA and the internal standard in Multiple Reaction Monitoring (MRM) mode for sensitive and selective detection.
-
-
Quantification: Construct a calibration curve using standards of known S-PMA concentrations prepared in a blank urine matrix. Quantify the S-PMA concentration in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Conclusion: The Ascendancy of S-PMA in Toluene Biomonitoring
The evidence overwhelmingly supports the adoption of urinary this compound as the biomarker of choice for assessing toluene exposure. Its superior specificity, sensitivity, and strong correlation with exposure levels, particularly in the low-dose ranges relevant to current occupational safety standards, set it apart from the traditional markers of hippuric acid and o-cresol. While the analytical methodology for S-PMA, typically LC-MS/MS, is more sophisticated, the significant gains in diagnostic accuracy and the elimination of confounding factors from diet and lifestyle justify its implementation. For researchers and drug development professionals investigating the effects of toluene or developing countermeasures, the use of S-PMA provides a more reliable and scientifically robust foundation for their studies.
References
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Inoue, O., Kanno, E., Yusa, T., Kakizaki, M., Ukai, H., Okamoto, S., ... & Ikeda, M. (2004). Benzylmercapturic Acid Is Superior to Hippuric Acid and O-Cresol as a Urinary Marker of Occupational Exposure to Toluene. Toxicology Letters, 147(2), 177-186. [Link]
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Maia, D. V., de Paula, M., & de Oliveira, A. R. M. (2018). A simple and sensitive LC-MS/MS method for the determination of S-phenylmercapturic acid in human urine. Journal of the Brazilian Chemical Society, 29, 2198-2205. [Link]
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Perico, A., & Pezzagno, G. (2021). Toluene: correlation between occupational exposure limits and biological exposure indices. Jornal Brasileiro de Patologia e Medicina Laboratorial, 57. [Link]
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Jafari, M. J., Karami, M., & Fard, R. F. (2020). Feasibility the Biological Monitoring of Workers Exposed to Benzene and Toluene via Measuring the Parent Compounds in the Exhaled Breath. Archives of Occupational Health, 4(1), 503-510. [Link]
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Schettgen, T., Musiol, A., & Kraus, T. (2008). Fast determination of urinary S-phenylmercapturic acid (S-PMA) and S-benzylmercapturic acid (S-BMA) by column-switching liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 863(1), 131-137. [Link]
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St-Amand, A., & Ayotte, P. (2021). Assessment of Occupational Exposure to BTEX in a Petrochemical Plant via Urinary Biomarkers. International Journal of Environmental Research and Public Health, 18(11), 5894. [Link]
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Wang, Y., Li, C., Zhang, Y., & Li, H. (2021). Point-of-Care Testing of Benzene Metabolite S-Phenylmercapturic Acid Using Salt-Induced Phase Separation Combined with Nanoparticle-Based Surface-Enhanced Raman Spectroscopy. ACS Applied Nano Materials, 4(7), 7129-7137. [Link]
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Purwanto, S., & Lestari, F. (2017). Development and validation of HPLC method for determination of S-phenylmercapturic acid (S-PMA) in urine. Research Journal of Pharmacy and Technology, 10(9), 2975-2979. [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for N-Acetyl-S-benzyl-L-cysteine
In the landscape of drug development and clinical research, the precise and accurate quantification of biomarkers is paramount. N-Acetyl-S-benzyl-L-cysteine (SBAC), a mercapturic acid derivative, serves as a critical biomarker for assessing exposure to toluene. The reliability of toxicokinetic and biomonitoring studies hinges on the robustness of the analytical methods employed for its quantification. This guide provides an in-depth comparison of commonly employed analytical techniques for the determination of SBAC, offering insights into their respective principles, performance characteristics, and the critical process of cross-validation.
The Imperative of Method Validation and Cross-Validation
The validation of an analytical method is the process of establishing, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1][2][3] Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guideline Q2(R1), include accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, and range.[1][2][3][4]
When analytical data is generated from different methods or laboratories, cross-validation becomes essential to demonstrate that the data are comparable.[5][6][7] This is particularly crucial in long-term studies or when methods are transferred between sites. The U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation underscores the importance of cross-validation to ensure data integrity.[5][6]
Analytical Techniques for this compound Determination
The primary analytical techniques for the quantification of SBAC and other mercapturic acids include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of analytical chemistry, separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For SBAC analysis, reversed-phase HPLC is commonly employed.
Experimental Protocol: A Representative RP-HPLC Method
A stability-indicating RP-HPLC method for N-acetyl-L-cysteine (a related compound) can be adapted for SBAC analysis.[8][9]
-
Chromatographic System: An Agilent 1260 infinity series or equivalent HPLC system equipped with a UV-DAD detector.[10]
-
Column: A C18 column (e.g., YMC-Pack Pro C18, 250 x 4.6 mm, 5 µm).[8][9]
-
Mobile Phase: An isocratic elution with a mixture of acetonitrile and water (e.g., 4:96 v/v) containing 0.1% trifluoroacetic acid (TFA).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Injection Volume: 20 µL.[8]
-
Column Temperature: 25 °C.[8]
-
Detection: UV detection at 212 nm.[8]
-
Sample Preparation: Samples are dissolved in the mobile phase to the desired concentration.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This technique is often considered the gold standard for bioanalytical quantification due to its ability to minimize matrix effects and provide structural information.
Experimental Protocol: A Validated LC-MS/MS Method
A validated LC-MS/MS method for the simultaneous determination of benzylmercapturic acid in urine serves as an excellent reference.[11]
-
Chromatographic System: A liquid chromatograph coupled to a triple-quadrupole mass spectrometer.
-
Sample Preparation: Solid-phase extraction is typically used for sample clean-up and enrichment.[11]
-
Chromatographic Separation: Separation is achieved on a suitable reversed-phase column.
-
Mass Spectrometry: The analysis is performed in negative ion mode using multiple reaction monitoring (MRM). Isotope-labeled internal standards are used for quantification.[11]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like SBAC, derivatization is required to increase their volatility.
Experimental Protocol: A GC-MS Method for SBAC
A method for the determination of SBAC in urine by GC-MS has been reported.[12][13]
-
Sample Preparation: SBAC is extracted from urine using a multi-step liquid-liquid extraction process.[12]
-
Derivatization: The extracted SBAC is derivatized to make it volatile. For instance, derivatization with 2-propanol and pentafluoropropionic anhydride can be performed.[13]
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Analysis: The derivatized SBAC is analyzed using selected ion monitoring (SIM) with a deuterium-labeled internal standard for quantification.[12]
Performance Comparison of Analytical Methods
The choice of an analytical method is often a trade-off between sensitivity, selectivity, cost, and throughput. The following table summarizes the typical performance characteristics of HPLC-UV, LC-MS/MS, and GC-MS for the analysis of SBAC, based on published data for SBAC and related mercapturic acids.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Specificity/Selectivity | Moderate; potential for interference from co-eluting compounds. | High; based on precursor/product ion transitions. | High; based on mass-to-charge ratio of fragment ions. |
| Linearity (R²) | >0.99[8][10] | >0.99[11][14] | >0.998[12] |
| Accuracy (% Recovery) | Typically 98-102%[9] | 98.4-100.8%[15] | Not explicitly stated, but method is validated. |
| Precision (% RSD) | <2%[9] | Intra-day: 2.2-4.3%, Inter-day: <15%[15][16] | Not explicitly stated, but method is validated. |
| Limit of Detection (LOD) | ~0.1 µg/mL[8] | 0.30-0.40 µg/L[11] | 0.01 mg/L (10 µg/L)[12] |
| Limit of Quantitation (LOQ) | ~0.18 µg/mL[8] | ~1 µg/L | 0.01 mg/L (10 µg/L)[12] |
| Throughput | Moderate | High | Low to Moderate |
| Cost per Sample | Low | High | Moderate |
Cross-Validation Workflow
The process of cross-validation ensures that different analytical methods yield comparable results. This is a critical step when, for example, transitioning from an HPLC-UV method used in early development to a more sensitive LC-MS/MS method for clinical trials.
Caption: Workflow for the cross-validation of two analytical methods.
Causality Behind Experimental Choices
-
Choice of Column: C18 columns are widely used for reversed-phase chromatography due to their hydrophobic nature, which allows for good retention and separation of moderately polar compounds like SBAC.
-
Mobile Phase Additives: The addition of an acid like TFA to the mobile phase helps to suppress the ionization of carboxylic acid groups in SBAC, leading to better peak shape and retention.
-
Internal Standards: The use of stable isotope-labeled internal standards in MS-based methods is crucial for correcting for matrix effects and variations in instrument response, thereby improving accuracy and precision.[11]
-
Derivatization in GC-MS: Derivatization is a necessary step to increase the volatility and thermal stability of SBAC, making it amenable to GC analysis.
Conclusion: Selecting the Appropriate Method
The choice of the analytical method for this compound should be guided by the specific requirements of the study.
-
HPLC-UV is a cost-effective and robust method suitable for routine analysis where high sensitivity is not a primary concern, such as in formulation development.
-
LC-MS/MS offers the highest sensitivity and selectivity, making it the preferred method for bioanalytical studies in complex matrices like plasma and urine, where low concentrations of the analyte are expected.[11][14][15][16]
-
GC-MS provides high selectivity and good sensitivity but is often more labor-intensive due to the need for derivatization, making it less suitable for high-throughput applications.[12][13]
Ultimately, a thorough validation of the chosen method is essential to ensure the generation of reliable and reproducible data. When multiple methods are used, a well-designed cross-validation study is imperative to guarantee the consistency and integrity of the analytical results across the entire lifecycle of a drug development program.
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Performance characteristics of different internal standards for N-Acetyl-S-benzyl-L-cysteine analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of biomarkers is paramount. N-Acetyl-S-benzyl-L-cysteine (SBAC), a mercapturic acid derivative, is a critical biomarker for assessing exposure to toluene. Its reliable measurement in biological matrices such as urine and plasma is essential for toxicological and pharmacokinetic studies. The cornerstone of a robust analytical method, particularly in liquid chromatography-mass spectrometry (LC-MS), is the choice of an appropriate internal standard (IS). This guide provides an in-depth comparison of the performance characteristics of different internal standards for the analysis of this compound, supported by experimental principles and data from analogous studies.
The Critical Role of Internal Standards in Bioanalysis
In LC-MS-based bioanalysis, the journey of an analyte from the biological matrix to the detector is fraught with potential for variability. Sample preparation, injection volume inconsistencies, and fluctuations in the mass spectrometer's ionization efficiency can all introduce errors. An internal standard is a compound with physicochemical properties similar to the analyte of interest, added at a known concentration to all samples, calibrators, and quality controls. Its primary function is to normalize the analytical signal of the analyte, thereby compensating for variations and ensuring the accuracy and precision of the quantitative results.
The ideal internal standard should co-elute with the analyte, experience similar extraction recovery, and be subject to the same matrix effects.[1] For this compound analysis, the two main categories of internal standards are stable isotope-labeled (SIL) internal standards and structural analogs.
Performance Comparison: Stable Isotope-Labeled vs. Structural Analog Internal Standards
The consensus in the scientific community strongly favors the use of stable isotope-labeled internal standards for quantitative bioanalysis.[1][2] While a direct head-to-head performance study for this compound was not identified in the literature, extensive evidence from the analysis of other mercapturic acids and small molecules allows for a robust comparison of expected performance.[3][4]
| Performance Characteristic | Stable Isotope-Labeled IS (e.g., d5-SBAC) | Structural Analog IS (e.g., N-Acetyl-S-phenyl-L-cysteine) | Rationale & Causality |
| Accuracy | High | Moderate to Low | SIL internal standards have nearly identical chemical and physical properties to the analyte, ensuring they track each other closely through the analytical process. Structural analogs, while similar, can exhibit different extraction recoveries and responses to matrix effects, leading to biased results.[4] |
| Precision | High | Moderate | The co-elution and identical ionization behavior of SIL internal standards effectively correct for variations, resulting in lower relative standard deviations (RSDs). Structural analogs may not co-elute perfectly or respond identically to matrix components, leading to higher variability. |
| Matrix Effect Compensation | Excellent | Poor to Moderate | Matrix effects, the suppression or enhancement of ionization by co-eluting matrix components, are a significant challenge in bioanalysis. As SIL internal standards co-elute and have the same ionization efficiency as the analyte, they experience the same matrix effects and provide effective normalization. Structural analogs with different retention times will be subjected to different matrix effects, leading to inaccurate quantification.[1] |
| Recovery Correction | Excellent | Moderate | The near-identical chemical nature of a SIL internal standard ensures that its recovery during sample preparation (e.g., solid-phase extraction) mirrors that of the analyte. A structural analog may have different solubility and binding characteristics, leading to dissimilar recovery rates. |
| Specificity | High | High | Both types of internal standards are chosen to be chromatographically resolved from endogenous matrix components. |
Table 1: Comparison of Performance Characteristics of Internal Standards for this compound Analysis
The Gold Standard: Stable Isotope-Labeled this compound
Commercially available deuterium-labeled this compound, such as this compound-d5, is the recommended internal standard for the quantitative analysis of SBAC.[5][6] The five deuterium atoms on the benzyl ring provide a sufficient mass shift for detection by a tandem mass spectrometer without significantly altering the molecule's chromatographic behavior.
Why Deuterium Labeling is Effective:
-
Minimal Isotopic Effect: The substitution of hydrogen with deuterium results in a negligible change in the compound's polarity and retention time in reversed-phase chromatography. This ensures co-elution with the unlabeled analyte, a critical factor for effective matrix effect compensation.
-
Mass Shift: The mass difference of 5 Daltons allows for the specific detection of the internal standard without interference from the analyte.
-
Chemical Identity: The SIL-IS behaves identically to the analyte during sample extraction, storage, and ionization, providing the most accurate correction for any losses or variations.
Experimental Protocols
The following protocols outline a validated approach for the analysis of this compound in urine using a stable isotope-labeled internal standard.
I. Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Thawing and Spiking: Thaw frozen urine samples to room temperature. Vortex each sample to ensure homogeneity. To a 1.0 mL aliquot of urine, add 20 µL of a 1 µg/mL solution of this compound-d5 in methanol.
-
Acidification: Acidify the samples by adding 100 µL of 1 M hydrochloric acid.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing sequentially with 3 mL of methanol and 3 mL of deionized water.
-
Sample Loading: Load the acidified urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 10% methanol in water.
-
Elution: Elute the analyte and internal standard with 2 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
II. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: Return to 5% B
-
10.1-15 min: Equilibrate at 5% B
-
-
-
Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) 252.1 → Product ion (m/z) 123.0
-
This compound-d5: Precursor ion (m/z) 257.1 → Product ion (m/z) 128.0
-
-
Visualizing the Workflow
Caption: Logical relationship between the analyte and different internal standards.
Conclusion and Recommendation
The robust and reliable quantification of this compound is critically dependent on the use of an appropriate internal standard. Based on established principles of bioanalysis and extensive evidence from related compounds, a stable isotope-labeled internal standard, such as this compound-d5, is unequivocally the superior choice. Its ability to accurately correct for variations in sample preparation, chromatographic performance, and mass spectrometric ionization is unmatched by structural analogs. For researchers aiming for the highest level of data quality, integrity, and compliance with regulatory guidelines, the adoption of a stable isotope-labeled internal standard is not just a recommendation but a necessity.
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Sabatini, L., Barbieri, A., Indiveri, P., Mattioli, S., & Violante, F. S. (2008). Validation of an HPLC-MS/MS method for the simultaneous determination of phenylmercapturic acid, benzylmercapturic acid and o-methylbenzyl mercapturic acid in urine as biomarkers of exposure to benzene, toluene and xylenes. Journal of Chromatography B, 863(1), 115-122. [Link]
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Rabbani, N., & Thornalley, P. J. (2012). A quick, convenient and economical method for the reliable determination of methylglyoxal in millimolar concentrations: the N-acetyl-L-cysteine assay. Analytical and Bioanalytical Chemistry, 403(10), 2843-2848. [Link]
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A Comparative Guide to Biomarkers for Occupational Toluene Exposure: N-Acetyl-S-benzyl-L-cysteine vs. o-Cresol
For researchers, scientists, and drug development professionals tasked with ensuring workplace safety, the accurate monitoring of occupational exposure to volatile organic compounds like toluene is paramount. Toluene, a widely used industrial solvent, poses significant health risks, affecting the central nervous system, and potentially causing reproductive and developmental issues.[1][2] Biological monitoring of exposure provides a more integrated assessment of uptake from all routes, including inhalation and dermal absorption, compared to ambient air monitoring alone. This guide provides an in-depth comparison of two prominent urinary biomarkers for toluene exposure: N-Acetyl-S-benzyl-L-cysteine (S-benzylmercapturic acid, SBMA) and o-cresol.
Historically, hippuric acid was a commonly used biomarker for toluene exposure. However, its utility is limited by high and variable background levels from dietary sources, making it difficult to discern occupational exposure.[3] This has led to the adoption of more specific biomarkers like o-cresol and, more recently, SBMA. This guide will delve into the metabolic origins, analytical methodologies, and comparative performance of SBMA and o-cresol, providing the technical insights necessary to make informed decisions for your occupational health and safety programs.
The Metabolic Fate of Toluene: A Tale of Two Pathways
The choice of a biomarker is intrinsically linked to the metabolic fate of the parent compound. Toluene is primarily metabolized in the liver, where it undergoes oxidation. The major metabolic pathway, accounting for approximately 80% of absorbed toluene, involves the oxidation of the methyl group by cytochrome P450 (CYP) enzymes, primarily CYP2E1, to form benzyl alcohol.[4] This is further oxidized to benzoic acid, which is then conjugated with glycine to form hippuric acid and excreted in the urine.
A minor percentage of toluene is metabolized through two other key pathways that give rise to o-cresol and SBMA.
Formation of o-Cresol: A small fraction of toluene undergoes ring oxidation by CYP enzymes (including CYP1A2 and CYP2B6) to form cresols, with o-cresol being a prominent isomer.[4][5] This metabolite is then conjugated with glucuronic acid or sulfate before urinary excretion.
Formation of S-Benzylmercapturic Acid (SBMA): Another minor metabolic pathway involves the initial oxidation of the methyl group to benzyl alcohol. A portion of this benzyl alcohol is conjugated with glutathione, a process that ultimately leads to the formation of SBMA, which is then excreted in the urine.[6][7]
Visualizing Toluene Metabolism
Caption: Metabolic pathways of toluene leading to the formation of urinary biomarkers.
Head-to-Head Comparison: SBMA vs. o-Cresol
The ideal biomarker should be sensitive, specific, have a good correlation with exposure levels, and exhibit low background concentrations in unexposed individuals. Here, we compare SBMA and o-cresol based on these critical parameters.
| Feature | This compound (SBMA) | o-Cresol |
| Specificity | High. SBMA is considered a more specific biomarker for toluene exposure.[6][7][8] However, exposure to benzyl alcohol, found in some consumer products, can also lead to SBMA formation.[9][10] | Moderate. While a reliable indicator, o-cresol levels can be influenced by dietary sources and smoking.[11][12][13] |
| Sensitivity | High, especially at low exposure levels. Studies have shown that SBMA can distinguish between exposed and non-exposed individuals at lower toluene concentrations than o-cresol.[7][8][14] | Good, but may be less sensitive than SBMA at very low exposure levels. [15][16] |
| Correlation with Exposure | Good. A strong correlation between urinary SBMA levels and airborne toluene concentrations has been demonstrated in several studies (correlation coefficient r ≈ 0.7).[8][14] | Good. o-Cresol levels also show a good correlation with toluene exposure (correlation coefficient r ≈ 0.6-0.89).[8][15][16] |
| Background Levels | Very low to undetectable in non-exposed individuals.[7][8] This provides a clear baseline for detecting occupational exposure. | Present in the urine of the general population, which can complicate the interpretation of results at low exposure levels.[8][11][13] |
| Analytical Method | Typically requires more sophisticated techniques like LC-MS/MS for sensitive and specific quantification.[6][17][18] | Can be analyzed by GC-FID, GC-MS, or HPLC , which are widely available in analytical laboratories.[19][20][21][22] |
Key Takeaway: For monitoring low-level occupational exposure to toluene, SBMA demonstrates clear advantages in terms of specificity and low background levels, leading to a more reliable assessment. While o-cresol remains a valid biomarker, its utility can be compromised by confounding factors, particularly when assessing exposure near the occupational exposure limits.
Experimental Protocols for Biomarker Analysis
The reliability of biomarker data is heavily dependent on robust and validated analytical methodologies. Below are detailed, step-by-step protocols for the determination of SBMA and o-cresol in urine.
Protocol 1: Determination of this compound (SBMA) in Urine by LC-MS/MS
This method, adapted from established protocols, provides high sensitivity and specificity for the quantification of SBMA.[17][18]
1. Sample Collection and Storage:
-
Collect end-of-shift urine samples in sterile containers.
-
Record the time of collection and any potential co-exposures.
-
Freeze samples at -20°C or lower until analysis to ensure stability.[23]
2. Sample Preparation (Solid-Phase Extraction):
-
Thaw urine samples to room temperature and vortex to ensure homogeneity.
-
Spike a 1 mL aliquot of urine with an internal standard (e.g., ¹³C₆-labeled SBMA) to correct for matrix effects and extraction losses.[17]
-
Acidify the sample with a suitable acid (e.g., formic acid).
-
Condition a C18 solid-phase extraction (SPE) cartridge with methanol followed by water.
-
Load the acidified urine sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the SBMA and internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 reversed-phase column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of acid (e.g., formic acid) to improve peak shape.
-
-
Mass Spectrometry (MS/MS):
-
Operate the mass spectrometer in negative electrospray ionization (ESI-) mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification. Monitor specific precursor-to-product ion transitions for both SBMA and its labeled internal standard. This provides high selectivity and reduces chemical noise.
-
4. Quantification:
-
Generate a calibration curve using a series of standards with known concentrations of SBMA and a fixed concentration of the internal standard.
-
Calculate the concentration of SBMA in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Visualizing the SBMA Analysis Workflow
Caption: Experimental workflow for the analysis of urinary SBMA.
Protocol 2: Determination of o-Cresol in Urine by GC-MS
This protocol is based on well-established methods for the analysis of urinary o-cresol and involves a hydrolysis step to measure the total (free and conjugated) concentration.[19][20][21][24]
1. Sample Collection and Storage:
-
Collect end-of-shift urine samples in sterile containers.
-
Store samples at 4°C if analyzed within a week, or at -20°C for longer-term storage.[19]
2. Sample Preparation (Hydrolysis and Extraction):
-
Pipette a known volume of urine (e.g., 5 mL) into a screw-cap glass tube.
-
Add an internal standard (e.g., 3,4-dimethylphenol).[21]
-
Acid Hydrolysis: Add a strong acid (e.g., concentrated HCl) to the urine sample to hydrolyze the glucuronide and sulfate conjugates of o-cresol.[20][21][24]
-
Heat the sample in a water bath (e.g., 95-100°C for 1.5-2 hours) to complete the hydrolysis.[24]
-
Cool the sample to room temperature.
-
Liquid-Liquid Extraction: Add an organic solvent (e.g., methylene chloride or diethyl ether) and vortex vigorously to extract the o-cresol and internal standard.[20][21]
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube.
-
Concentrate the extract under a stream of nitrogen.
3. GC-MS Analysis:
-
Gas Chromatography (GC):
-
Inject a small volume of the concentrated extract into the GC.
-
Use a capillary column (e.g., DB-5) suitable for separating phenolic compounds.
-
Employ a temperature program that provides good resolution of o-cresol from other urinary components and the internal standard.
-
-
Mass Spectrometry (MS):
-
Operate the mass spectrometer in electron ionization (EI) mode.
-
Use Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity by monitoring characteristic ions for o-cresol and the internal standard.
-
4. Quantification:
-
Prepare a calibration curve by analyzing standards containing known concentrations of o-cresol and a fixed concentration of the internal standard.
-
Determine the concentration of o-cresol in the urine samples by comparing the peak area ratio of the analyte to the internal standard with the calibration curve.
Visualizing the o-Cresol Analysis Workflow
Caption: Experimental workflow for the analysis of urinary o-cresol.
Conclusion and Recommendations
Both this compound (SBMA) and o-cresol are valuable biomarkers for monitoring occupational exposure to toluene. However, the choice between them should be guided by the specific requirements of the monitoring program.
-
For routine monitoring of workers with potential for moderate to high toluene exposure, o-cresol analysis by GC-MS or a similar technique offers a reliable and cost-effective solution. The analytical methods are well-established and widely available.
-
For assessing low-level toluene exposure, or in situations where high specificity is crucial, SBMA is the superior biomarker. Its low background levels and high specificity provide a clearer picture of occupational uptake, particularly when exposure levels are near the established occupational exposure limits. The higher initial investment in LC-MS/MS instrumentation is justified by the increased confidence in the resulting data.
Ultimately, the goal of any biological monitoring program is to protect worker health. A thorough understanding of the strengths and limitations of each biomarker, coupled with the implementation of robust and validated analytical methods, is essential for achieving this goal. This guide provides the foundational knowledge to empower researchers and occupational health professionals to design and implement effective toluene exposure monitoring strategies.
References
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ACGIH. (2014). TLVs and BEIs based on the documentation of the Threshold Limit Values for chemical substances and physical agents and Biological Exposure Indices. American Conference of Governmental Industrial Hygienists. [Link]
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- B'Hymer, C. (2011). Validation of an HPLC-MS/MS method for the determination of urinary S-benzylmercapturic acid and S-phenylmercapturic acid.
- Boatto, G., Nieddu, M., Pau, A., & Carta, A. (2004). Determination of o-cresol in human blood by headspace solid-phase microextraction and gas chromatography-mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 806(1), 125–129.
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Chou, J. S., Lin, Y. C., Ma, Y. C., Sheen, J. F., & Shih, T. S. (2006). Measurement of benzylmercapturic acid in human urine by liquid chromatography-electrospray ionization-tandem quadrupole mass spectrometry. Journal of analytical toxicology, 30(5), 306–312. [Link]
- De Smet, R., Van Kaer, J., Van Vlem, B., De Cubber, A., Brunet, P., Lameire, N., & Vanholder, R. (1998). The removal of p-cresol, a uremic toxin, by different dialysis membranes and modes.
- Fustinoni, S., Mercadante, R., Campo, L., Scibetta, L., Valla, C., & Foà, V. (2005). Determination of urinary ortho- and meta-cresol in humans by headspace SPME gas chromatography/mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 817(2), 309–317.
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Inoue, O., Kanno, E., Yusa, T., Kakizaki, M., Ukai, H., Okamoto, S., ... & Ikeda, M. (2002). Urinary benzylmercapturic acid as a marker of occupational exposure to toluene. International archives of occupational and environmental health, 75(6), 341–348. [Link]
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Inoue, O., Kanno, E., Yusa, T., Kakizaki, M., Ukai, H., Okamoto, S., ... & Ikeda, M. (2004). Benzylmercapturic acid is superior to hippuric acid and o-cresol as a urinary marker of occupational exposure to toluene. Toxicology letters, 147(2), 177–186. [Link]
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National Institute for Occupational Safety and Health. (2016). NIOSH Manual of Analytical Methods (NMAM) 8321: o-Cresol in urine. [Link]
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National Institute for Occupational Safety and Health. (2014). NIOSH Manual of Analytical Methods (NMAM) 8326: S-Benzylmercapturic Acid and S-Phenylmercapturic Acid in Urine. [Link]
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Occupational Safety and Health Administration. (n.d.). Toluene. [Link]
- Takahashi, S., Kagawa, M., Shiwaku, K., & Matsubara, K. (1994). Identification and measurement of S-benzyl-N-acetylcysteine in urine of toluene sniffers using capillary gas chromatography. Archives of toxicology, 68(9), 547–551.
- Truchon, G., Tardif, R., & Brodeur, J. (1997). Gas chromatographic determination of urinary o-cresol for the monitoring of toluene exposure. Journal of analytical toxicology, 21(5), 363–367.
- Waidyanatha, S., Rothman, N., Li, G., Smith, M. T., Yin, S., & Rappaport, S. M. (2004). The determination of the urinary benzene metabolites S-phenylmercapturic acid and trans,trans-muconic acid by liquid chromatography-tandem mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 807(1), 147–154.
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Safety Operating Guide
A Procedural Guide to the Safe Disposal of N-Acetyl-S-benzyl-L-cysteine
This guide provides drug development professionals, researchers, and scientists with essential safety and logistical information for the proper disposal of N-Acetyl-S-benzyl-L-cysteine (CAS No. 19542-77-9). The procedures outlined herein are designed to ensure personnel safety, regulatory compliance, and environmental stewardship. By understanding the causality behind these protocols, laboratories can build a robust and self-validating system for chemical waste management.
Core Principle: Precaution and Regulatory Diligence
The foundational principle for disposing of this compound is precaution. While it is not explicitly listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA) under RCRA regulations (40 CFR Parts 261.3), its toxicological and ecological properties have not been fully investigated.[1][2] Consequently, chemical waste generators are legally obligated to determine if a discarded chemical qualifies as a hazardous waste based on its characteristics.[1] This guide operates on the premise of treating the substance with the caution afforded to potentially hazardous materials until a formal determination is made in consultation with your institution's Environmental Health & Safety (EHS) office.
Chemical Safety Profile and Risk Assessment
A thorough understanding of the compound's known properties is critical to appreciating the necessity of the disposal protocols. The primary risks associated with this compound are direct exposure and the potential for generating hazardous byproducts under specific conditions.
Table 1: Key Safety and Handling Data for this compound
| Property | Description | Source(s) |
|---|---|---|
| CAS Number | 19542-77-9 | [1] |
| Appearance | White to yellow crystalline powder.[1][3] | [1][3] |
| Primary Hazards | May cause eye, skin, respiratory, and digestive tract irritation.[1] The full toxicological profile is not yet established.[1][2] | [1][2] |
| Chemical Stability | Stable under normal laboratory temperatures and pressures.[1] | [1] |
| Incompatibilities | Avoid contact with strong oxidizing agents.[1][4] | [1][4] |
| Hazardous Decomposition | Thermal decomposition or combustion can generate irritating and highly toxic gases, including carbon monoxide (CO), nitrogen oxides (NOx), and sulfur oxides (SOx).[1] |[1] |
The key takeaway from this profile is the "data gap" regarding toxicity. This uncertainty is the primary driver for a conservative disposal strategy that prevents its release into the environment and minimizes personnel exposure.
Standard Operating Procedure (SOP) for Disposal
This section provides a step-by-step methodology for the collection and disposal of this compound waste.
Personnel Protective Equipment (PPE)
Before handling the chemical in any form (pure substance, solutions, or waste), ensure the following PPE is worn, as described by OSHA's regulations in 29 CFR 1910.133 and 1910.134:[1]
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1]
-
Body Protection: A lab coat or appropriate protective clothing is required to prevent skin contact.[1]
-
Respiratory Protection: Use with adequate ventilation to keep airborne concentrations low.[1] If dusty conditions are unavoidable, a respiratory protection program that meets OSHA standards must be followed.[1]
Waste Segregation and Collection
-
Designate a Waste Stream: this compound waste should be segregated as "Non-halogenated Organic Solid Waste" or a similar designation as required by your institution's EHS department. Do not mix with other waste categories unless explicitly permitted.
-
Solid Waste: Collect dry powder, contaminated weigh boats, and contaminated consumables (e.g., paper towels, gloves) in a designated, sealable container.
-
Solution Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled liquid waste container.
-
Contaminated Sharps: Any sharps (needles, razor blades) contaminated with the compound must be disposed of in a designated sharps container for chemical contamination.
Containerization and Labeling
-
Select a Suitable Container: Use a clean, dry, and chemically compatible container with a secure, tight-fitting lid.[1] This prevents the release of dust and protects the contents from moisture.
-
Apply a Hazardous Waste Label: Immediately label the waste container. The label must include, at a minimum:
-
The words "Hazardous Waste" (or your institution's equivalent).
-
The full chemical name: "this compound".
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container (accumulation start date).
-
The associated hazards (e.g., "Irritant").
-
Accidental Spill Cleanup
In the event of a small-scale laboratory spill, follow these procedures while wearing full PPE:
-
Isolate the Area: Cordon off the spill area to prevent cross-contamination.
-
Contain the Spill: For dry spills, sweep up the material carefully to minimize dust generation and accumulation.[1] For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand).
-
Collect and Containerize: Place the swept-up powder or absorbent material into a suitable, labeled waste container for disposal.[1]
-
Decontaminate: Clean the affected area thoroughly.
-
Report: Report the spill to your laboratory supervisor and EHS department as per institutional policy.
Final Disposal Pathway
-
Store Securely: Store the sealed and labeled waste container in a designated satellite accumulation area or central waste storage facility that is cool, dry, and well-ventilated.[1]
-
Contact EHS: Do not attempt to dispose of the chemical waste through standard trash or sewer systems. Discharging chemical waste into drains is prohibited.[4][5][6]
-
Arrange for Pickup: Coordinate with your institution's EHS office to arrange for pickup by a licensed and certified hazardous waste disposal company.[2][5] These contractors are equipped to manage and dispose of chemical waste in compliance with all federal, state, and local regulations.
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Workflow for this compound Waste Management.
Conclusion
The proper disposal of this compound is a critical component of laboratory safety and environmental responsibility. Due to incomplete toxicological data, a conservative approach that involves treating the substance as potentially hazardous is required. By adhering to the principles of segregation, proper labeling, and professional disposal through licensed contractors, research organizations can ensure they are operating in full compliance with regulations and upholding the highest standards of safety. Always consult your institution's specific EHS guidelines, as they are the final authority on waste management protocols in your facility.
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Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: N-Acetyl-L-cysteine. Retrieved from [Link]
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Loba Chemie. (n.d.). N-ACETYL-L-CYSTEINE FOR BIOCHEMISTRY Safety Data Sheet. Retrieved from [Link]
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-
PCCA. (2025). Safety Data Sheet - Acetylcysteine USP. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
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LookChem. (n.d.). This compound. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 107816, Benzylmercapturic acid. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for N-Acetyl-S-benzyl-L-cysteine
Welcome to a comprehensive guide on the safe handling of N-Acetyl-S-benzyl-L-cysteine (CAS No. 19542-77-9)[1][2]. In drug development and research, our most critical asset is our team. Ensuring your safety is not just a matter of compliance; it's the foundation of rigorous, reproducible science. This guide moves beyond a simple checklist, delving into the causality behind each safety recommendation. My goal is to equip you with the knowledge to handle this compound with confidence and care, ensuring both personal safety and the integrity of your work.
The "Why": A Hazard-Based Approach to Safety
Understanding the potential risks associated with a chemical is the first step in mitigating them. This compound is a white to yellow crystalline powder[1][3]. While the toxicological properties of this specific compound have not been fully investigated, the available data indicates several potential hazards that dictate our safety protocols[3].
-
Dermal and Eye Irritation : Safety Data Sheets (SDS) consistently classify this compound as a potential skin and eye irritant[3][4]. One source explicitly states it "Causes skin irritation" and "Causes serious eye irritation"[4]. This is the primary driver for our stringent recommendations on gloves and eye protection. Contact can lead to inflammation, discomfort, and potential damage.
-
Respiratory Tract Irritation : As a fine powder, this compound can become airborne, especially during weighing and transfer[3]. Inhaling these fine particles may cause respiratory tract irritation[3]. The causality is clear: if you can see dust, you are likely inhaling it. This necessitates engineering controls and, in some cases, respiratory protection.
-
Potential for Allergic Reaction : There is an indication that the compound "May cause an allergic skin reaction"[4]. This sensitizer risk means that repeated exposure, even at low levels, could lead to an exaggerated immune response upon subsequent contact.
Because the full toxicological profile is not known, we operate under the precautionary principle: treat the compound with respect and prevent all direct contact.
Core Protective Measures: Selecting and Using Your PPE
Your Personal Protective Equipment (PPE) is your last and most personal line of defense. Its effectiveness hinges on proper selection and consistent use.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile gloves, tested to EN 374 standard. | Provides a robust barrier against skin contact and potential irritation or sensitization[4][5]. |
| Eye Protection | Chemical safety goggles with side shields (EN166 or ANSI Z87.1 compliant). | Protects against airborne powder, splashes, and accidental eye contact, preventing serious irritation[3][5]. |
| Body Protection | Full-length laboratory coat. | Prevents contamination of personal clothing and minimizes skin exposure[3]. |
| Respiratory Protection | N95/P1 dust mask (or higher). | Required when handling quantities that may generate dust, to prevent respiratory tract irritation[6]. |
Experimental Protocol: Proper Gloving Technique
The integrity of your hand protection is only as good as your technique.
Objective: To don and doff nitrile gloves without contaminating the wearer's skin.
Methodology:
-
Inspection: Before use, always inspect gloves for any visible defects like punctures or tears[6].
-
Donning: Wash and dry hands thoroughly. Pull the glove on by the cuff, ensuring it fully covers the wrist and the cuff of your lab coat.
-
Doffing (Removal):
-
Grasp the outside of one glove at the wrist with your other gloved hand.
-
Peel it off, turning it inside out.
-
Hold the removed glove in your still-gloved hand.
-
Slide the fingers of your ungloved hand under the cuff of the remaining glove.
-
Peel this glove off, turning it inside out over the first glove. This encapsulates the contaminated surfaces.
-
Dispose of the gloves in the designated hazardous waste container[6].
-
-
Hygiene: Immediately wash your hands with soap and water[6].
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a standardized workflow minimizes the risk of exposure and contamination.
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a ventilated enclosure like a chemical fume hood or a balance enclosure to control airborne dust[3].
-
Ensure all necessary PPE is available and has been inspected. Don your lab coat, safety goggles, and gloves.
-
Prepare all necessary equipment (spatulas, weigh boats, containers) and pre-label your destination vials.
-
-
Weighing and Aliquoting:
-
Carefully open the container, avoiding any puff of powder.
-
Use a clean spatula to transfer the desired amount of the compound onto a weigh boat. Minimize the drop height to prevent dust generation[3].
-
Once the desired weight is achieved, securely close the primary container.
-
Transfer the weighed powder to the destination vial.
-
-
Post-Handling:
-
Clean all reusable equipment thoroughly.
-
Wipe down the work surface with an appropriate cleaning agent.
-
Properly doff your PPE as described above, disposing of single-use items in the correct waste stream.
-
Wash your hands thoroughly before leaving the laboratory.
-
Spill and Disposal Plan: Managing Contamination
Accidents happen. A clear, pre-defined plan ensures a swift and safe response.
Spill Response Protocol
-
Evacuate and Alert: If a significant amount of dust is generated, calmly move away from the spill area and alert nearby colleagues.
-
Secure the Area: Restrict access to the spill area.
-
Assess and Don PPE: If not already wearing it, don appropriate PPE, including respiratory protection (N95 mask)[6][7].
-
Contain and Clean:
-
Gently cover the spill with a dry, absorbent material to prevent further dust dispersal.
-
Carefully sweep or scoop the material into a designated, sealable hazardous waste container[3][6]. Crucially, do not use compressed air or dry sweeping methods that could aerosolize the powder [7].
-
Perform a final decontamination of the area with a wet wipe or cloth.
-
-
Dispose: Dispose of all contaminated cleaning materials and gloves as hazardous waste[7].
Waste Disposal Protocol
All materials contaminated with this compound must be treated as hazardous waste.
-
Segregation: Collect all contaminated waste, including gloves, weigh boats, and cleaning materials, in a clearly labeled, sealed hazardous waste container[5][6].
-
Labeling: The container must be labeled with "Hazardous Waste" and the chemical name: "this compound."
-
Storage: Store the sealed waste container in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office, following all local, regional, and national regulations[5].
Workflow for Safe Handling and Disposal
Caption: Workflow for handling this compound.
References
-
Material Safety Data Sheet - this compound. (n.d.). Cole-Parmer. Retrieved from [Link]
-
Safety Data Sheet: N-Acetyl-L-cysteine. (n.d.). Carl ROTH. Retrieved from [Link]
-
This compound. (n.d.). LookChem. Retrieved from [Link]
-
Benzylmercapturic acid. (n.d.). PubChem. Retrieved from [Link]
-
N-ACETYL-L-CYSTEINE FOR BIOCHEMISTRY. (n.d.). Loba Chemie. Retrieved from [Link]
-
Safety Data Sheet: N-Acetyl-L-cysteine. (n.d.). Carl ROTH. Retrieved from [Link]
-
SAFETY DATA SHEET. (2025-09-12). Thermo Fisher Scientific. Retrieved from [Link]
Sources
- 1. This compound|lookchem [lookchem.com]
- 2. CAS # 19542-77-9, S-Benzyl-N-acetyl-L-cysteine, Benzylmercapturic acid, N-Acetyl-S-(phenylmethyl)-L-cysteine, this compound, N-Acetyl-S-benzylcysteine - chemBlink [chemblink.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. hpc-standards.com [hpc-standards.com]
- 5. carlroth.com [carlroth.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
